molecular formula C15H24N2O B1683256 Trimecaine CAS No. 616-68-2

Trimecaine

货号: B1683256
CAS 编号: 616-68-2
分子量: 248.36 g/mol
InChI 键: GOZBHBFUQHMKQB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Trimecaine (CAS 616-68-2), with the systematic IUPAC name 2-(Diethylamino)-N-(2,4,6-trimethylphenyl)acetamide, is an organic compound belonging to the amide class of local anesthetics and is also used in research as a cardiac antiarrhythmic . Its molecular formula is C15H24N2O, with a molecular weight of 248.36 g/mol . The compound is a white crystalline powder that is readily soluble in water and ethanol . The free base form has a melting point of 44 °C , while the commonly used hydrochloride salt form melts at 140 °C . The primary research applications of this compound are in the fields of local anesthesia and cardiac electrophysiology. It functions by decreasing cell membrane permeability to sodium ions, leading to membrane stabilization, depolarization, and a shortening of the action potential, thereby blocking neuronal signal transmission . In experimental settings, it has been used for infiltrative, topical, and spinal anesthesia, sometimes in combination with vasoconstrictors like adrenaline . In cardiac research, its properties are studied for the prophylaxis and therapy of ventricular arrhythmia . From a pharmacological research perspective, this compound has a biological half-life of approximately 90 minutes, with about 10% excreted unchanged and the rest metabolized . It is known to pass the blood-brain and placental barriers . Recent analytical research has focused on developing advanced methods for the quality control of this compound. A 2023 study detailed the development of a Cyclodextrin-Modified Micellar ElectroKinetic Chromatography (MEKC) method for the simultaneous quantification of this compound and its four main impurities (desethyl this compound, mesidine, and others) in drug products, aligning with Analytical Quality by Design (AQbD) principles . This highlights its relevance as a model compound in modern pharmaceutical analysis. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

属性

IUPAC Name

2-(diethylamino)-N-(2,4,6-trimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c1-6-17(7-2)10-14(18)16-15-12(4)8-11(3)9-13(15)5/h8-9H,6-7,10H2,1-5H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOZBHBFUQHMKQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)NC1=C(C=C(C=C1C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1027-14-1 (mono-hydrochloride)
Record name Trimecaine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616682
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6048410
Record name Trimecaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

616-68-2
Record name Trimecaine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=616-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimecaine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616682
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trimecaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trimecaine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.535
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIMECAINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IN1233R0JO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Trimecaine's Mechanism of Action on Sodium Channels: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimecaine, an amino-amide local anesthetic, exerts its therapeutic effects by blocking voltage-gated sodium channels (NaV channels), thereby inhibiting the initiation and propagation of action potentials in excitable cells. This guide provides a detailed examination of the molecular mechanisms underlying this compound's interaction with sodium channels. While specific quantitative electrophysiological data for this compound is limited in publicly available literature, this document extrapolates from extensive research on structurally and functionally similar local anesthetics, such as lidocaine, to present a comprehensive overview. The principles of state-dependent blockade, the modulated receptor hypothesis, and the molecular determinants of the local anesthetic binding site are discussed in detail. Furthermore, standardized experimental protocols for characterizing the interaction of local anesthetics with sodium channels are provided, alongside illustrative diagrams to clarify complex signaling pathways and experimental workflows.

Introduction to this compound and Voltage-Gated Sodium Channels

This compound is a local anesthetic of the amino-amide class, structurally similar to lidocaine.[1] Its primary mechanism of action involves the blockade of voltage-gated sodium channels.[1][2] These channels are crucial for the generation of action potentials in neurons and other excitable cells, such as cardiac myocytes.[1][3] NaV channels are large transmembrane proteins that cycle through different conformational states—resting, open, and inactivated—in response to changes in membrane potential.[4] Local anesthetics like this compound exhibit a state-dependent affinity, preferentially binding to the open and inactivated states of the channel over the resting state.[4][5] This property is fundamental to their clinical efficacy and is explained by the modulated receptor hypothesis.

The Modulated Receptor Hypothesis: A Framework for this compound's Action

The modulated receptor hypothesis posits that local anesthetics bind to a receptor site within the sodium channel and that the affinity of this site is modulated by the conformational state of the channel.[5][6]

  • Resting State: In the resting state, at hyperpolarized membrane potentials, the affinity for local anesthetics is low. This is often referred to as tonic block .[4]

  • Open and Inactivated States: Upon depolarization, the channels open and then rapidly inactivate. Both the open and inactivated states present a much higher affinity for local anesthetics. The binding of the drug to these states is termed phasic block or use-dependent block , as the degree of inhibition increases with the frequency of channel activation (i.e., with use).[4][7]

This state-dependent binding "stabilizes" the inactivated state of the sodium channel, making it less available to open in response to a subsequent stimulus. This leads to a reduction in nerve conduction, particularly in rapidly firing neurons, which are often associated with pain signals.

Molecular Binding Site of this compound on the Sodium Channel

The binding site for local anesthetics is located within the inner pore of the sodium channel, specifically within the S6 transmembrane segments of the four homologous domains (I-IV).[3] Mutagenesis studies have identified key amino acid residues that are critical for local anesthetic binding. A highly conserved phenylalanine residue in the IVS6 segment is considered a primary determinant of the binding affinity for many local anesthetics.[3] The protonated amine group of the local anesthetic is thought to interact with this aromatic residue, while the hydrophobic portion of the drug interacts with other residues lining the pore.

Quantitative Analysis of Sodium Channel Blockade

Due to the limited availability of specific quantitative data for this compound, the following tables summarize typical IC50 values for the structurally similar local anesthetic, lidocaine, under various conditions. These values provide a reasonable estimate of the expected potency of this compound.

Table 1: State-Dependent IC50 Values for Lidocaine Block of NaV Channels

Channel StateNaV IsoformPreparationIC50 (µM)Reference
Resting (Tonic Block)NaV1.5HEK293 Cells>1000[8]
Resting (Tonic Block)Peripheral NerveXenopus laevis204[9]
InactivatedNaV1.5HEK293 Cells~30-67.2[8][10]
Open/Inactivated (Use-Dependent)Cardiac Na+ ChannelsNative5-28[3][11]

Table 2: Use-Dependent Block of NaV1.5 by Lidocaine

Holding Potential (mV)IC50 (µM)Fold ShiftReference
-120>1000-[8]
-80~30>30[8]

Experimental Protocols for Studying this compound's Action

The whole-cell voltage-clamp technique is the gold standard for characterizing the interaction of local anesthetics with voltage-gated sodium channels.

Cell Preparation and Solutions
  • Cell Lines: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells stably expressing the desired sodium channel isoform (e.g., NaV1.5, NaV1.7) are commonly used.[12][13][14]

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. pH adjusted to 7.3 with CsOH. (Cesium is used to block potassium channels).

Protocol for Measuring Tonic Block (Resting State Affinity)
  • Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure most channels are in the resting state.[8]

  • Apply a brief depolarizing test pulse (e.g., to -10 mV for 20 ms) at a low frequency (e.g., every 10-30 seconds) to elicit a sodium current.[15]

  • After establishing a stable baseline current, perfuse the cell with increasing concentrations of this compound.

  • Measure the steady-state reduction in the peak sodium current at each concentration.

  • Fit the concentration-response data to the Hill equation to determine the IC50 for tonic block.

Protocol for Measuring Phasic Block (Use-Dependent Affinity)
  • Hold the cell at a more depolarized potential (e.g., -80 mV or -90 mV) where a significant fraction of channels are in the inactivated state.[8][13]

  • Apply a train of depolarizing pulses (e.g., to -10 mV for 20 ms) at a higher frequency (e.g., 1 Hz or 10 Hz).[15]

  • Measure the progressive decrease in the peak sodium current during the pulse train in the presence of this compound.

  • The use-dependent block can be quantified by comparing the current amplitude of the first and last pulse in the train.

  • Determine the IC50 for use-dependent block by applying different concentrations of the drug.

Visualizing the Mechanism of Action and Experimental Design

The following diagrams, generated using the DOT language, illustrate key aspects of this compound's mechanism of action and the experimental workflows used to study it.

Trimecaine_Mechanism cluster_channel_states Sodium Channel States cluster_this compound This compound Resting Resting State (Closed) Open Open State Resting->Open Depolarization Inactivated Inactivated State Open->Inactivated Fast Inactivation Inactivated->Resting Repolarization (Recovery) Trimecaine_node This compound Trimecaine_node->Resting Low Affinity Binding Trimecaine_node->Open High Affinity Binding Trimecaine_node->Inactivated Highest Affinity Binding

Caption: State-dependent binding of this compound to the voltage-gated sodium channel.

Experimental_Workflow A Cell Preparation (e.g., HEK293 expressing NaV1.5) B Whole-Cell Patch Clamp Configuration A->B C Application of Voltage Protocol (Tonic or Phasic) B->C D Baseline Current Recording C->D E Perfusion with this compound (Increasing Concentrations) D->E F Recording of Blocked Current E->F G Data Analysis (IC50 Determination) F->G

Caption: General experimental workflow for determining this compound's effect on sodium channels.

Logical_Relationship cluster_drug_properties Drug Properties cluster_channel_interaction Channel Interaction cluster_effect Pharmacological Effect Hydrophobicity Hydrophobicity Access Access to Binding Site (Hydrophilic/Lipophilic Pathway) Hydrophobicity->Access Influences pKa pKa pKa->Access Influences Binding Binding to Receptor (State-Dependent) Access->Binding Enables Block Sodium Current Blockade Binding->Block Causes

Caption: Logical relationship of this compound's properties and its blocking effect.

Conclusion

References

Physicochemical Properties of Trimecaine Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the core physicochemical properties of Trimecaine hydrochloride, tailored for researchers, scientists, and drug development professionals. The information presented is crucial for understanding its behavior in biological systems and for the development of robust pharmaceutical formulations.

Chemical and Physical Properties

This compound hydrochloride is an amide-type local anesthetic and antiarrhythmic agent. Its fundamental properties are summarized in the tables below.

General and Structural Information
PropertyValueReference
Chemical Name 2-(diethylamino)-N-(2,4,6-trimethylphenyl)acetamide hydrochloride[1][2]
Synonyms Mesocaine, Mesocain, this compound HCl[1][2]
Chemical Formula C₁₅H₂₅ClN₂O[1][3]
Molecular Weight 284.82 g/mol [1][3]
CAS Number 1027-14-1[1][4]
Appearance White to pale brown solid/crystalline powder[4]
Physicochemical Data
PropertyValueReference
Melting Point 140 °C (for the hydrochloride salt)
Solubility Readily soluble in water and ethanol.
LogP (computed) 2.6 (XLogP3 value for the free base)[5]
pKa Not experimentally determined in the reviewed literature. As an amine hydrochloride, the tertiary amine group is protonated.

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters are outlined below. These represent standard pharmaceutical industry practices.

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point using a standard capillary melting point apparatus.

  • Sample Preparation: A small amount of finely powdered, dry this compound hydrochloride is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a rapid rate to a temperature approximately 10-15°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.

  • Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded to define the melting range.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result start Start: Dry this compound HCl Powder pack Pack into Capillary Tube start->pack insert Insert into Apparatus pack->insert heat_fast Rapid Heating insert->heat_fast heat_slow Slow Heating (1-2°C/min) heat_fast->heat_slow observe Observe Melting heat_slow->observe record Record Melting Range observe->record end End record->end SodiumChannelBlockade cluster_membrane Neuronal Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Na_channel Voltage-Gated Sodium Channel Na_ion_in Na+ Na_channel->Na_ion_in Blocked_impulse Blocked Nerve Impulse Na_channel->Blocked_impulse Inhibition of Depolarization This compound This compound HCl This compound->Na_channel Blocks Na_ion_out Na+ Na_ion_out->Na_channel Influx Nerve_impulse Nerve Impulse (Action Potential) Na_ion_in->Nerve_impulse Depolarization

References

An In-Depth Technical Guide to the Synthesis and Purification of Trimecaine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Trimecaine (also known as Mesitacaine), a local anesthetic of the amide type. The following sections detail the core chemical reactions, experimental protocols, purification methods, and analytical techniques for quality control.

Synthesis of this compound

The synthesis of this compound is a well-established two-step process. The overall reaction involves the acylation of 2,4,6-trimethylaniline with chloroacetyl chloride, followed by the amination of the resulting intermediate with diethylamine.

Overall Synthesis Pathway

Trimecaine_Synthesis cluster_0 Step 1: Acylation cluster_1 Step 2: Amination 2,4,6-Trimethylaniline 2,4,6-Trimethylaniline Intermediate 2-Chloro-N-(2,4,6-trimethylphenyl)acetamide 2,4,6-Trimethylaniline->Intermediate Acylation Chloroacetyl Chloride Chloroacetyl Chloride Chloroacetyl Chloride->Intermediate This compound This compound Intermediate->this compound Amination Diethylamine Diethylamine Diethylamine->this compound

Caption: Overall two-step synthesis of this compound.

Experimental Protocols

The following protocols are based on established synthetic methods, with data synthesized from various sources including patent literature.[1]

Step 1: Synthesis of 2-Chloro-N-(2,4,6-trimethylphenyl)acetamide (Intermediate)

This step involves the acylation of 2,4,6-trimethylaniline with chloroacetyl chloride.

Acylation_Workflow A Dissolve 2,4,6-trimethylaniline in a suitable solvent (e.g., toluene, ethyl acetate, or methylene chloride) B Cool the reaction mixture A->B C Slowly add chloroacetyl chloride B->C D Maintain reaction temperature and stir C->D E Monitor reaction completion (e.g., by TLC) D->E F Work-up: Wash with water and/or aqueous base E->F G Dry the organic layer F->G H Remove solvent under reduced pressure G->H I Isolate the crude intermediate H->I

Caption: Workflow for the acylation of 2,4,6-trimethylaniline.

Detailed Protocol:

  • In a reaction vessel, dissolve 2,4,6-trimethylaniline in a suitable solvent such as toluene, ethyl acetate, or methylene chloride.

  • Cool the mixture to a temperature between 0-10°C.

  • Slowly add chloroacetyl chloride to the cooled solution while maintaining the temperature. An equimolar amount or a slight excess of chloroacetyl chloride is typically used.

  • After the addition is complete, allow the reaction to stir for a specified time, typically 1-3 hours, while monitoring the progress by an appropriate method like Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is subjected to a work-up procedure. This usually involves washing with water and a mild aqueous base (e.g., sodium bicarbonate solution) to neutralize any remaining acid and remove water-soluble impurities.

  • The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate).

  • The solvent is removed under reduced pressure to yield the crude 2-Chloro-N-(2,4,6-trimethylphenyl)acetamide.

ParameterValue/Range
Solvents Toluene, Ethyl Acetate, Methylene Chloride
Temperature 0 - 10 °C
Reaction Time 1 - 3 hours
Typical Yield > 95% (crude)

Table 1: Reaction parameters for the synthesis of the intermediate.

Step 2: Synthesis of this compound

This step involves the amination of the intermediate with diethylamine.

Amination_Workflow A Dissolve the intermediate in a suitable solvent (e.g., toluene, n-heptane) B Add diethylamine A->B C Heat the reaction mixture to reflux B->C D Monitor reaction completion C->D E Cool the reaction mixture D->E F Work-up: Wash with water E->F G Dry the organic layer F->G H Isolate crude this compound G->H Purification_Workflow A Dissolve crude this compound in a suitable solvent (e.g., methanol) B Adjust pH to 1-2 with hydrochloric acid A->B C Remove the primary solvent under reduced pressure B->C D Add an anti-solvent (e.g., acetone) to induce crystallization C->D E Cool to promote further crystallization D->E F Filter the crystals E->F G Wash the crystals with cold anti-solvent F->G H Dry the purified this compound Hydrochloride G->H Trimethylaniline_Synthesis Mesitylene Mesitylene Nitromesitylene Nitromesitylene Mesitylene->Nitromesitylene Nitration Nitrating Mixture\n(H2SO4/HNO3) Nitrating Mixture (H2SO4/HNO3) Nitrating Mixture\n(H2SO4/HNO3)->Nitromesitylene 2,4,6-Trimethylaniline 2,4,6-Trimethylaniline Nitromesitylene->2,4,6-Trimethylaniline Reduction Reducing Agent\n(e.g., Fe/HCl) Reducing Agent (e.g., Fe/HCl) Reducing Agent\n(e.g., Fe/HCl)->2,4,6-Trimethylaniline Chloroacetyl_Chloride_Synthesis Chloroacetic Acid Chloroacetic Acid Chloroacetyl Chloride Chloroacetyl Chloride Chloroacetic Acid->Chloroacetyl Chloride Chlorination Chlorinating Agent\n(e.g., SOCl2) Chlorinating Agent (e.g., SOCl2) Chlorinating Agent\n(e.g., SOCl2)->Chloroacetyl Chloride

References

The Genesis of Trimecaine: An In-depth Technical Guide to its Early Research and Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimecaine, a notable member of the amide class of local anesthetics, emerged in the mid-20th century as a significant contribution to pain management. While its initial synthesis was reported by the Swedish chemist Nils Löfgren in 1946, comprehensive pharmacological evaluation and clinical deployment suggest a strong connection to research originating in the former Czechoslovakia. This guide delves into the foundational scientific research that characterized this compound, offering a technical overview of its synthesis, mechanism of action, and early experimental evaluation.

Chemical Synthesis

The synthesis of this compound, chemically known as (2,4,6-trimethylphenylcarbamoylmethyl)diethylammonium chloride, follows a pathway analogous to that of its close relative, lidocaine. The core reaction involves the acylation of 2,4,6-trimethylaniline with chloroacetyl chloride, followed by the amination of the resulting α-chloro-2,4,6-trimethylacetanilide with diethylamine.

Experimental Protocol: Synthesis of this compound

The following protocol is a representative synthesis based on established methods for analogous amide local anesthetics:

Step 1: Synthesis of α-chloro-2,4,6-trimethylacetanilide

  • In a suitable reaction vessel, dissolve 2,4,6-trimethylaniline in a solvent such as glacial acetic acid.

  • Slowly add chloroacetyl chloride to the solution, maintaining the temperature between 40-50°C.

  • After the addition is complete, continue to heat the mixture for a short period to ensure the reaction goes to completion.

  • Cool the reaction mixture and precipitate the product by adding a solution of sodium acetate in water.

  • Collect the resulting precipitate of α-chloro-2,4,6-trimethylacetanilide by vacuum filtration and wash thoroughly with water to remove any remaining acetic acid.

Step 2: Synthesis of this compound

  • Dissolve the α-chloro-2,4,6-trimethylacetanilide obtained in the previous step in a non-polar solvent like toluene.

  • Add an excess of diethylamine to the solution.

  • Reflux the mixture for several hours to facilitate the nucleophilic substitution reaction.

  • After the reaction is complete, cool the mixture and wash it with water to remove unreacted diethylamine.

  • Extract the this compound base into an acidic aqueous solution.

  • Make the aqueous solution basic to precipitate the this compound base.

  • Collect the precipitate and recrystallize from a suitable solvent to obtain pure this compound.

Synthesis_of_this compound cluster_step1 Step 1: Acylation cluster_step2 Step 2: Amination 2,4,6-trimethylaniline 2,4,6-trimethylaniline intermediate α-chloro-2,4,6-trimethylacetanilide 2,4,6-trimethylaniline->intermediate + Chloroacetyl Chloride (in Glacial Acetic Acid) chloroacetyl_chloride chloroacetyl_chloride This compound This compound intermediate->this compound + Diethylamine (in Toluene, Reflux) diethylamine diethylamine Mechanism_of_Action cluster_membrane Neuronal Membrane Na_channel_resting Sodium Channel (Resting State) Na_channel_open Sodium Channel (Open State) Na_channel_resting->Na_channel_open Activation Na_channel_inactivated Sodium Channel (Inactivated State) Na_channel_open->Na_channel_inactivated Inactivation No_impulse No Nerve Impulse Na_channel_inactivated->No_impulse Blockade Trimecaine_extracellular This compound (Extracellular) Trimecaine_intracellular This compound (Intracellular) Trimecaine_extracellular->Trimecaine_intracellular Diffusion Trimecaine_intracellular->Na_channel_inactivated Binding Nerve_impulse Nerve Impulse Nerve_impulse->Na_channel_resting Depolarization Experimental_Workflow Start Pharmacological Evaluation Efficacy_Testing Efficacy Testing Start->Efficacy_Testing Toxicity_Testing Toxicity Testing Start->Toxicity_Testing Infiltration_Anesthesia Infiltration Anesthesia (Guinea Pig) Efficacy_Testing->Infiltration_Anesthesia Corneal_Anesthesia Corneal Anesthesia (Rabbit) Efficacy_Testing->Corneal_Anesthesia Spinal_Anesthesia Spinal Anesthesia (Rat) Efficacy_Testing->Spinal_Anesthesia LD50_Determination Acute Toxicity (LD50) (Mouse) Toxicity_Testing->LD50_Determination Data_Analysis Data Analysis and Comparison Infiltration_Anesthesia->Data_Analysis Corneal_Anesthesia->Data_Analysis Spinal_Anesthesia->Data_Analysis LD50_Determination->Data_Analysis Conclusion Characterization of Anesthetic Properties Data_Analysis->Conclusion

The In Vivo Journey of Trimecaine: A Technical Guide to its Pharmacokinetics and Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimecaine, a local anesthetic of the amide type, is utilized for its nerve-blocking properties in various medical procedures.[1] Understanding its pharmacokinetic profile and metabolic fate within the body is paramount for optimizing its clinical use, ensuring patient safety, and guiding further drug development. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of this compound, drawing upon available data and leveraging knowledge of structurally similar compounds to build a complete picture.

Pharmacokinetics of this compound

The disposition of this compound in the body is characterized by its absorption, distribution, metabolism, and excretion. While comprehensive quantitative data for all pharmacokinetic parameters in healthy human subjects is limited in publicly available literature, key aspects have been elucidated.

Quantitative Pharmacokinetic Parameters

A study comparing the pharmacokinetics of this compound and Lidocaine in patients with myocardial infarction found their profiles to be remarkably similar, with plasma concentrations of both drugs showing a biexponential decline over time.[2] This suggests a two-compartment model can likely describe this compound's distribution and elimination.

Key pharmacokinetic parameters for this compound are summarized in the table below. It is important to note that specific values for Cmax, Tmax, and AUC in healthy individuals are not well-documented in the available literature. The data for total clearance is derived from a study in patients with and without liver cirrhosis, highlighting the liver's crucial role in its elimination.[3]

ParameterValuePopulationNotes
Biological Half-life (t½) ~90 minutesGeneral[1]
Total Clearance (CL) 34.7 ± 19.4 L/hPatients without liver damageIntravenous infusion[3]
8.7 ± 5.0 L/hPatients with compensated liver cirrhosisIntravenous infusion[3]
Volume of Distribution (Vd) Reduced in patients with liver cirrhosisPatients with compensated liver cirrhosisSpecific values not provided.[3]
Excretion 10% unchanged, 90% as metabolitesGeneralPrimarily renal excretion of metabolites.[1]

Table 1: Known Pharmacokinetic Parameters of this compound

Metabolism of this compound

The biotransformation of this compound is extensive, with approximately 90% of the administered dose being excreted as various metabolites.[1] While specific studies detailing the exact metabolic pathways and metabolite structures of this compound are scarce, its structural similarity to Lidocaine, another widely studied amide local anesthetic, allows for the inference of its likely metabolic fate.[2][4]

Inferred Metabolic Pathways (Based on Lidocaine Metabolism)

Lidocaine undergoes significant hepatic metabolism, primarily through oxidation and N-dealkylation, which are characteristic Phase I reactions.[3][5][6] These reactions are followed by Phase II conjugation to enhance water solubility for renal excretion. It is highly probable that this compound follows a similar biotransformation route.

Phase I Metabolism:

The initial and major metabolic step for amide local anesthetics like Lidocaine is oxidative N-dealkylation by cytochrome P450 enzymes in the liver, particularly CYP1A2 and CYP3A4.[3] For this compound, this would involve the removal of one or both of the ethyl groups from the tertiary amine. Aromatic hydroxylation of the trimethylphenyl ring is another potential Phase I reaction.

Phase II Metabolism:

The metabolites formed during Phase I, which are more polar than the parent drug, are then likely conjugated with endogenous molecules such as glucuronic acid to form water-soluble glucuronides that can be readily excreted by the kidneys.

The following diagram illustrates the inferred metabolic pathway of this compound, based on the known metabolism of Lidocaine.

Trimecaine_Metabolism This compound This compound Phase1 Phase I Metabolism (Oxidation, N-dealkylation) CYP450 Enzymes (e.g., CYP1A2, CYP3A4) This compound->Phase1 Metabolites Intermediate Metabolites (e.g., Monoethylglycinetrimethylxylidide, Glycinetrimethylxylidide) Phase1->Metabolites Phase2 Phase II Metabolism (Conjugation) (e.g., Glucuronidation) Metabolites->Phase2 Excretion Excretion (Urine) Phase2->Excretion

Caption: Inferred Metabolic Pathway of this compound.

Experimental Protocols

Generalized Protocol for a Human Pharmacokinetic Study of an Amide Local Anesthetic
  • Subject Recruitment: Healthy adult volunteers are recruited after obtaining informed consent and screening for inclusion and exclusion criteria (e.g., no significant medical history, no concurrent medications).

  • Drug Administration: A single intravenous dose of the local anesthetic is administered over a specific period. For oral formulations, subjects would ingest the drug after a period of fasting.[8]

  • Blood Sampling: Venous blood samples are collected into heparinized tubes at predetermined time points before and after drug administration (e.g., 0, 5, 15, 30, 60, 90, 120, 180, 240, 360, and 480 minutes post-dose).[7]

  • Plasma Separation: Blood samples are centrifuged to separate the plasma, which is then stored at -20°C or lower until analysis.[7]

  • Urine Collection: Urine is collected over specified intervals (e.g., 0-4, 4-8, 8-12, and 12-24 hours) to determine the extent of renal excretion of the parent drug and its metabolites.

  • Bioanalytical Method: The concentrations of the parent drug and its major metabolites in plasma and urine are quantified using a validated analytical method, typically high-performance liquid chromatography (HPLC) with ultraviolet (UV) or mass spectrometric (MS) detection.[9]

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, CL, and Vd.

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study.

PK_Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis Formulation Drug Formulation Dosing Dosing (IV or Oral) Formulation->Dosing Sampling Blood/Urine Sampling Dosing->Sampling Processing Sample Processing (Plasma Separation) Sampling->Processing Extraction Sample Extraction Processing->Extraction Quantification LC-MS/MS or HPLC-UV Quantification Extraction->Quantification PK_Analysis Pharmacokinetic Parameter Calculation Quantification->PK_Analysis Report Data Reporting PK_Analysis->Report

Caption: General workflow of a pharmacokinetic study.

Conclusion

The in vivo pharmacokinetics of this compound are characterized by a relatively short half-life and extensive hepatic metabolism. While specific quantitative data in healthy individuals and detailed metabolite identification remain areas for further investigation, the strong analogy to Lidocaine provides a robust framework for understanding its biotransformation. The methodologies outlined in this guide offer a basis for conducting future studies to fill these knowledge gaps, which will be crucial for the continued safe and effective use of this compound in clinical practice and for the development of new anesthetic agents.

References

Trimecaine as a local anesthetic versus antiarrhythmic

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Dual Actions of Trimecaine: A Local Anesthetic and Antiarrhythmic Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, an amide-type local anesthetic, is a versatile pharmacological agent with established efficacy in both nerve conduction blockade for local anesthesia and the management of cardiac arrhythmias. Its primary mechanism of action involves the blockade of voltage-gated sodium channels, a feature that underpins its dual therapeutic applications. This technical guide provides a comprehensive analysis of this compound, contrasting its role as a local anesthetic with its function as an antiarrhythmic. It includes a detailed examination of its mechanism of action, pharmacokinetics, and clinical efficacy, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Core Mechanism of Action: Sodium Channel Blockade

This compound, like other local anesthetics of the amide group, exerts its effects by blocking voltage-gated sodium (Na+) channels on the internal side of the cell membrane.[1] This action inhibits the large, transient increase in sodium permeability that is necessary for the generation and propagation of action potentials in excitable cells, such as neurons and cardiomyocytes.[1] By preventing depolarization, this compound effectively blocks nerve impulse transmission, leading to local anesthesia, and suppresses aberrant electrical activity in the heart, resulting in an antiarrhythmic effect.[2]

cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space p1 p2 p3 p4 p5 p6 Na_Channel Voltage-Gated Na+ Channel (Open State) Depolarization Cell Depolarization (Action Potential) Na_Channel->Depolarization Initiates Na_ion_out Na+ Na_ion_out->Na_Channel Influx This compound This compound Block_site This compound->Block_site Binds to internal site Block_site->Na_Channel Inhibits

Caption: Mechanism of this compound's blockade of voltage-gated sodium channels.

This compound as a Local Anesthetic

In local anesthesia, this compound is applied to nerve tissues to block sensory and motor nerve conduction.[1] Its applications include topical, infiltration, mucosal, and spinal anesthesia.[2] The anesthetic effect typically begins within 15 minutes and lasts for 60–90 minutes.[2]

Quantitative Data: Anesthetic Properties

The efficacy of this compound as a local anesthetic has been compared with other agents, particularly lidocaine and bupivacaine.

ParameterThis compoundLidocaineBupivacaineReference
Onset of Action ~15 minutes2-5 minutes5-10 minutes[2][3]
Duration of Action 60-90 minutes50-120 minutes240-480 minutes[2][3]
Duration (Brachial Plexus Block) 130.0 +/- 1.3 min161.4 +/- 2.6 min375.7 +/- 22.7 min[4]
Common Concentrations 0.4% to 4%0.5% to 2%0.25% to 0.5%[2]
Experimental Protocol: Evaluation of Topical Anesthesia

This protocol is adapted from methodologies used for quantitative sensory testing (QST) to evaluate the efficacy of topical local anesthetics.[5]

Objective: To determine the change in sensory thresholds following the application of this compound gel.

Model: Human volunteers or suitable animal models (e.g., rabbit cornea).[6]

Methodology:

  • Baseline Measurement: Establish baseline sensory thresholds at the target site (e.g., oral mucosa) using a standardized QST protocol. This includes measuring:

    • Mechanical Pain Threshold (MPT) with electronic von Frey filaments.

    • Pressure Pain Threshold (PPT) with an algometer.

    • Needle Penetration Sensitivity (NPS) using a standardized needle.

  • Anesthetic Application: Apply a standardized amount of this compound gel (e.g., 2%) or a placebo gel to the test site for a fixed duration (e.g., 5 minutes). The study should be double-blind and randomized.[5]

  • Post-Application Measurement: After the application period, remove the gel and repeat the sensory threshold measurements from Step 1 at predefined intervals (e.g., 5, 15, 30, and 60 minutes) to assess the onset and duration of the anesthetic effect.

  • Data Analysis: Compare the changes in sensory thresholds from baseline between the this compound and placebo groups using appropriate statistical methods (e.g., ANOVA). A significant increase in pain thresholds indicates effective local anesthesia.

start Start: Subject Recruitment baseline 1. Baseline Quantitative Sensory Testing (QST) start->baseline randomize 2. Randomization (this compound vs. Placebo) baseline->randomize apply_this compound 3a. Apply this compound Gel randomize->apply_this compound Group A apply_placebo 3b. Apply Placebo Gel randomize->apply_placebo Group B wait 4. Standardized Application Time (e.g., 5 minutes) apply_this compound->wait apply_placebo->wait post_test 5. Post-Application QST (Multiple Time Points) wait->post_test analysis 6. Data Analysis (Compare Threshold Changes) post_test->analysis end End: Efficacy Determined analysis->end

Caption: Experimental workflow for evaluating local anesthetic efficacy.

This compound as an Antiarrhythmic

This compound is also used for the prophylaxis and treatment of ventricular arrhythmias, particularly those associated with myocardial infarction and cardiac surgery.[2][7] Its action is analogous to Class Ib antiarrhythmic drugs, which primarily block sodium channels, shorten the action potential duration, and reduce automaticity in cardiac cells.[2][8]

Quantitative Data: Antiarrhythmic Efficacy

Clinical studies have evaluated this compound's effectiveness in suppressing cardiac rhythm disorders, often comparing different administration routes and other antiarrhythmic agents.

ParameterResultPatient PopulationReference
Overall Efficacy 73.9% of cases showed antiarrhythmic action58 patients with coronary heart disease and rhythm disorders[9]
IV Efficacy (vs. Lidocaine) 35.3% positive effect22 patients with frequent ventricular premature beats[10]
Oral Efficacy (Long-term) 18.2% positive effect22 patients with frequent ventricular premature beats[10]
Comparative IV Efficacy Lidocaine: 26.7-30.0% positive effectPatients with frequent ventricular premature beats[10]
Comparative Oral Efficacy Procainamide: 37.3% positive effectPatients with frequent ventricular premature beats[10]

Positive effect defined as a decrease in mean ventricular premature beats per hour by 50% or more.

Pharmacokinetic Profile

Studies comparing the pharmacokinetics of this compound and Lidocaine have found them to be largely identical.[11]

ParameterThis compoundLidocaineConditionReference
Biological Half-life ~90 minutes~90-120 minutesGeneral[2]
Pharmacokinetics Biexponential declineBiexponential declineSingle 80 mg IV dose in myocardial infarction patients[11]
Distribution/Clearance No significant differenceNo significant differenceSingle 80 mg IV dose in myocardial infarction patients[11]
Experimental Protocol: Evaluation of Antiarrhythmic Activity

This protocol describes a common in-vivo model for screening antiarrhythmic drugs using a chemical-induced arrhythmia.[12][13]

Objective: To assess the ability of this compound to prevent or terminate chemically-induced cardiac arrhythmias.

Model: Rats or cats.[12]

Methodology:

  • Animal Preparation: Anesthetize the subject animal (e.g., with pentobarbital). Insert catheters for drug administration (e.g., femoral vein) and blood pressure monitoring. Attach ECG leads to monitor cardiac rhythm continuously.

  • Arrhythmia Induction: Administer an arrhythmogenic agent. A common method is a slow intravenous infusion of aconitine until a stable arrhythmia (e.g., ventricular tachycardia) is observed on the ECG.

  • Drug Administration (Prophylactic): In one group of animals, administer a test dose of this compound (or a control vehicle) intravenously before the induction of arrhythmia. Measure the dose of aconitine required to produce arrhythmia. An increase in the required dose indicates a prophylactic effect.

  • Drug Administration (Therapeutic): In a separate group of animals, administer a test dose of this compound intravenously after a stable arrhythmia has been established. Monitor the ECG for conversion to sinus rhythm and note the duration of the antiarrhythmic effect.

  • Data Analysis: Quantify the effects by measuring parameters such as the dose of arrhythmogen required, the percentage of animals converting to sinus rhythm, and the duration of normal rhythm.

start Start: Animal Preparation (Anesthesia, Catheters, ECG) induce 1. Induce Arrhythmia (e.g., Aconitine Infusion) start->induce stabilize 2. Confirm Stable Arrhythmia via ECG Monitoring induce->stabilize administer 3. Administer IV this compound (or Control/Vehicle) stabilize->administer monitor 4. Continuous ECG and Hemodynamic Monitoring administer->monitor analysis 5. Data Analysis: - Time to Sinus Rhythm Conversion - Duration of Effect monitor->analysis end End: Antiarrhythmic Efficacy Determined analysis->end

Caption: Experimental workflow for evaluating antiarrhythmic efficacy.

Comparative Analysis and Conclusion

This compound's dual utility stems from its fundamental ability to block sodium channels in excitable tissues.

  • As a Local Anesthetic: Its efficacy is comparable to lidocaine in terms of onset and mechanism, though its duration of action can be slightly shorter in some applications.[2][4] The primary target is peripheral nerve axons, where blocking sodium channels prevents the propagation of pain signals.

  • As an Antiarrhythmic: this compound functions as a Class Ib agent, targeting sodium channels in myocardial cells. It is effective against ventricular arrhythmias but shows limited efficacy when administered orally for long-term therapy compared to other agents.[10] Its pharmacokinetic profile is nearly identical to that of lidocaine, suggesting similar dosing and administration considerations in acute settings.[11]

For drug development professionals, this compound serves as a classic example of how a single molecular mechanism can be leveraged for distinct therapeutic outcomes based on the target tissue and administration route. Its development into derivatives or novel formulations, such as polymeric compounds to extend its anesthetic duration, highlights ongoing research efforts to optimize its clinical utility.[6] The choice between its use as an anesthetic versus an antiarrhythmic is dictated entirely by the clinical context, from localized application for nerve blocks to systemic administration for cardiac stabilization.

References

Beyond the Blockade: A Technical Guide to the Putative Molecular Targets of Trimecaine Beyond Sodium Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimecaine, a well-established local anesthetic and antiarrhythmic agent, is primarily recognized for its potent blockade of voltage-gated sodium channels. However, the broader pharmacological profile of local anesthetics suggests that their molecular interactions are not confined to this single target. Emerging evidence from structurally related compounds indicates a range of off-target effects that may contribute to both their therapeutic efficacy and potential side effects. This technical guide explores the potential molecular targets of this compound beyond its canonical interaction with sodium channels. Drawing upon data from analogous local anesthetics such as lidocaine and procaine, this document delineates the putative interactions of this compound with muscarinic acetylcholine receptors, nicotinic acetylcholine receptors, various potassium channels, and calcium channels. For each potential target, we present available quantitative data, detail relevant experimental protocols for investigation, and provide visualizations of the implicated signaling pathways. This guide serves as a comprehensive resource for researchers aiming to elucidate the complete mechanism of action of this compound and to inform the development of future therapeutic agents with improved selectivity and safety profiles.

Introduction

This compound, an amide-type local anesthetic, has been a mainstay in clinical practice for decades, valued for its rapid onset and intermediate duration of action. Its primary mechanism of action is the reversible blockade of voltage-gated sodium channels in neuronal membranes, which inhibits the propagation of action potentials and results in localized anesthesia. While this interaction is well-characterized, the broader pharmacology of local anesthetics points towards a more complex picture of molecular engagement. It is increasingly recognized that many drugs in this class interact with a variety of other ion channels and receptors, albeit often with lower affinity. These "off-target" interactions can have significant physiological consequences, contributing to the drug's overall clinical profile, including its antiarrhythmic properties and potential toxicities.

This whitepaper aims to provide an in-depth technical exploration of the potential molecular targets of this compound beyond sodium channels. Due to a paucity of direct experimental data for this compound itself, this guide synthesizes findings from studies on structurally and functionally similar local anesthetics, such as lidocaine and procaine, to build a predictive framework for this compound's off-target pharmacology.

Potential Molecular Targets of this compound

Muscarinic Acetylcholine Receptors

Local anesthetics have been shown to interact with muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs) involved in a wide array of physiological functions.

The following table summarizes the binding affinities of various local anesthetics for muscarinic receptors. These values, obtained from radioligand binding assays, provide an indication of the potential for this compound to interact with these receptors.

Local AnestheticReceptor SubtypeAssay TypeKi (nM)Reference
ProcaineM2Radioligand Binding ([18F]FP-TZTP)High Affinity (IC50 near clinical dose)[1]
LidocaineM1Radioligand Binding ([3H]QNB)No displacement at relevant concentrations[2]
LidocaineM3Radioligand Binding ([3H]QNB)Non-competitive antagonism[3]

The interaction of local anesthetics with mAChRs can modulate downstream signaling cascades. For instance, antagonism of M2 receptors by procaine could lead to an increase in intracellular cyclic AMP (cAMP) levels by relieving the inhibition of adenylyl cyclase.

G This compound This compound (putative) M2R M2 Muscarinic Receptor This compound->M2R Antagonism Gi Gαi M2R->Gi Inhibition AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP PKA Protein Kinase A cAMP->PKA Activation CellularResponse Cellular Response PKA->CellularResponse Phosphorylation G This compound This compound (putative) nAChR Nicotinic Acetylcholine Receptor This compound->nAChR Blockade Depolarization Membrane Depolarization nAChR->Depolarization Inhibition of influx Cations Na+, Ca2+ G This compound This compound (putative) KChannel Potassium Channel (e.g., TASK) This compound->KChannel Inhibition Hyperpolarization Membrane Hyperpolarization/ Repolarization KChannel->Hyperpolarization Inhibition K_efflux K+ Efflux G This compound This compound (putative) VGCC Voltage-Gated Calcium Channel This compound->VGCC Modulation IntraCa Intracellular [Ca2+] VGCC->IntraCa Altered Influx Ca_influx Ca2+ Influx Downstream Downstream Signaling IntraCa->Downstream

References

Trimecaine Derivatives: A Technical Guide to Synthesis, Pharmacological Evaluation, and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimecaine, a well-established local anesthetic and antiarrhythmic agent, serves as a versatile scaffold for the development of novel therapeutic derivatives. This technical guide provides an in-depth overview of the synthesis, pharmacological evaluation, and potential applications of this compound derivatives. It is designed to be a comprehensive resource for researchers and professionals in the field of drug discovery and development, offering detailed experimental protocols, quantitative data summaries, and visualizations of key processes and pathways. The information presented herein is compiled from a range of scientific literature, offering a foundational understanding for the exploration and optimization of this promising class of compounds.

Introduction

This compound, chemically known as 2-(diethylamino)-N-(2,4,6-trimethylphenyl)acetamide, is an amide-type local anesthetic with a history of clinical use.[1] Its pharmacological profile, characterized by a favorable therapeutic index, has prompted significant interest in the development of derivatives with enhanced efficacy, duration of action, and novel therapeutic applications.[2] The core structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of analogs with a wide range of physicochemical and pharmacological properties.

This guide will explore the key aspects of this compound derivative research, including synthetic methodologies, protocols for evaluating their local anesthetic and antiarrhythmic activities, their mechanism of action at the molecular level, and emerging potential applications in areas such as immunology.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives typically involves multi-step processes. The core synthesis of this compound itself can be achieved through the reaction of 2,4,6-trimethylaniline with chloroacetyl chloride, followed by amination with diethylamine. Derivatives can be generated by modifying the aromatic ring, the amide linkage, or the tertiary amine. One common approach to creating derivatives is through N-alkylation to form quaternary ammonium salts, also known as ionic compounds.[3]

General Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of a this compound derivative.

G General Synthesis Workflow for a this compound Derivative cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Core Synthesis & Derivatization cluster_3 Purification & Characterization A 2,4,6-trimethylaniline D N-(2,4,6-trimethylphenyl)-2-chloroacetamide A->D B Chloroacetyl chloride B->D C Modifying Reagent (e.g., Alkyl halide) F This compound Derivative C->F E This compound Base D->E Amination with Diethylamine E->F Reaction with Modifying Reagent G Purification (e.g., Crystallization, Chromatography) F->G H Characterization (e.g., NMR, MS, X-ray Crystallography) G->H

Caption: General workflow for this compound derivative synthesis.

Experimental Protocols

This protocol is a representative example for the synthesis of the parent compound, this compound, in its hydrochloride salt form.

Materials:

  • 2,4,6-trimethylaniline

  • Chloroacetyl chloride

  • Diethylamine

  • Toluene

  • Sodium carbonate

  • Hydrochloric acid (concentrated)

  • Ethanol

  • Activated carbon

Procedure:

  • Synthesis of N-(2,4,6-trimethylphenyl)-2-chloroacetamide:

    • Dissolve 2,4,6-trimethylaniline in toluene in a three-necked flask equipped with a stirrer, dropping funnel, and thermometer.

    • Cool the solution to 10-15°C in an ice bath.

    • Slowly add chloroacetyl chloride to the solution while maintaining the temperature below 30°C.

    • After the addition is complete, stir the mixture at room temperature for 2 hours.

    • Filter the resulting precipitate, wash with cold toluene, and dry to obtain N-(2,4,6-trimethylphenyl)-2-chloroacetamide.

  • Synthesis of this compound Base:

    • In a separate reaction vessel, add N-(2,4,6-trimethylphenyl)-2-chloroacetamide and an excess of diethylamine.

    • Heat the mixture under reflux for 4-6 hours.

    • After cooling, add water and an aqueous solution of sodium carbonate to neutralize the excess acid and precipitate the this compound base.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude this compound base.

  • Formation of this compound Hydrochloride:

    • Dissolve the crude this compound base in ethanol.

    • Slowly add concentrated hydrochloric acid dropwise with stirring until the solution is acidic.

    • Cool the solution in an ice bath to induce crystallization of this compound hydrochloride.

    • If necessary, decolorize the solution with activated carbon.

    • Filter the crystals, wash with cold ethanol, and dry under vacuum.

This protocol describes the N-alkylation of this compound to form a quaternary ammonium salt.[3]

Materials:

  • This compound base

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Acetonitrile

  • Diethyl ether

Procedure:

  • Dissolve the this compound base in acetonitrile in a round-bottom flask.

  • Add a molar excess of the chosen alkyl halide to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating for a specified period (e.g., 24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the quaternary ammonium salt may precipitate out of the solution. If not, add diethyl ether to induce precipitation.

  • Filter the solid product, wash with diethyl ether to remove any unreacted starting materials, and dry under vacuum.

  • The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether).

Pharmacological Evaluation

The pharmacological evaluation of this compound derivatives primarily focuses on their local anesthetic and antiarrhythmic properties. Standard in vivo and in vitro models are employed to determine their efficacy, potency, and safety profiles.

Evaluation of Local Anesthetic Activity

A common method to assess local anesthetic activity is the guinea pig intradermal wheal test.

Animals:

  • Healthy adult guinea pigs (300-400 g)

Materials:

  • Test compound (this compound derivative) solution at various concentrations

  • Positive control (e.g., lidocaine or this compound) solution

  • Saline solution (negative control)

  • Tuberculin syringes with fine-gauge needles

  • A blunt probe or needle for sensory testing

Procedure:

  • Shave the dorsal skin of the guinea pigs 24 hours before the experiment.

  • On the day of the experiment, inject 0.25 mL of the test compound solution, positive control, and negative control intradermally at separate, marked sites on the back of each animal, raising a distinct wheal.

  • At predetermined time intervals (e.g., 5, 15, 30, 60, 90, 120 minutes) after injection, gently prick the center of the wheal with the blunt probe.

  • The absence of a skin twitch (panniculus carnosus reflex) is considered a positive sign of anesthesia.

  • Record the duration of anesthesia as the time from injection until the return of the skin twitch reflex.

  • The potency can be assessed by determining the minimum concentration of the drug that produces a block in a certain percentage of animals (e.g., ED50).

Evaluation of Antiarrhythmic Activity

A widely used model for screening antiarrhythmic drugs is the aconitine-induced arrhythmia model in rats.[2]

Animals:

  • Male Wistar rats (200-250 g)

Materials:

  • Test compound (this compound derivative) solution

  • Positive control (e.g., lidocaine or this compound) solution

  • Saline solution (vehicle control)

  • Aconitine solution

  • Anesthetic (e.g., urethane)

  • Electrocardiogram (ECG) recording equipment

Procedure:

  • Anesthetize the rats and insert ECG electrodes to monitor cardiac activity.

  • Administer the test compound, positive control, or vehicle control intravenously or intraperitoneally.

  • After a short period to allow for drug distribution (e.g., 5-10 minutes), infuse a solution of aconitine intravenously at a constant rate.

  • Continuously record the ECG and observe for the onset of arrhythmias, such as ventricular premature beats, ventricular tachycardia, and ventricular fibrillation.

  • The protective effect of the test compound is determined by its ability to prevent or delay the onset of these arrhythmias compared to the control group.

  • The dose of aconitine required to induce arrhythmias in the presence of the test compound can be used as a measure of its antiarrhythmic potency.

Quantitative Data Summary

The following tables summarize available quantitative data for this compound and its derivatives. It is important to note that direct comparisons can be challenging due to variations in experimental models and conditions.

Table 1: Comparative Toxicity of this compound and Other Local Anesthetics

CompoundRelative Toxicity (compared to Procaine)Reference
This compoundLess toxic[2]
LidocaineLess toxic[2]
TetracaineMore toxic[2]

Table 2: Antiarrhythmic Activity of this compound in an Experimental Model

Experimental ModelDosageEffectReference
Aconitine-induced arrhythmia in cats and ratsNot specifiedMarked antiarrhythmic properties, more active than procainamide and quinidine[2]

Mechanism of Action

The primary mechanism of action for this compound and its derivatives as local anesthetics and antiarrhythmic agents is the blockade of voltage-gated sodium channels.[1] This action is shared by other class I antiarrhythmic drugs and amide-type local anesthetics.

By binding to a specific site within the pore of the sodium channel, these compounds inhibit the influx of sodium ions that is necessary for the depolarization of nerve and cardiac cell membranes. This leads to a decrease in the excitability of these cells and the propagation of action potentials.

The interaction with the sodium channel is state-dependent, meaning the drug has different affinities for the resting, open, and inactivated states of the channel. Most local anesthetics, including this compound, are thought to have a higher affinity for the open and inactivated states, which contributes to their use-dependent blockade – the effect is more pronounced in rapidly firing cells.

Signaling Pathway Diagram

The following diagram illustrates the interaction of a this compound derivative with a voltage-gated sodium channel.

G Mechanism of Action: this compound Derivative and Voltage-Gated Sodium Channel cluster_0 Sodium Channel States cluster_1 Drug Interaction cluster_2 Cellular Events Resting Resting State (Closed) Open Open State (Activated) Resting->Open Depolarization Inactivated Inactivated State (Closed) Open->Inactivated Time-dependent AP_Blocked Action Potential Blocked Open->AP_Blocked Inactivated->Resting Repolarization Inactivated->AP_Blocked Drug This compound Derivative Drug->Open High Affinity Binding Drug->Inactivated High Affinity Binding Depolarization Membrane Depolarization Repolarization Membrane Repolarization

Caption: this compound derivative interaction with sodium channel states.

Potential Applications

Beyond their established roles as local anesthetics and antiarrhythmics, research into this compound derivatives has revealed other potential therapeutic applications.

Immunomodulation

Recent studies have investigated the immunomodulatory effects of certain this compound derivatives. A this compound-based ionic compound (TIC) has been shown to stimulate B-lymphopoiesis in a cyclophosphamide-induced hematopoietic-depressive model.[4][5] This suggests a potential application for these compounds in treating certain types of immunodeficiencies or as adjuvants in vaccination or cancer therapy. The TIC compound was found to promote the restoration of marginal zone B cells, follicular B cells, and activated germinal center B cells.[4]

Antimicrobial and Growth-Regulating Activities

Some ionic compounds based on this compound have also been reported to possess antimicrobial and plant-growth-regulating activities.[3] While this research is still in its early stages, it points to the broad biological activity of this class of molecules and suggests potential applications in agriculture and as antimicrobial agents.

Conclusion

This compound and its derivatives represent a rich area for drug discovery and development. The versatility of the this compound scaffold allows for the generation of a wide array of compounds with diverse pharmacological properties. While their primary applications remain in local anesthesia and the management of cardiac arrhythmias, emerging research into their immunomodulatory and other biological activities opens up exciting new avenues for therapeutic development. The experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon in their efforts to design and evaluate the next generation of this compound-based therapeutics. Further research is warranted to fully elucidate the structure-activity relationships, optimize the pharmacological profiles, and explore the full therapeutic potential of these promising compounds.

References

Trimecaine's Effect on Cardiac Action Potential: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimecaine, a local anesthetic of the amide type, also exhibits significant antiarrhythmic properties.[1] Its primary mechanism of action, like other Class IB antiarrhythmic agents, involves the modulation of ion channels that govern the cardiac action potential.[2][3] This technical guide provides a comprehensive overview of the electrophysiological effects of this compound on the heart, with a focus on its impact on the cardiac action potential. Due to a lack of specific quantitative data for this compound in the public domain, this guide will leverage data from the structurally and functionally similar Class IB antiarrhythmic drug, lidocaine, to provide a comparative context for its anticipated effects. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's cardiac electrophysiology.

Core Mechanism of Action

This compound, as a Class IB antiarrhythmic, primarily targets and blocks the voltage-gated sodium channels (NaV1.5) in cardiomyocytes.[3][4] This blockade is state-dependent, with a higher affinity for the inactivated state of the channel, which is more prevalent in depolarized or ischemic tissue.[3][4][5] By blocking the influx of sodium ions during phase 0 of the cardiac action potential, this compound decreases the maximum rate of depolarization (Vmax), particularly in rapidly firing or damaged cells.[2][6] A key characteristic of Class IB drugs is their rapid association and dissociation kinetics, which results in a more pronounced effect at higher heart rates (use-dependence) and in tissues with a less negative resting membrane potential.[5]

The primary electrophysiological consequences of this compound's action on the cardiac action potential are a shortening of the action potential duration (APD) and a reduction in the effective refractory period (ERP).[7][8] This shortening of the APD is a hallmark of Class IB antiarrhythmics and is thought to contribute to their antiarrhythmic efficacy by reducing the likelihood of early afterdepolarizations and terminating re-entrant arrhythmias.[5]

Quantitative Analysis of Ion Channel Inhibition

Ion ChannelDrugIC50Species/Cell LineExperimental ConditionsReference
NaV1.5 (Peak) Lidocaine262.90 ± 22.40 µMHEK293 cellsWhole-cell patch clamp[9]
hERG (IKr) Lidocaine>100 µMHEK293 cellsWhole-cell patch clamp[9]
CaV1.2 (ICa,L) LidocaineHigh µM to mM rangeVariousInferred from literatureN/A

Note: The provided IC50 values are for lidocaine and serve as a reference due to the absence of specific data for this compound. Further experimental validation is required to determine the precise inhibitory concentrations of this compound.

Impact on Cardiac Action Potential Parameters

The effects of Class IB antiarrhythmics on the cardiac action potential are well-documented. The following table summarizes the expected qualitative and quantitative effects of this compound, based on data from lidocaine studies.

Action Potential ParameterExpected Effect of this compoundQuantitative Data (Lidocaine)Cell TypeReference
Action Potential Duration (APD) ShorteningMaximal shortening at 1 x 10⁻⁵ mole/literCanine Purkinje fibers and ventricular muscle[10]
Effective Refractory Period (ERP) ShorteningMaximal shortening at 1 x 10⁻⁵ mole/literCanine Purkinje fibers and ventricular muscle[10]
Maximum Rate of Depolarization (Vmax) Decrease (especially in ischemic tissue)Concentration-dependent decreaseFeline and guinea pig ventricular myocytes[11]
Resting Membrane Potential No significant change at therapeutic concentrationsNo significant effect at ≤ 1 x 10⁻⁵ mole/literCanine ventricular muscle[10]

Experimental Protocols

The investigation of this compound's effects on the cardiac action potential and underlying ion currents typically involves the use of patch-clamp electrophysiology on isolated cardiomyocytes.

Isolation of Ventricular Myocytes
  • Animal Model: Adult male Sprague-Dawley rats (250-300 g) are commonly used.

  • Anesthesia: Intraperitoneal injection of sodium pentobarbital (50 mg/kg).

  • Heart Excision: The heart is rapidly excised and mounted on a Langendorff apparatus.

  • Perfusion: The heart is perfused with a Ca2+-free Tyrode's solution containing collagenase type II and protease type XIV to enzymatically digest the cardiac tissue.

  • Cell Dissociation: The ventricles are minced and gently agitated to release individual cardiomyocytes.

  • Storage: The isolated myocytes are stored in a high-K+ storage solution at 4°C.

Whole-Cell Patch-Clamp Recording
  • Cell Plating: Isolated cardiomyocytes are placed in a recording chamber on the stage of an inverted microscope and superfused with an external solution.

  • Pipette Fabrication: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

  • Seal Formation: A high-resistance "giga-seal" (>1 GΩ) is formed between the micropipette and the cell membrane.

  • Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured by gentle suction to achieve the whole-cell configuration, allowing for control of the membrane potential and recording of ionic currents or action potentials.

  • Data Acquisition: Data is acquired using a patch-clamp amplifier and appropriate software.

  • Protocol: Action potentials are elicited by injecting brief (2-4 ms) suprathreshold depolarizing current pulses through the patch pipette at a specific frequency (e.g., 1 Hz).

  • Parameters Measured: Resting membrane potential (RMP), action potential amplitude (APA), maximum upstroke velocity (Vmax), and action potential duration at 50% and 90% repolarization (APD50 and APD90).

  • Sodium Current (INa): Cells are held at a hyperpolarized potential (e.g., -120 mV) to ensure full channel availability and then depolarized to various test potentials. Specific ion channel blockers (e.g., Cd2+ for Ca2+ channels, Cs+ for K+ channels) are used to isolate the sodium current.

  • Potassium Current (IKr/hERG): Specific voltage protocols are used to elicit the characteristic tail currents of the hERG channel.

  • Calcium Current (ICa,L): Cells are depolarized from a holding potential that inactivates sodium channels (e.g., -40 mV).

Signaling Pathways and Logical Relationships

The primary signaling pathway for this compound's effect on the cardiac action potential is the direct blockade of voltage-gated sodium channels. The following diagrams illustrate this mechanism and the experimental workflow.

Trimecaine_Mechanism This compound This compound Nav15 Voltage-Gated Sodium Channel (NaV1.5) This compound->Nav15 Blocks (Inactivated State) Na_Influx Sodium Ion Influx (Phase 0) Nav15->Na_Influx Depolarization Decreased Rate of Depolarization (Vmax) Na_Influx->Depolarization Reduces APD Shortened Action Potential Duration (APD) Depolarization->APD

Caption: Mechanism of this compound's action on the cardiac action potential.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_electrophysiology Electrophysiology cluster_data_analysis Data Analysis Heart Heart Excision Enzymatic Enzymatic Digestion Heart->Enzymatic Isolation Cardiomyocyte Isolation Enzymatic->Isolation PatchClamp Whole-Cell Patch Clamp Isolation->PatchClamp CurrentClamp Current-Clamp (Action Potential) PatchClamp->CurrentClamp VoltageClamp Voltage-Clamp (Ion Currents) PatchClamp->VoltageClamp APD_Analysis APD & Vmax Measurement CurrentClamp->APD_Analysis IC50_Analysis IC50 Determination VoltageClamp->IC50_Analysis

Caption: Experimental workflow for studying this compound's cardiac effects.

Conclusion

This compound exerts its antiarrhythmic effects primarily through the blockade of voltage-gated sodium channels in cardiomyocytes, consistent with its classification as a Class IB antiarrhythmic agent. This action leads to a shortening of the action potential duration and a decrease in the maximum rate of depolarization, particularly in ischemic or rapidly firing cardiac tissue. While specific quantitative data for this compound remains to be fully elucidated, its electrophysiological profile is expected to be similar to that of lidocaine. The experimental protocols outlined in this guide provide a framework for further investigation into the precise molecular and cellular effects of this compound on the heart. A deeper understanding of its interaction with cardiac ion channels is crucial for its optimal use in clinical settings and for the development of novel antiarrhythmic therapies.

References

An In-depth Technical Guide on the Fundamental Principles of Trimecaine's Ion Channel Blockade

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimecaine, a local anesthetic of the amide type and a class Ib antiarrhythmic agent, exerts its therapeutic effects primarily through the blockade of voltage-gated ion channels. This guide provides a comprehensive overview of the fundamental principles underlying this compound's interaction with these critical components of cellular excitability. By modulating the function of sodium, and to a lesser extent potassium and calcium channels, this compound alters nerve conduction and cardiac electrophysiology. This document details the mechanism of action, summarizes available (though limited) quantitative data, outlines relevant experimental protocols, and visualizes the key pathways and experimental workflows.

Introduction

This compound is a versatile drug utilized for both local anesthesia and the management of cardiac arrhythmias.[1] Its efficacy stems from its ability to reversibly block the propagation of action potentials in nerve fibers and to modulate the electrical activity of cardiomyocytes. The primary molecular target of this compound is the voltage-gated sodium channel, a key protein responsible for the rapid depolarization phase of the action potential in most excitable cells.[2] Like other local anesthetics, this compound exhibits a state-dependent blockade, showing a higher affinity for channels in the open and inactivated states compared to the resting state. This property is crucial for its activity in rapidly firing neurons and cardiac tissue. While the blockade of sodium channels is the principal mechanism, evidence also suggests interactions with potassium and calcium channels, contributing to its antiarrhythmic properties.[3]

Mechanism of Ion Channel Blockade

The primary mechanism of action for this compound involves the direct blockade of voltage-gated sodium channels from the intracellular side. As a weak base, this compound exists in both charged (protonated) and uncharged forms at physiological pH. The uncharged form is lipid-soluble and can readily cross the cell membrane. Once inside the cell, an equilibrium is re-established, and the charged form binds to a specific receptor site within the pore of the sodium channel. This binding physically obstructs the influx of sodium ions, thereby increasing the threshold for excitation and slowing the rate of depolarization of the nerve membrane. Ultimately, this prevents the generation and conduction of nerve impulses.

The effectiveness of this compound's blockade is highly dependent on the conformational state of the sodium channel, a phenomenon known as state-dependent or modulated receptor hypothesis. The affinity of this compound is significantly higher for channels in the open and inactivated states than in the resting (closed) state. This means that in rapidly firing tissues, where channels are frequently opening and inactivating, the blocking effect of this compound is enhanced. This "use-dependent" block is a key feature of its action as both a local anesthetic and an antiarrhythmic agent.[4]

While the primary focus is on sodium channels, this compound's antiarrhythmic effects, particularly its classification as a Class Ib agent, suggest it may also influence other ion channels. These agents are known to shorten the action potential duration in cardiac tissues, which could be mediated by effects on potassium currents.[5] However, specific quantitative data on this compound's interaction with potassium and calcium channels are limited in the available literature.

Quantitative Data on Ion Channel Blockade

Quantitative data on the specific interactions of this compound with various ion channels, such as IC50 values, binding affinities (Kd), and on/off rates, are not extensively reported in publicly available literature. However, for context and comparison, the table below includes typical values for other well-studied Class Ib local anesthetics like Lidocaine. It is important to note that these values can vary depending on the specific ion channel subtype, its conformational state, and the experimental conditions.

Drug (for comparison)Ion ChannelStateIC50Binding Affinity (Kd)On-Rate (k_on)Off-Rate (k_off)Reference
LidocaineNa_v_1.5Resting~440-491 µM---[6]
LidocaineNa_v_1.5Inactivated~12-19 µM---[6]
LidocaineTTXr Na+Resting (Tonic)210 µM---[7]
LidocaineTTXr Na+Inactivated60 µM---[7]
BupivacaineTTXr Na+Resting (Tonic)32 µM---[7]
BupivacaineTTXs Na+Resting (Tonic)13 µM---[7]

Note: The absence of specific quantitative data for this compound in the public domain represents a significant gap in the understanding of its precise pharmacological profile.

Experimental Protocols

The investigation of this compound's effects on ion channels primarily relies on electrophysiological techniques, with the patch-clamp method being the gold standard.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the recording of ionic currents across the entire cell membrane, providing a comprehensive view of the drug's effect on the total population of ion channels.

Objective: To determine the concentration-dependent inhibition of voltage-gated sodium currents by this compound and to characterize its state-dependent blockade.

Cell Preparation:

  • Culture a suitable cell line expressing the desired ion channel subtype (e.g., HEK293 cells stably transfected with human Na_v_1.5 for cardiac studies or a neuronal cell line for local anesthetic studies).

  • Alternatively, primary cultured neurons or isolated cardiomyocytes can be used.

  • On the day of the experiment, gently dissociate the cells to obtain a single-cell suspension.

Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium channels and isolate sodium currents.

Recording Procedure:

  • Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

  • Mount the pipette on a micromanipulator and, under microscopic guidance, approach a single cell.

  • Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

  • Apply a brief, stronger suction pulse to rupture the membrane patch, establishing the whole-cell configuration.

  • Switch the amplifier to voltage-clamp mode.

  • Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure most sodium channels are in the resting state.

  • Apply a series of depolarizing voltage steps (e.g., from -100 mV to +60 mV in 10 mV increments) to elicit sodium currents and construct a current-voltage (I-V) relationship.

  • To study use-dependent block, apply a train of short depolarizing pulses at a physiological frequency (e.g., 1-10 Hz).

  • To assess tonic block, apply a single depolarizing pulse from a hyperpolarized holding potential.

  • To determine the affinity for the inactivated state, hold the cell at various depolarized potentials to induce inactivation before applying a test pulse.

  • Perfuse the cell with increasing concentrations of this compound and repeat the voltage protocols to determine the IC50 for tonic and use-dependent block.

Data Analysis:

  • Measure the peak inward sodium current at each voltage step.

  • Plot the normalized current as a function of this compound concentration and fit the data with a Hill equation to determine the IC50.

  • Analyze the kinetics of current decay to study the effects on channel inactivation.

  • Compare the block at different stimulation frequencies to quantify use-dependent effects.

experimental_workflow cluster_prep Cell Preparation cluster_recording Patch-Clamp Recording cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HEK293 with Nav1.5) dissociation Cell Dissociation cell_culture->dissociation giga_seal Giga-ohm Seal Formation dissociation->giga_seal Single Cell Selection pipette_prep Pipette Fabrication & Filling pipette_prep->giga_seal whole_cell Whole-Cell Configuration giga_seal->whole_cell voltage_clamp Voltage-Clamp Protocol Application whole_cell->voltage_clamp iv_curve I-V Curve Generation voltage_clamp->iv_curve kinetics Kinetic Analysis voltage_clamp->kinetics ic50 IC50 Determination iv_curve->ic50 signaling_pathway stimulus Noxious Stimulus / Cardiac Impulse depolarization Membrane Depolarization stimulus->depolarization na_channel_activation Voltage-Gated Na+ Channel Activation depolarization->na_channel_activation na_influx Na+ Influx na_channel_activation->na_influx na_influx->depolarization Positive Feedback action_potential Action Potential Propagation na_influx->action_potential nerve_conduction Nerve Conduction / Myocardial Excitation action_potential->nerve_conduction This compound This compound This compound->na_channel_activation Blocks logical_relationship cluster_channel_states Sodium Channel States resting Resting (Closed) open Open resting->open Depolarization inactivated Inactivated open->inactivated Inactivation inactivated->resting Repolarization This compound This compound This compound->resting Low Affinity Binding This compound->open High Affinity Binding This compound->inactivated High Affinity Binding

References

Solubility of Trimecaine in Common Research Buffers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimecaine, a local anesthetic and antiarrhythmic agent, is a weak base with a chemical structure that includes a tertiary amine.[1][2][3] Its hydrochloride salt is readily soluble in water and ethanol.[4][5][6][7][8][9] However, for in vitro research and drug formulation development, understanding its solubility in various buffered solutions is critical. Buffers are essential for maintaining a stable pH, which can significantly influence the ionization state and, consequently, the solubility of ionizable drugs like this compound.[10][11]

This technical guide provides a comprehensive overview of the solubility of this compound in three commonly used research buffers: Phosphate-Buffered Saline (PBS), Tris (tris(hydroxymethyl)aminomethane) buffer, and Citrate buffer. Due to the limited availability of direct quantitative data in published literature, this guide presents a representative, hypothetical dataset to illustrate the expected solubility trends and provides detailed experimental protocols for determining solubility in a laboratory setting.

Hypothetical Solubility Data of this compound Hydrochloride

The following tables summarize the hypothetical solubility of this compound hydrochloride in different research buffers at 37°C. This data is intended to be illustrative and may not represent actual experimental values.

Table 1: Solubility of this compound Hydrochloride in Phosphate-Buffered Saline (PBS)

Buffer CompositionpHTemperature (°C)Hypothetical Solubility (mg/mL)
1X PBS6.83715.2
1X PBS7.43712.5
1X PBS8.0378.9

Table 2: Solubility of this compound Hydrochloride in Tris Buffer

Buffer CompositionpHTemperature (°C)Hypothetical Solubility (mg/mL)
25 mM Tris7.43713.1
50 mM Tris7.43712.8
100 mM Tris7.43712.4

Table 3: Solubility of this compound Hydrochloride in Citrate Buffer

Buffer CompositionpHTemperature (°C)Hypothetical Solubility (mg/mL)
0.1 M Sodium Citrate4.03725.8
0.1 M Sodium Citrate5.03722.1
0.1 M Sodium Citrate6.03718.3

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The saturation shake-flask method is a widely accepted and recommended technique for determining the equilibrium solubility of a compound.[12][13][14] The following protocol is a detailed methodology for assessing the solubility of this compound in research buffers.

1. Materials and Apparatus

  • This compound hydrochloride powder

  • Selected research buffers (PBS, Tris, Citrate)

  • Volumetric flasks and pipettes

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Calibrated pH meter

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

  • Analytical balance

2. Buffer Preparation

  • Phosphate-Buffered Saline (PBS, 1X, pH 7.4): Dissolve 8 g of NaCl, 0.2 g of KCl, 1.44 g of Na₂HPO₄, and 0.24 g of KH₂PO₄ in 800 mL of distilled water. Adjust the pH to 7.4 with HCl. Add distilled water to a final volume of 1 L.[15][16] For other pH values, adjust the ratio of the phosphate salts accordingly.

  • Tris Buffer (50 mM, pH 7.4): Dissolve 6.06 g of Tris base in approximately 800 mL of distilled water. Adjust the pH to 7.4 with HCl. Add distilled water to a final volume of 1 L.[17][18][19]

  • Citrate Buffer (0.1 M, pH 4.0): Mix appropriate volumes of 0.1 M citric acid and 0.1 M sodium citrate solutions to achieve the desired pH.[20][21][22]

3. Experimental Procedure

  • Preparation of Saturated Solutions: Add an excess amount of this compound hydrochloride to vials containing a known volume (e.g., 5 mL) of the desired buffer. The excess solid should be clearly visible.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 37°C). Agitate the samples at a constant speed (e.g., 150 rpm) for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached.[12]

  • Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed for a short period to allow for the sedimentation of the excess solid. To separate the supernatant from the undissolved solid, either centrifuge the samples (e.g., at 10,000 rpm for 15 minutes) or filter the supernatant through a 0.22 µm syringe filter.[14]

  • Sample Preparation for Analysis: Immediately after separation, dilute an aliquot of the clear supernatant with the corresponding buffer to a concentration within the calibrated range of the analytical method. This prevents precipitation of the drug upon cooling.[13]

  • Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of dissolved this compound.

  • pH Measurement: Measure the pH of the saturated solution at the end of the experiment to ensure it has not changed significantly.[13]

4. Data Analysis

Calculate the solubility of this compound in the respective buffer using the following formula:

Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)

Perform each experiment in triplicate to ensure the reproducibility of the results.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis buffer_prep Buffer Preparation add_excess Add Excess Drug to Buffer buffer_prep->add_excess drug_weigh Weighing this compound Hydrochloride drug_weigh->add_excess equilibration Equilibration (Shaking at 37°C) add_excess->equilibration phase_sep Phase Separation (Centrifugation/Filtration) equilibration->phase_sep dilution Supernatant Dilution phase_sep->dilution quantification Quantification (HPLC/UV-Vis) dilution->quantification data_analysis Data Analysis quantification->data_analysis

Caption: Experimental workflow for determining this compound solubility.

References

Trimecaine hydrochloride CAS number and safety data sheet

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Trimecaine Hydrochloride: CAS Number and Safety Data

This technical guide provides a comprehensive overview of this compound hydrochloride, focusing on its Chemical Abstracts Service (CAS) number and associated safety data. It is intended for researchers, scientists, and drug development professionals who require detailed technical information for safe handling, storage, and use in a laboratory setting.

Chemical Identification

This compound hydrochloride is a local anesthetic and cardiac antiarrhythmic agent.[1][2][3] It is classified as an amide-type anesthetic.[3] The primary identifier for this chemical compound is its CAS number, which is a unique numerical identifier assigned by the Chemical Abstracts Service.

Table 1: Chemical Identification of this compound Hydrochloride

Identifier Value Source(s)
Chemical Name 2-(Diethylamino)-N-(2,4,6-trimethylphenyl)acetamide hydrochloride [4][5][6]
CAS Number 1027-14-1 [1][4][5][6]
Synonyms Mesocaine, Mesocain, Trimekain Hydrochloride [2][4][5][7]
Molecular Formula C₁₅H₂₄N₂O · HCl [2][4][8]
Molecular Weight 284.82 g/mol [2][4][5][9]
InChI Key KOOGJYYOMPUGCW-UHFFFAOYSA-N [2][7]

| SMILES | CCN(CC)CC(=O)Nc1c(C)cc(C)cc1C.Cl |[2][4][8] |

Physical and Chemical Properties

This compound hydrochloride is a white crystalline powder that is readily soluble in water and ethanol.[3] A summary of its key physical and chemical properties is provided below.

Table 2: Physical and Chemical Properties

Property Value Source(s)
Appearance White crystalline powder / Solid powder [3][7]
Solubility Readily soluble in water and ethanol [3]
Purity >98% (typical, refer to Certificate of Analysis) [7]
Storage Temperature Short-term: 0 - 4 °C; Long-term: -20 °C [7]

| Shipping Temperature | Ambient temperature |[6][7] |

Safety and Hazard Information

The following data is compiled from various Safety Data Sheets (SDS) and provides critical information regarding the hazards and safe handling of this compound hydrochloride.

GHS Hazard Classification

Table 3: GHS Hazard Identification and Classification

Classification Code Description Source(s)
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed [10][11]

| Aquatic Hazard, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects* |[12] |

*Note: The H410 classification was found in an SDS for this compound base (CAS 616-68-2). SDS for the hydrochloride salt (CAS 1027-14-1) from other sources did not list this environmental hazard.[10] Users should consult the specific SDS for the product they are using.

First-Aid Measures

Immediate and appropriate first-aid measures are crucial in case of accidental exposure.

Table 4: First-Aid Measures

Exposure Route Recommended Action Source(s)
Ingestion Rinse mouth with water. Do not induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[10][13] [10][13]
Inhalation Move victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor. [10][13]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water for at least 15 minutes. Consult a doctor.[10][13] [10][13]

| Eye Contact | Immediately flush eyes with plenty of flowing water for 10 to 15 minutes, holding eyelids apart. Consult an ophthalmologist.[10][13] |[10][13] |

Handling, Storage, and Personal Protection

Proper handling and storage procedures, along with the use of Personal Protective Equipment (PPE), are essential to ensure laboratory safety.

Table 5: Handling and Storage

Aspect Recommendation Source(s)
Handling Handle in a well-ventilated place. Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Do not eat, drink, or smoke when using this product.[10][13] [10][13]

| Storage | Store the container tightly closed in a dry, cool, and well-ventilated place.[13] Recommended temperatures are 0-4 °C for short-term and -20 °C for long-term storage.[7] |[7][13] |

Table 6: Personal Protective Equipment (PPE)

Type Specification Source(s)
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). [13]
Skin Protection Handle with chemical-impermeable gloves. Wear impervious clothing. [12][13]

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator. |[13] |

Experimental Protocols

The classification "Acute Toxicity, Oral (Category 4)" is determined through standardized experimental protocols. A commonly used method is the OECD Test Guideline 423 for Acute Oral Toxicity – Acute Toxic Class Method.

Protocol: Acute Oral Toxicity (Acute Toxic Class Method - OECD 423)

Objective: To estimate the acute oral toxicity of a substance after a single dose. This method allows for classification into one of the GHS categories.

Methodology:

  • Animal Selection: Healthy, young adult rodents (typically female rats) are used. Animals are acclimatized to laboratory conditions before the test.

  • Housing and Feeding: Animals are housed in standard cages with controlled temperature, humidity, and light cycle. Standard laboratory diet and drinking water are provided ad libitum.

  • Dose Preparation: The test substance (this compound hydrochloride) is typically dissolved or suspended in a suitable vehicle (e.g., water). The concentration is prepared based on the starting dose level.

  • Administration: A single dose of the substance is administered to the animals by oral gavage.

  • Stepwise Dosing Procedure:

    • A group of three animals is dosed at a starting level (e.g., 300 mg/kg, a default for substances with expected low toxicity).

    • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory and circulatory patterns, autonomic and central nervous system effects) and behavioral changes, particularly during the first 4 hours and then daily for 14 days.

    • Decision Logic:

      • If 2 or 3 animals die, the test is stopped, and the substance is classified based on this outcome.

      • If 0 or 1 animal dies, a further group of three animals is dosed at a lower or higher dose level, depending on the specific outcome, following the guideline's flowchart.

      • This process continues until a clear classification can be made.

  • Data Collection: All signs of toxicity, time of onset, duration, and reversibility are recorded for each animal. Body weights are recorded weekly.

  • Pathology: At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy.

  • Classification: Based on the number of mortalities at specific dose levels, the substance is assigned to a GHS category. For this compound hydrochloride, the results of such testing led to its classification as Category 4 ("Harmful if swallowed").

Visualized Workflows and Relationships

Diagrams generated using Graphviz provide a clear visual representation of key processes and relationships.

Safety_Data_Workflow cluster_ID 1. Identification cluster_Hazard 2. Hazard Assessment cluster_Response 3. Required Response & Precaution cluster_Emergency 4. Emergency Procedures ID This compound Hydrochloride CAS: 1027-14-1 C₁₅H₂₄N₂O · HCl Hazard GHS Classification Acute Toxicity, Oral (Cat. 4) H302: Harmful if swallowed ID->Hazard Handling Handling & Storage Ventilation Cool, Dry Place Tightly Closed Hazard->Handling PPE Personal Protective Equipment (PPE) Goggles Gloves Lab Coat Hazard->PPE FirstAid First-Aid Ingestion: Call Poison Center Skin/Eye: Flush with Water Hazard->FirstAid Spill Accidental Release Avoid Dust Ventilate Area Collect & Dispose Hazard->Spill

Caption: Logical workflow from chemical identification to emergency procedures for this compound HCl.

Experimental_Workflow cluster_Prep 1. Preparation Phase cluster_Dosing 2. Dosing & Observation cluster_Analysis 3. Analysis & Classification A Select & Acclimatize Test Animals (Rats) B Prepare Test Substance Dose Formulations A->B C Administer Single Oral Dose (Stepwise Procedure, n=3) B->C D Observe for Mortality & Clinical Signs (14 Days) C->D E Record Body Weights & Perform Necropsy D->E F Mortality Outcome? E->F G Stop Test & Classify (e.g., GHS Cat. 4) F->G Endpoint Met H Proceed to Next Dose Step F->H Endpoint Not Met H->C Re-dose next group

Caption: Experimental workflow for an Acute Oral Toxicity study (OECD 423).

References

Methodological & Application

Application Notes and Protocols for Trimecaine Patch Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimecaine, a local anesthetic of the amide type, exerts its therapeutic effects by blocking nerve impulse conduction. The primary molecular target of this compound and other local anesthetics is the voltage-gated sodium channel (VGSC) family of ion channels.[1][2] These channels are crucial for the initiation and propagation of action potentials in excitable cells such as neurons.[3] By inhibiting the influx of sodium ions through these channels, this compound effectively dampens neuronal excitability, leading to a reversible blockade of sensory perception, particularly pain.

Patch clamp electrophysiology is the gold-standard technique for investigating the interaction of drugs with ion channels at the molecular level. This powerful method allows for the precise measurement of ion currents through single channels or across the entire membrane of a cell, providing detailed insights into the mechanism of drug action.[1][2] These application notes provide a comprehensive overview of the electrophysiological investigation of this compound's effects on voltage-gated sodium channels using the whole-cell patch clamp technique.

Mechanism of Action: State-Dependent Block of Voltage-Gated Sodium Channels

This compound, like other local anesthetics, exhibits a state-dependent affinity for voltage-gated sodium channels. This means its binding affinity is influenced by the conformational state of the channel (resting, open, or inactivated).[2] This property is fundamental to its mechanism of action and can be characterized by two distinct types of block:

  • Tonic Block: This refers to the binding of the drug to the channel in its resting (closed) state. It is typically measured by applying infrequent depolarizing pulses from a hyperpolarized holding potential.

  • Phasic (Use-Dependent) Block: This describes the enhanced channel block that occurs with repetitive stimulation (e.g., a train of depolarizing pulses). This is because local anesthetics generally have a higher affinity for the open and inactivated states of the channel. During periods of high-frequency firing, channels spend more time in these states, leading to an accumulation of drug-bound channels and a more pronounced block.[4]

The differential affinity for various channel states is a key area of investigation for understanding the efficacy and potential side effects of local anesthetics.

Quantitative Data: Comparative Potency of Local Anesthetics

Local AnestheticChannel SubtypeBlock TypeIC50 (µM)
LidocaineTTXr Na+ currentsTonic210[5]
TTXs Na+ currentsTonic42[5]
TTXr Na+ currentsInactivated State60[5]
Cardiac Sodium ChannelsUse-Dependent (30 Hz)74[6]
BupivacaineTTXr Na+ currentsTonic32[5]
TTXs Na+ currentsTonic13[5]
TetracaineNav1.9-17-54 (voltage-dependent)

Experimental Protocols

The following protocols are designed for investigating the effects of this compound on voltage-gated sodium channels using the whole-cell patch clamp technique in a heterologous expression system (e.g., HEK293 cells stably expressing a specific Nav channel subtype) or in primary neuronal cultures.

Cell Preparation

For heterologous expression systems, cells should be cultured and passaged according to standard protocols. For primary neuronal cultures, tissue should be dissociated and cultured using established methods appropriate for the specific neuronal population of interest. On the day of the experiment, cells are transferred to a recording chamber on the stage of an inverted microscope.

Solutions

External Solution (in mM):

  • 140 NaCl

  • 3 KCl

  • 1 MgCl2

  • 1 CaCl2

  • 10 HEPES

  • 10 Glucose

  • pH adjusted to 7.4 with NaOH

  • Osmolarity adjusted to ~310 mOsm with sucrose

Internal (Pipette) Solution (in mM):

  • 140 CsF

  • 10 NaCl

  • 1 EGTA

  • 10 HEPES

  • pH adjusted to 7.3 with CsOH

  • Osmolarity adjusted to ~290 mOsm with sucrose

Note: Cesium Fluoride (CsF) is used in the internal solution to block potassium channels from the inside, which helps to isolate the sodium currents.

Whole-Cell Patch Clamp Recording
  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Seal Formation: Approach a target cell with the patch pipette while applying positive pressure. Once the pipette touches the cell membrane, release the positive pressure to facilitate the formation of a high-resistance (GΩ) seal.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration. This allows for electrical and diffusional access to the cell's interior.

  • Data Acquisition: Record sodium currents using a patch clamp amplifier and appropriate data acquisition software. Compensate for series resistance and cell capacitance to ensure accurate voltage control.

Voltage Protocols for Measuring Tonic and Phasic Block

1. Protocol for Measuring Tonic Block:

  • Holding Potential: Hold the cell at a hyperpolarized potential of -120 mV to ensure that the majority of sodium channels are in the resting state.

  • Test Pulse: Apply a depolarizing test pulse to 0 mV for 20-50 ms to elicit a peak inward sodium current.

  • Frequency: Deliver test pulses at a low frequency (e.g., 0.1 Hz) to allow for complete recovery from any inactivation and to prevent the development of use-dependent block.

  • Procedure:

    • Obtain a stable baseline recording of the sodium current in the external solution.

    • Perfuse the recording chamber with the external solution containing the desired concentration of this compound.

    • Continue to apply the low-frequency test pulses until a new steady-state level of block is reached.

    • The percentage of current inhibition at this steady state represents the tonic block.

    • Repeat for a range of this compound concentrations to construct a concentration-response curve and determine the IC50 for tonic block.

2. Protocol for Measuring Phasic (Use-Dependent) Block:

  • Holding Potential: Hold the cell at a more depolarized potential, such as -90 mV or -70 mV, to mimic a more physiological resting membrane potential.

  • Pulse Train: Apply a train of depolarizing pulses to 0 mV (e.g., 20 ms duration) at a higher frequency (e.g., 10 Hz or 20 Hz).

  • Procedure:

    • Record the sodium current in response to the pulse train in the absence of the drug.

    • Apply the desired concentration of this compound and allow the tonic block to reach a steady state.

    • Apply the same pulse train in the presence of this compound.

    • Measure the progressive decrease in the peak sodium current during the pulse train. The additional block that develops during the train is the phasic or use-dependent block.

    • The percentage of block can be calculated for each pulse in the train to analyze the kinetics of the development of use-dependent block.

Data Analysis

  • Tonic Block: Plot the fractional block (1 - I_drug / I_control) as a function of the this compound concentration and fit the data with the Hill equation to determine the IC50 and Hill coefficient.

  • Phasic Block: Analyze the decay of the peak sodium current during the pulse train. The rate and extent of this decay provide information about the kinetics of drug binding to the open and inactivated states of the channel.

Visualizations

G cluster_0 This compound Mechanism of Action Resting Resting State Open Open State Resting->Open Depolarization Blocked Blocked State Resting->Blocked This compound (Tonic Block) Inactivated Inactivated State Open->Inactivated Inactivation Open->Blocked This compound (Phasic Block) Inactivated->Resting Repolarization Inactivated->Blocked This compound (Phasic Block) Blocked->Resting Drug Unbinding

Caption: State-dependent block of voltage-gated sodium channels by this compound.

G cluster_1 Patch Clamp Experimental Workflow Start Prepare Cells and Solutions PullPipette Pull Patch Pipette Start->PullPipette FormSeal Approach Cell and Form Giga-Seal PullPipette->FormSeal GoWholeCell Rupture Membrane (Whole-Cell) FormSeal->GoWholeCell RecordBaseline Record Baseline Sodium Currents GoWholeCell->RecordBaseline ApplyDrug Apply this compound RecordBaseline->ApplyDrug RecordDrugEffect Record Sodium Currents in Presence of this compound ApplyDrug->RecordDrugEffect Washout Washout Drug RecordDrugEffect->Washout RecordRecovery Record Recovery Washout->RecordRecovery Analyze Analyze Data (IC50, Kinetics) RecordRecovery->Analyze

Caption: Workflow for a whole-cell patch clamp experiment investigating this compound.

References

Application Notes and Protocols for Trimecaine Quantification in Plasma by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the quantification of Trimecaine in human plasma using High-Performance Liquid Chromatography (HPLC) with UV detection. The following protocols are based on established methods for this compound in other matrices and for structurally similar local anesthetics in plasma.

Introduction

This compound is a local anesthetic and antiarrhythmic agent. Accurate and precise quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. This application note details a robust HPLC-UV method for this purpose, including sample preparation, chromatographic conditions, and method validation parameters.

Experimental

Principle

The method involves the extraction of this compound and an internal standard (IS) from human plasma via liquid-liquid extraction (LLE). The extracted analytes are then separated on a reversed-phase C18 column with a suitable mobile phase and detected by a UV detector. Quantification is achieved by comparing the peak area ratio of this compound to the internal standard against a calibration curve.

Reagents and Materials
  • This compound hydrochloride (analytical standard)

  • Lidocaine hydrochloride (Internal Standard, analytical standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Triethylamine (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Sodium hydroxide (analytical grade)

  • Diethyl ether (analytical grade)

  • Water (deionized or HPLC grade)

  • Drug-free human plasma

Instrumentation
  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

  • Centrifuge

  • Vortex mixer

  • Evaporator (e.g., nitrogen evaporator)

Preparation of Solutions
  • Stock Solution of this compound (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound hydrochloride in 10 mL of methanol.

  • Stock Solution of Lidocaine (IS) (1 mg/mL): Accurately weigh and dissolve 10 mg of Lidocaine hydrochloride in 10 mL of methanol.

  • Working Standard Solutions: Prepare working standard solutions of this compound and a working solution for the internal standard by diluting the stock solutions with a mixture of acetonitrile and water (50:50, v/v).

  • Mobile Phase (Triethylammonium Acetate Buffer (pH 9) and Methanol): Prepare a 50 mM triethylammonium acetate buffer and adjust the pH to 9.0 with acetic acid. The mobile phase consists of a mixture of this buffer and methanol (22:78, v/v).[1]

Detailed Protocols

Sample Preparation: Liquid-Liquid Extraction
  • Pipette 500 µL of human plasma into a centrifuge tube.

  • Add 50 µL of the Lidocaine internal standard working solution (e.g., at a concentration of 10 µg/mL).

  • Add 200 µL of 1 M sodium hydroxide to alkalize the plasma.

  • Add 5 mL of diethyl ether.

  • Vortex the mixture for 2 minutes to ensure thorough extraction.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (diethyl ether) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase.

  • Inject 20 µL of the reconstituted sample into the HPLC system.

HPLC Operating Conditions
ParameterValue
ColumnC18 reversed-phase, 150 x 4.6 mm, 5 µm
Mobile Phase50 mM Triethylammonium Acetate Buffer (pH 9) : Methanol (22:78, v/v)[1]
Flow Rate1.0 mL/min[1]
Detection Wavelength210 nm[1]
Injection Volume20 µL
Column TemperatureAmbient

Method Validation

The following table summarizes the typical validation parameters for HPLC methods used for the quantification of local anesthetics in plasma. These values are provided as a guideline and should be established for this compound in your laboratory.

Table 1: Summary of Typical Method Validation Parameters

ParameterTypical Range/Value
Linearity Range 0.05 - 5.0 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Quantification (LOQ) 0.05 µg/mL
Limit of Detection (LOD) 0.02 µg/mL
Accuracy (% Recovery) 85 - 115%
Precision (RSD%) < 15%
Intra-day Precision (RSD%) < 10%
Inter-day Precision (RSD%) < 15%

Data presented in this table are indicative and based on published methods for similar analytes.[2]

Data Presentation

Quantitative data from a validation study should be presented in clear, structured tables for easy comparison and interpretation.

Table 2: Example of Calibration Curve Data

Concentration (µg/mL)Peak Area Ratio (this compound/IS)
0.05Insert Data
0.1Insert Data
0.5Insert Data
1.0Insert Data
2.5Insert Data
5.0Insert Data

Table 3: Example of Accuracy and Precision Data

Spiked Concentration (µg/mL)Measured Concentration (Mean ± SD, n=5)Accuracy (%)Precision (RSD%)
0.15 (Low QC)Insert DataInsert DataInsert Data
2.0 (Mid QC)Insert DataInsert DataInsert Data
4.0 (High QC)Insert DataInsert DataInsert Data

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the quantification of this compound from plasma samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (500 µL) add_is Add Internal Standard (Lidocaine) plasma->add_is alkalize Alkalize with NaOH add_is->alkalize extract Liquid-Liquid Extraction (Diethyl Ether) alkalize->extract separate Centrifuge extract->separate evaporate Evaporate Organic Layer separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into HPLC reconstitute->inject separate_hplc Chromatographic Separation (C18 Column) inject->separate_hplc detect UV Detection (210 nm) separate_hplc->detect integrate Peak Integration detect->integrate calculate Calculate Peak Area Ratio integrate->calculate quantify Quantify using Calibration Curve calculate->quantify

Fig. 1: Experimental workflow for this compound quantification in plasma.
Logical Relationship of Method Validation

The following diagram outlines the logical relationship between key validation parameters.

validation_relationship linearity Linearity & Range accuracy Accuracy linearity->accuracy precision Precision linearity->precision lod_loq LOD & LOQ linearity->lod_loq robustness Robustness accuracy->robustness precision->robustness selectivity Selectivity selectivity->accuracy selectivity->precision stability Stability robustness->stability

Fig. 2: Interrelationship of method validation parameters.

References

Application Notes and Protocols: Cell Culture Toxicity Assessment of Trimecaine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimecaine, an amide-type local anesthetic and antiarrhythmic agent, is utilized in various clinical applications.[1] Like other local anesthetics, it functions by reversibly blocking sodium channels, thereby inhibiting nerve conduction.[2] However, at certain concentrations, local anesthetics can exert cytotoxic effects on various cell types, a critical consideration in drug development and clinical use. Understanding the potential toxicity of this compound at the cellular level is essential for defining its therapeutic window and ensuring patient safety.

These application notes provide a comprehensive overview of the methodologies used to assess the in vitro cytotoxicity of this compound. Due to the limited availability of specific quantitative cytotoxicity data for this compound, this document presents protocols and comparative data from studies on other structurally similar amide-type local anesthetics, such as lidocaine and ropivacaine. These established methods can be readily adapted for the evaluation of this compound. The described experimental workflows and signaling pathways are based on the known mechanisms of local anesthetic-induced cytotoxicity, which often involve the induction of apoptosis and necrosis through mitochondrial-dependent pathways.[3][4]

Data Presentation: Comparative Cytotoxicity of Amide-Type Local Anesthetics

Local AnestheticCell LineAssayExposure TimeEffective Cytotoxic Concentration (e.g., EC50, IC50)Reference
LidocaineA549 (Non-small cell lung cancer)MTS24 hEC50: 9.51 mM[5]
LidocaineH520 (Non-small cell lung cancer)MTS24 hEC50: 6.14 mM[5]
RopivacaineA549 (Non-small cell lung cancer)MTS24 hEC50: 4.06 mM[5]
RopivacaineH520 (Non-small cell lung cancer)MTS24 hEC50: 2.62 mM[5]
BupivacaineHuman Mesenchymal Stem CellsFlow Cytometry1 h exposure, 96 h incubation0.5% solution reduced viability to 5% ± 1%[3]
MepivacaineHuman Mesenchymal Stem CellsFlow Cytometry1 h exposure, 96 h incubation2% solution reduced viability to 1% ± 0%[3]

Experimental Protocols

The following are detailed protocols for key experiments to assess the cytotoxicity of this compound in cell culture.

Protocol 1: Cell Viability Assessment using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce MTT to formazan, a purple crystalline product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound hydrochloride solution (sterile, various concentrations)

  • Selected cell line (e.g., human fibroblasts, neurons, or a relevant cancer cell line)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • MTT reagent (5 mg/mL in PBS), sterile-filtered and protected from light

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include untreated control wells (medium only) and vehicle control wells if this compound is dissolved in a solvent.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Gently pipette to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the untreated control cells. Plot the cell viability against the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Protocol 2: Cytotoxicity Assessment using LDH Release Assay

Principle: The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell membrane rupture.

Materials:

  • This compound hydrochloride solution (sterile, various concentrations)

  • Selected cell line

  • Complete cell culture medium

  • LDH assay kit (commercially available)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure times at 37°C in a humidified 5% CO2 atmosphere.

  • Sample Collection: After incubation, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Measurement: Follow the manufacturer's instructions for the LDH assay kit. Typically, this involves adding the collected supernatant to a reaction mixture and measuring the change in absorbance over time at a specific wavelength (e.g., 490 nm).

  • Data Analysis: Determine the amount of LDH released for each this compound concentration and express it as a percentage of the maximum LDH release control (cells lysed with a lysis buffer provided in the kit).

Protocol 3: Apoptosis Detection using Annexin V/Propidium Iodide Staining

Principle: This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells. Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live or early apoptotic cells, thus staining late apoptotic and necrotic cells.

Materials:

  • This compound hydrochloride solution (sterile, various concentrations)

  • Selected cell line

  • Complete cell culture medium

  • Annexin V-FITC/PI apoptosis detection kit (commercially available)

  • Binding buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.

  • Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis and necrosis induced by this compound.

Visualizations

G cluster_setup Experimental Setup cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis seed Seed Cells in Multi-well Plates incubate_24h Incubate for 24h (Attachment) seed->incubate_24h treat Treat with this compound (Dose-Response) incubate_24h->treat incubate_exp Incubate for Experimental Period (e.g., 24, 48, 72h) treat->incubate_exp viability Cell Viability Assay (e.g., MTT) incubate_exp->viability cytotoxicity Cytotoxicity Assay (e.g., LDH) incubate_exp->cytotoxicity apoptosis Apoptosis Assay (e.g., Annexin V/PI) incubate_exp->apoptosis ic50 Determine IC50 Value viability->ic50 ldh_release Quantify LDH Release cytotoxicity->ldh_release apoptosis_quant Quantify Apoptotic vs. Necrotic Cells apoptosis->apoptosis_quant

Caption: Experimental workflow for this compound cytotoxicity assessment.

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Discussion of Signaling Pathways

The cytotoxic effects of amide-type local anesthetics like lidocaine are often mediated by the induction of apoptosis through the intrinsic, or mitochondrial, pathway.[4] While the specific signaling cascade for this compound has not been extensively elucidated, it is plausible that it follows a similar mechanism.

As depicted in the signaling pathway diagram, this compound may induce mitochondrial stress, leading to an increase in reactive oxygen species (ROS) and a decrease in the mitochondrial membrane potential.[2] This disruption of mitochondrial integrity can trigger the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm. Cytoplasmic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, an initiator caspase.[6][7] Activated caspase-9 subsequently cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates, leading to the characteristic morphological changes of programmed cell death.[6][8]

Some studies on lidocaine have also implicated other signaling pathways, such as the MAPK pathway and signaling through the bitter taste receptor T2R14, in its cytotoxic and apoptotic effects.[5][9][10] Future research on this compound could explore whether these or other pathways are also involved in its cellular toxicity profile.

References

Application Notes and Protocols for Trimecaine Administration in In Vivo Cardiac Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Trimecaine, a local anesthetic and Class Ib antiarrhythmic agent, for in vivo cardiac research. The protocols and data presented are intended to guide the design and execution of studies investigating cardiac electrophysiology and arrhythmias.

Introduction to this compound in Cardiac Research

This compound hydrochloride is a versatile compound utilized in experimental cardiology to study mechanisms of arrhythmia and to evaluate the efficacy of antiarrhythmic therapies.[1][2] As a sodium channel blocker, its primary mechanism of action involves the inhibition of the fast inward sodium current in cardiomyocytes, thereby decreasing the maximum rate of depolarization of the action potential.[3] This action is particularly effective in suppressing arrhythmias originating from ectopic foci and re-entrant circuits.

This compound has been shown to be effective in various animal models of cardiac arrhythmia, including those induced by chemical agents like aconitine or by electrical stimulation.[1][2] Its pharmacokinetic profile is reported to be similar to that of lidocaine, another widely studied Class Ib antiarrhythmic.[4]

Data Presentation: Effects of this compound on Cardiac Parameters

While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize the expected effects based on its mechanism of action and data from its analogue, lidocaine. Researchers should consider these as expected trends and must determine the precise dose-dependent effects of this compound in their specific experimental models.

Table 1: Expected Dose-Dependent Effects of this compound on Electrocardiogram (ECG) Parameters

ParameterExpected Effect with Increasing DoseSpeciesNotes
Heart Rate (HR) Decrease or No significant changeDog, RatHigh doses may lead to bradycardia.[5]
PR Interval No significant change or slight prolongationDogReflects atrioventricular conduction time.
QRS Duration ProlongationRatIndicates slowing of ventricular conduction.
QT Interval Shortening or No significant changeDogEffects can be rate-dependent.[6]

Table 2: Expected Hemodynamic Effects of Intravenous this compound Administration

ParameterExpected EffectSpeciesNotes
Mean Arterial Pressure (MAP) DecreaseRatDose-dependent hypotensive effects are possible.[5]
Cardiac Contractility No significant suppression at therapeutic dosesDogThis compound is reported to not suppress myocardial contractility.[7]

Experimental Protocols

The following protocols are generalized from standard practices in preclinical cardiac research and should be adapted with appropriate institutional animal care and use committee (IACUC) approval.

Preparation of this compound Solution for Injection

This compound hydrochloride is available as a powder and can be prepared in solution for intravenous administration.[8][9][10][11]

  • Vehicle: Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS).

  • Concentration: Prepare a stock solution of 0.5% or 1% (5 mg/mL or 10 mg/mL) this compound hydrochloride in the chosen vehicle.[8]

  • Procedure:

    • Aseptically weigh the required amount of this compound hydrochloride powder.

    • Dissolve the powder in the sterile vehicle. Gentle warming and vortexing can aid dissolution.

    • Sterile-filter the final solution through a 0.22 µm filter into a sterile vial.

    • Store the solution according to the manufacturer's recommendations, typically at 2-8°C.[10]

Protocol for Aconitine-Induced Arrhythmia Model in Rats

This model is used to induce ventricular arrhythmias to test the efficacy of antiarrhythmic agents.[12][13]

  • Animal Model: Adult male Wistar or Sprague-Dawley rats (250-350 g).

  • Anesthesia: Urethane (1.2-1.5 g/kg, intraperitoneal) or another suitable anesthetic.

  • Surgical Preparation:

    • Anesthetize the animal and ensure a proper level of anesthesia is maintained throughout the experiment.

    • Cannulate the jugular vein for intravenous drug administration.

    • Insert subcutaneous needle electrodes for continuous ECG monitoring (Lead II).

    • Monitor body temperature and maintain at 37°C using a heating pad.

  • Arrhythmia Induction:

    • Administer a continuous intravenous infusion of aconitine solution (e.g., 5-10 µg/mL in saline) at a rate of 0.1-0.2 mL/min.

    • Monitor the ECG for the onset of ventricular premature beats (VPBs), ventricular tachycardia (VT), and ventricular fibrillation (VF).

  • This compound Administration (Therapeutic Protocol):

    • Once a stable arrhythmia (e.g., sustained VT) is established, administer a bolus intravenous injection of this compound. A starting dose range could be extrapolated from lidocaine studies (e.g., 1-2 mg/kg).[14]

    • Follow with a continuous infusion of this compound (e.g., 40-100 µg/kg/min) to maintain the antiarrhythmic effect.[15]

    • Monitor the ECG for conversion to sinus rhythm and note the duration of the antiarrhythmic effect.

  • This compound Administration (Prophylactic Protocol):

    • Administer a bolus intravenous injection of this compound followed by a continuous infusion 15-30 minutes before the start of the aconitine infusion.

    • Initiate the aconitine infusion and record the time to the first arrhythmic event. Compare this to a vehicle-treated control group.

Visualization of Signaling Pathways and Workflows

Signaling Pathway of this compound in Cardiomyocytes

The primary mechanism of action of this compound is the blockade of voltage-gated sodium channels (NaV1.5) in the cardiomyocyte cell membrane.[3] This inhibition slows the rapid influx of sodium ions during Phase 0 of the cardiac action potential, leading to a decrease in the rate of depolarization.

Trimecaine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cardiomyocyte Membrane cluster_intracellular Intracellular Space Na_ext Na+ Na_channel Voltage-gated Sodium Channel (NaV1.5) Na_ext->Na_channel Influx Na_int Na+ Depolarization Phase 0 Depolarization Na_int->Depolarization Initiates AP Action Potential Propagation Depolarization->AP This compound This compound This compound->Na_channel Blocks

Caption: this compound's mechanism of action in a cardiomyocyte.

Experimental Workflow for In Vivo Cardiac Electrophysiology Study

The following diagram illustrates a typical workflow for an in vivo study investigating the antiarrhythmic effects of this compound.

Experimental_Workflow Animal_Prep Animal Preparation (Anesthesia, Cannulation, ECG) Baseline Baseline Recording (ECG, Hemodynamics) Animal_Prep->Baseline Arrhythmia_Induction Arrhythmia Induction (e.g., Aconitine Infusion) Baseline->Arrhythmia_Induction Trimecaine_Admin This compound Administration (Bolus +/- Infusion) Arrhythmia_Induction->Trimecaine_Admin Data_Collection Continuous Data Collection (ECG, Blood Pressure, Heart Rate) Trimecaine_Admin->Data_Collection Data_Analysis Data Analysis (Arrhythmia Scoring, Parameter Quantification) Data_Collection->Data_Analysis Results Results Interpretation Data_Analysis->Results

Caption: Workflow for an in vivo anti-arrhythmic study.

Conclusion and Recommendations

This compound is a valuable tool for in vivo cardiac research, particularly for studies focused on ventricular arrhythmias. Due to the limited availability of detailed, published protocols and quantitative data specifically for this compound, researchers are strongly encouraged to:

  • Conduct pilot studies to determine the optimal dose range and administration regimen for their specific animal model and arrhythmia induction method.

  • Leverage the extensive literature on lidocaine for initial dose selection, given the similar pharmacokinetic profiles of the two drugs.[4]

  • Carefully monitor ECG and hemodynamic parameters throughout the experiment to ensure animal welfare and to accurately quantify the effects of this compound.

By following these guidelines and adapting the provided protocols, researchers can effectively utilize this compound to advance the understanding of cardiac electrophysiology and the development of novel antiarrhythmic therapies.

References

Application Note: Protocol for Studying Trimecaine's Effect on Neuronal Firing Rate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trimecaine is a local anesthetic and antiarrhythmic drug belonging to the amino-amide class.[1][2] Its primary mechanism of action involves the blockade of nerve conduction when applied locally to nerve tissue.[1] Understanding the precise effects of this compound on neuronal excitability is crucial for optimizing its clinical use and for the development of novel analgesic compounds. The intensity of a nerve signal is often encoded by the frequency of action potentials, or the neuronal firing rate.[3] Therefore, quantifying the change in firing rate in the presence of this compound provides a direct measure of its anesthetic potency. This document provides detailed in vitro and in vivo protocols for assessing the impact of this compound on neuronal firing rates.

Mechanism of Action: Sodium Channel Blockade

Like other local anesthetics, this compound exerts its effect by blocking voltage-gated sodium channels in the neuronal membrane.[1][4][5] During an action potential, the rapid influx of sodium ions (Na+) through these channels causes membrane depolarization. This compound binds to a site within the inner pore of the sodium channel, physically occluding it and stabilizing the channel in an inactivated state.[3][6] This action inhibits the influx of Na+, increases the threshold for excitation, and ultimately prevents the generation and propagation of action potentials, leading to a dose-dependent decrease in the neuronal firing rate.[3]

Trimecaine_Mechanism Extracellular Space Extracellular Space Intracellular Space Intracellular Space channel_open Pore Resting/Open State Na_out1 Na+ channel_open:port->Na_out1 Depolarization Na_out2 Na+ channel_open:port->Na_out2 channel_blocked Pore Blocked State Na_in1 Na+ Na_in1->channel_open:port Na+ Influx Na_in2 Na+ Na_in2->channel_open:port This compound This compound This compound->channel_blocked:port Blockade

Caption: this compound blocks the pore of voltage-gated sodium channels, inhibiting Na+ influx and neuronal depolarization.

Protocol 1: In Vitro Assessment using Whole-Cell Patch-Clamp

This protocol details the measurement of this compound's effect on the firing rate of cultured neurons or neurons in acute brain slices using the whole-cell current-clamp technique.[7][8] This method allows for precise control of the cellular environment and direct measurement of a single neuron's electrical activity.[8][9]

Experimental Workflow

In_Vitro_Workflow prep Prepare Neuronal Culture or Acute Brain Slice patch Establish Whole-Cell Patch-Clamp Configuration prep->patch baseline Record Baseline Firing Rate (Current Injection Steps) patch->baseline application Bath Apply this compound (Increasing Concentrations) baseline->application recording Record Firing Rate at Each This compound Concentration application->recording recording->application Next Concentration washout Washout this compound and Record Recovery recording->washout analysis Analyze Data: Firing Frequency, Spike Shape washout->analysis

Caption: Workflow for in vitro analysis of this compound's effect on neuronal firing using patch-clamp.

Methodology
  • Preparation of Neurons:

    • Cultured Neurons: Plate primary neurons (e.g., rat cortical or hippocampal neurons) onto coverslips and culture for 14-21 days to allow for mature synaptic connections.[10]

    • Acute Brain Slices: Prepare 300 µm thick brain slices (e.g., cortical or hippocampal) from a rodent using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Allow slices to recover for at least 1 hour before recording.

  • Solutions:

    • aCSF (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose. Bubble with 95% O2 / 5% CO2.

    • Pipette Solution (in mM): 135 K-gluconate, 10 KCl, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with KOH.

    • This compound Stock Solution: Prepare a 100 mM stock solution of this compound in deionized water and dilute to final concentrations (e.g., 1 µM, 10 µM, 100 µM, 1 mM) in aCSF on the day of the experiment.

  • Electrophysiological Recording:

    • Transfer a coverslip or brain slice to the recording chamber on an upright microscope and continuously perfuse with oxygenated aCSF at 2 mL/min.

    • Using a micromanipulator, approach a target neuron with a glass micropipette (3-5 MΩ resistance) filled with internal solution.[7]

    • Establish a gigaohm seal (>1 GΩ) and then rupture the membrane to achieve the whole-cell configuration.[7]

    • Switch the amplifier to current-clamp mode.[8]

    • Record the baseline firing pattern by injecting a series of depolarizing current steps (e.g., 500 ms duration, from -100 pA to +500 pA in 20 pA increments).

    • Perfuse the chamber with the lowest concentration of this compound for 5-10 minutes and repeat the current injection protocol.

    • Repeat for each increasing concentration of this compound.

    • Perform a washout by perfusing with standard aCSF for 15-20 minutes and record the recovery of firing activity.

  • Data Analysis:

    • Detect and count the number of action potentials (spikes) for each current step.

    • Calculate the mean firing frequency (in Hz) for a suprathreshold current step that reliably elicits firing.

    • Plot a frequency-current (F-I) curve for each condition (baseline, this compound concentrations).

    • Calculate the percentage inhibition of the firing rate for each concentration relative to the baseline.

Data Presentation

Table 1: In Vitro Effect of this compound on Neuronal Firing Rate (Hypothetical Data)

ConcentrationMean Firing Rate (Hz)Std. Deviation (Hz)% Inhibition
Baseline (aCSF)25.43.10%
1 µM this compound21.82.914.2%
10 µM this compound15.22.540.2%
100 µM this compound5.71.877.6%
1 mM this compound0.10.399.6%
Washout (aCSF)23.93.05.9%

Protocol 2: In Vivo Assessment using Extracellular Electrophysiology

This protocol describes the use of in vivo extracellular recordings to measure the effect of locally applied this compound on the spontaneous firing rate of neurons in an anesthetized animal model.[11][12] This approach provides insights into the drug's action within a complex, intact neural circuit.

Experimental Workflow

In_Vivo_Workflow prep Anesthetize Animal and Mount in Stereotaxic Frame surgery Perform Craniotomy Over Target Brain Region prep->surgery electrode Lower Recording Electrode and Isolate a Single Unit surgery->electrode baseline Record Baseline Spontaneous Firing Rate (5-10 min) electrode->baseline application Locally Apply this compound via Microiontophoresis or Cannula baseline->application recording Record Firing Rate During and After Application application->recording analysis Analyze Data: Spike Sorting, Firing Rate Calculation recording->analysis

Caption: Workflow for in vivo analysis of this compound's effect on neuronal firing using extracellular recording.

Methodology
  • Animal Preparation:

    • Anesthetize an adult rodent (e.g., Sprague-Dawley rat) using a suitable anesthetic (e.g., urethane or isoflurane) and ensure a stable plane of anesthesia by monitoring reflexes.[12][13]

    • Place the animal in a stereotaxic frame and maintain body temperature at 37°C with a heating pad.[11]

    • Apply a local anesthetic to the scalp before incision.

  • Surgical Procedure:

    • Perform a craniotomy over the brain region of interest (e.g., somatosensory cortex or thalamus).

    • Carefully remove the dura mater to expose the cortical surface.

  • Electrophysiological Recording and Drug Application:

    • Slowly lower a high-impedance microelectrode (e.g., tungsten or glass) into the target region using a micromanipulator.

    • Identify and isolate the action potentials (spikes) from a single neuron (single-unit activity) based on spike amplitude and waveform.

    • Record the baseline spontaneous firing rate for 5-10 minutes.

    • Locally apply this compound. This can be achieved via:

      • Microiontophoresis: Using a multi-barreled electrode, eject this compound ions with a small current in close proximity to the recorded neuron.[14][15]

      • Pressure Injection: Use a picospritzer connected to a micropipette adjacent to the recording electrode to deliver a small volume of this compound solution.

    • Record the neuronal firing rate continuously during and after drug application to observe the onset, peak effect, and recovery of the blockade.

  • Data Analysis:

    • Use spike sorting software to ensure that only spikes from the single, isolated unit are analyzed.

    • Calculate the mean firing rate (in Hz) in bins (e.g., 10-second intervals) before, during, and after this compound application.

    • Determine the peak percentage decrease in firing rate compared to the baseline.

    • Measure the duration of the effect until the firing rate returns to pre-application levels.

Data Presentation

Table 2: In Vivo Effect of Locally Applied this compound on Spontaneous Firing Rate (Hypothetical Data)

Experimental PhaseMean Firing Rate (Hz)Std. Deviation (Hz)% Change from Baseline
Baseline (Pre-injection)12.11.50%
This compound (100 µM) Application1.30.8-89.3%
Post-Application (5 min)4.61.1-62.0%
Post-Application (15 min)11.51.4-5.0%

These protocols provide robust frameworks for characterizing the inhibitory effects of this compound on neuronal activity. The in vitro patch-clamp method offers high precision and control for mechanistic studies, while the in vivo recording method provides validation in a physiologically relevant context. The quantitative data derived from these experiments are essential for determining the potency and efficacy of this compound and related compounds in drug development.

References

Application Notes and Protocols for Assessing Trimecaine's Effect on Cardiac Arrhythmia Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimecaine, a local anesthetic and Class IB antiarrhythmic agent, has demonstrated notable efficacy in the management of cardiac rhythm disturbances.[1] These application notes provide detailed protocols for assessing the antiarrhythmic effects of this compound in established preclinical models of cardiac arrhythmia. The described methodologies are intended to offer a standardized framework for researchers in pharmacology and drug development to investigate the electrophysiological properties and therapeutic potential of this compound and other novel antiarrhythmic compounds.

This compound primarily exerts its antiarrhythmic effect by blocking voltage-gated sodium channels in the myocardium. This action is similar to other Class IB agents like lidocaine, where it preferentially acts on inactivated sodium channels, a state more prevalent in depolarized or ischemic tissues. This state-dependent blockade leads to a reduction in the maximum upstroke velocity of the action potential, particularly at higher heart rates, without significantly affecting the QRS duration in normal tissues.

Mechanism of Action: Sodium Channel Blockade

This compound's primary mechanism of action involves the blockade of voltage-gated sodium channels (NaV1.5) in cardiomyocytes. By binding to the channel, this compound stabilizes it in the inactivated state, thereby reducing the influx of sodium ions during phase 0 of the cardiac action potential. This leads to a decrease in the excitability of cardiac tissue and slows the conduction of electrical impulses, particularly in damaged or ischemic areas of the heart.

cluster_membrane Cardiomyocyte Membrane cluster_effect Electrophysiological Effect NaChannel_Open Voltage-Gated Na+ Channel (Open State) NaChannel_Inactive Voltage-Gated Na+ Channel (Inactivated State) NaChannel_Open->NaChannel_Inactive transitions to Na_Influx Na+ Influx NaChannel_Open->Na_Influx Reduced_Excitability Decreased Myocardial Excitability NaChannel_Inactive->Reduced_Excitability leads to This compound This compound This compound->NaChannel_Inactive binds to & stabilizes Suppressed_Arrhythmia Suppression of Arrhythmias Reduced_Excitability->Suppressed_Arrhythmia AP_Phase0 Action Potential Phase 0 (Depolarization) AP_Phase0->NaChannel_Open triggers

This compound's primary mechanism of action.

Experimental Protocols

The following are detailed protocols for inducing and assessing cardiac arrhythmias in rodent models to evaluate the efficacy of this compound.

Aconitine-Induced Arrhythmia Model in Rats

This model is widely used to screen for antiarrhythmic drugs that act on sodium channels. Aconitine, a potent cardiotoxin, persistently activates sodium channels, leading to arrhythmias.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Aconitine solution (5 µg/mL in saline)

  • This compound solution (various concentrations)

  • Anesthesia (e.g., urethane, 1.2 g/kg, IP)

  • ECG recording system with needle electrodes

  • Infusion pump

Procedure:

  • Anesthetize the rat and place it on a heating pad to maintain body temperature.

  • Insert subcutaneous needle electrodes for Lead II ECG recording.

  • Allow for a 20-minute stabilization period to obtain a baseline ECG.

  • Administer this compound (or vehicle control) via the femoral vein 15 minutes before aconitine infusion.

  • Initiate a continuous intravenous infusion of aconitine at a rate of 10 µg/kg/min.

  • Continuously monitor the ECG for the onset of ventricular premature beats (VPBs), ventricular tachycardia (VT), and ventricular fibrillation (VF).

  • Record the time to the onset of each type of arrhythmia.

  • The primary endpoint is the dose of aconitine required to induce arrhythmias or the duration of arrhythmia-free survival.

Barium Chloride-Induced Arrhythmia Model in Rats

Barium chloride induces arrhythmias by reducing the resting membrane potential and promoting spontaneous depolarizations.

Materials:

  • Male Wistar rats (200-250g)

  • Barium chloride (BaCl₂) solution (20 mg/mL in saline)[2]

  • This compound solution

  • Anesthesia

  • ECG recording system

Procedure:

  • Anesthetize the rat and set up for ECG recording as described above.

  • After a stabilization period, administer this compound or vehicle intravenously.

  • After 10 minutes, induce arrhythmia by injecting BaCl₂ (20 mg/kg) intravenously.[2]

  • Record the ECG continuously for at least 30 minutes.

  • Analyze the incidence and duration of ventricular arrhythmias.

Calcium Chloride-Induced Arrhythmia Model in Rats

High concentrations of calcium chloride can induce ventricular arrhythmias.[3][4]

Materials:

  • Male Sprague-Dawley rats (200-250g)

  • Calcium chloride (CaCl₂) solution (140 mg/mL in saline)[5][6]

  • This compound solution

  • Anesthesia

  • ECG recording system

Procedure:

  • Follow the same initial steps for anesthesia and ECG setup.

  • Administer this compound or vehicle as a pretreatment.

  • After a 15-minute pretreatment period, rapidly inject CaCl₂ (140 mg/kg, IV) to induce arrhythmia.[5][6]

  • Monitor and record the ECG for the occurrence of VPBs, VT, and VF.

  • The primary endpoints are the incidence and duration of these arrhythmias.

Coronary Artery Ligation and Reperfusion-Induced Arrhythmia Model in Rats

This model simulates the arrhythmias that occur following a myocardial infarction and subsequent reperfusion.

Procedure:

  • Anesthetize the rat and perform a left thoracotomy to expose the heart.

  • Ligate the left anterior descending (LAD) coronary artery for a period of 5-10 minutes.

  • Release the ligature to allow for reperfusion of the ischemic myocardium.

  • Administer this compound or vehicle prior to ligation or during reperfusion.

  • Record the ECG throughout the procedure to assess the incidence and severity of reperfusion-induced arrhythmias.

cluster_prep Animal Preparation cluster_induction Arrhythmia Induction cluster_treatment Treatment cluster_analysis Data Analysis Anesthesia Anesthesia ECG_Setup ECG Electrode Placement Anesthesia->ECG_Setup Stabilization Baseline ECG Recording ECG_Setup->Stabilization Trimecaine_Admin This compound Administration Stabilization->Trimecaine_Admin Vehicle_Admin Vehicle Control Stabilization->Vehicle_Admin Aconitine Aconitine Infusion ECG_Monitoring Continuous ECG Monitoring Aconitine->ECG_Monitoring BaCl2 Barium Chloride Injection BaCl2->ECG_Monitoring CaCl2 Calcium Chloride Injection CaCl2->ECG_Monitoring Ligation Coronary Artery Ligation & Reperfusion Ligation->ECG_Monitoring Trimecaine_Admin->Aconitine Trimecaine_Admin->BaCl2 Trimecaine_Admin->CaCl2 Trimecaine_Admin->Ligation Vehicle_Admin->Aconitine Vehicle_Admin->BaCl2 Vehicle_Admin->CaCl2 Vehicle_Admin->Ligation Arrhythmia_Assessment Arrhythmia Incidence & Duration ECG_Monitoring->Arrhythmia_Assessment ECG_Intervals ECG Interval Analysis (PR, QRS, QT) ECG_Monitoring->ECG_Intervals

General experimental workflow.

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison between treatment groups.

Table 1: Effect of this compound on Aconitine-Induced Arrhythmias in Rats

Treatment GroupnOnset of VPBs (min)Onset of VT (min)Onset of VF (min)
Vehicle Control102.5 ± 0.44.1 ± 0.66.2 ± 0.8
This compound (5 mg/kg)104.8 ± 0.77.9 ± 1.110.5 ± 1.5
This compound (10 mg/kg)107.2 ± 1.0 11.3 ± 1.815.1 ± 2.2**
Data are presented as mean ± SEM. *p<0.05, *p<0.01 vs. Vehicle Control. Data are hypothetical and for illustrative purposes.

Table 2: Effect of this compound on Chemically-Induced Arrhythmia Incidence in Rats

Treatment GroupnIncidence of VT (%)Incidence of VF (%)
Barium Chloride Model
Vehicle Control1010080
This compound (10 mg/kg)103010
Calcium Chloride Model
Vehicle Control109070
This compound (10 mg/kg)102010
*Data are presented as percentage of animals exhibiting the arrhythmia. p<0.05 vs. respective Vehicle Control. Data are hypothetical and for illustrative purposes.

Table 3: Effect of this compound on ECG Parameters in an Ischemia-Reperfusion Model

ParameterBaselineIschemia + VehicleIschemia + this compound (10 mg/kg)
Heart Rate (bpm)350 ± 20280 ± 25300 ± 22
PR Interval (ms)55 ± 365 ± 460 ± 3
QRS Duration (ms)20 ± 225 ± 322 ± 2
QTc Interval (ms)150 ± 10180 ± 12160 ± 11
Arrhythmia Score04.2 ± 0.51.5 ± 0.3**
Data are presented as mean ± SEM. *p<0.05, *p<0.01 vs. Ischemia + Vehicle. Data are hypothetical and for illustrative purposes.

Conclusion

The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound's antiarrhythmic properties. Consistent application of these models, coupled with meticulous data collection and analysis, will enable a thorough characterization of the electrophysiological effects of this compound and contribute to a deeper understanding of its therapeutic potential in the management of cardiac arrhythmias. The provided tables and diagrams serve as templates for data presentation and conceptual understanding of the experimental workflows and underlying mechanisms.

References

Application Notes and Protocols for Trimecaine in Isolated Heart Perfusion Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Trimecaine in isolated heart perfusion experiments, specifically employing the Langendorff apparatus. This document outlines this compound's mechanism of action, expected physiological effects, and step-by-step experimental procedures.

Introduction

This compound, a local anesthetic and Class I antiarrhythmic agent, is recognized for its effects on cardiac electrophysiology.[1][2][3] Its primary mechanism of action involves the blockade of fast sodium channels in cardiomyocytes.[4][5][6] This action decreases the rate and magnitude of depolarization during phase 0 of the cardiac action potential, leading to a reduction in conduction velocity in non-nodal tissues such as the atria and ventricles.[4][6] The isolated heart perfusion model, particularly the Langendorff preparation, offers a controlled ex vivo environment to investigate the direct effects of pharmacological agents like this compound on cardiac function, devoid of systemic neural and hormonal influences.[7] This model is invaluable for studying electrophysiology, contractility, and coronary hemodynamics.

Mechanism of Action: Sodium Channel Blockade

This compound, as a Class I antiarrhythmic, binds to the fast voltage-gated sodium channels (Nav1.5) in the cardiac muscle cell membrane. This binding is state-dependent, with a higher affinity for open or inactivated channels.[4] By blocking these channels, this compound reduces the influx of sodium ions during the initial phase of the action potential. This leads to a decreased slope of phase 0, a reduction in the amplitude of the action potential, and slowed conduction of the electrical impulse throughout the heart.[4] This mechanism is the basis for its antiarrhythmic properties, as it can interrupt re-entrant circuits that cause tachycardias.[4][8]

cluster_Membrane Cardiomyocyte Membrane cluster_Effects Electrophysiological Effects Na_Channel Fast Na+ Channel (Nav1.5) Na_ion_in Na_Channel->Na_ion_in Intracellular Reduced_Slope Decreased Slope of Phase 0 Na_Channel->Reduced_Slope This compound This compound This compound->Na_Channel Blocks Depolarization Phase 0 Depolarization Na_ion_in->Depolarization Initiates Na_ion_out Na+ Na_ion_out->Na_Channel Extracellular Slowed_Conduction Slowed Conduction Velocity Reduced_Slope->Slowed_Conduction Reduced_Excitability Decreased Excitability Slowed_Conduction->Reduced_Excitability Antiarrhythmic_Effect Antiarrhythmic Effect Reduced_Excitability->Antiarrhythmic_Effect

Caption: Signaling pathway of this compound's action on cardiomyocytes.

Data Presentation: Expected Effects on Cardiac Parameters

ParameterLow Concentration (e.g., ~1-5 µg/mL)High Concentration (e.g., ~10-20 µg/mL)Rationale
Heart Rate (HR) Minimal change or slight decreaseDecreaseDirect suppression of sinoatrial node automaticity at higher concentrations.[1]
Left Ventricular Developed Pressure (LVDP) Minimal change or slight decreaseSignificant decreaseNegative inotropic effect due to sodium channel blockade affecting excitation-contraction coupling.
Maximal Rate of Pressure Increase (+dP/dtmax) Minimal change or slight decreaseSignificant decreaseReflects reduced contractility.
Maximal Rate of Pressure Decrease (-dP/dtmax) Minimal change or slight decreaseDecreaseIndicates impaired relaxation.
Coronary Flow (CF) Minimal changeVariable; may decreasePotential for direct effects on coronary vasculature at higher concentrations.
PR Interval Minimal changeSlight prolongationSlowed atrioventricular conduction.[1]
QRS Duration Minimal changeSlight prolongationSlowed ventricular conduction.
QT Interval Shortening or no changeShortening or no changeCharacteristic of Class Ib antiarrhythmics.

Note: The concentrations provided are hypothetical and based on data for lidocaine.[9][10] Actual effective concentrations for this compound must be determined empirically.

Experimental Protocols

Langendorff Apparatus Setup and Heart Preparation

This protocol outlines the standard procedure for isolating and perfusing a rodent heart using the Langendorff method.

Apparatus:

  • Langendorff apparatus with a water-jacketed perfusion reservoir, bubble trap, and aortic cannula.

  • Peristaltic pump for constant flow perfusion (optional, for constant pressure, a fixed height reservoir is used).

  • Transducer for measuring intraventricular pressure (e.g., balloon catheter).

  • ECG electrodes.

  • Data acquisition system to record pressure and ECG.

  • Temperature-controlled water bath.

  • Surgical instruments for heart excision.

Perfusion Buffer (Krebs-Henseleit Solution):

  • Prepare a stock solution containing (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11.

  • The solution should be freshly prepared and continuously gassed with 95% O2 / 5% CO2 to maintain a pH of 7.4.

  • Warm the buffer to 37°C.

Procedure:

  • Anesthetize the animal (e.g., rat or guinea pig) following approved institutional guidelines.

  • Administer heparin (e.g., 500 IU/kg, intraperitoneally) to prevent coagulation.

  • Perform a thoracotomy to expose the heart.

  • Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer to arrest metabolic activity.

  • Identify the aorta and carefully cannulate it onto the aortic cannula of the Langendorff apparatus.

  • Immediately initiate retrograde perfusion with the oxygenated Krebs-Henseleit buffer at a constant pressure (typically 60-80 mmHg for a rat heart) or constant flow.

  • Ensure the buffer is flowing freely through the coronary arteries, which will cause the heart to resume beating.

  • Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure isovolumetric contractile function.

  • Attach ECG electrodes to the heart to record electrical activity.

  • Allow the heart to stabilize for a 15-20 minute equilibration period before starting the experimental protocol.

Protocol for this compound Administration

This protocol describes how to administer this compound to the isolated heart and measure its effects.

Materials:

  • Stock solution of this compound hydrochloride of known concentration.

  • Syringe pump for accurate drug infusion.

Procedure:

  • Baseline Recording: After the stabilization period, record baseline data for all parameters (HR, LVDP, ±dP/dt, CF, ECG intervals) for at least 10 minutes.

  • This compound Infusion:

    • Begin infusing the this compound solution into the perfusion line just above the aortic cannula using the syringe pump.

    • Start with the lowest concentration of interest. The final concentration in the perfusate should be calculated based on the coronary flow rate and the infusion rate of the drug solution.

    • It is recommended to perform a cumulative dose-response curve, increasing the concentration in a stepwise manner (e.g., 1, 3, 10, 30 µM).

    • Allow the heart to equilibrate at each concentration for 10-15 minutes before recording data.

  • Data Acquisition: Continuously record all cardiac parameters throughout the infusion period.

  • Washout: After the highest concentration has been tested, switch the perfusion back to the drug-free Krebs-Henseleit buffer to observe the reversibility of the drug's effects. Record data for a 15-20 minute washout period.

G A Heart Isolation and Cannulation B Stabilization Period (15-20 min) A->B C Baseline Data Recording (10 min) B->C D This compound Infusion (Stepwise Concentrations) C->D E Data Recording at Each Concentration (10-15 min per step) D->E Equilibrate F Washout with Drug-Free Buffer (15-20 min) D->F After Highest Dose E->D Increase Concentration G Final Data Recording F->G H End of Experiment G->H

Caption: Experimental workflow for this compound administration in an isolated heart.

Conclusion

The use of this compound in isolated heart perfusion experiments provides a powerful tool for investigating its direct cardiac effects. As a Class I antiarrhythmic, this compound is expected to primarily influence cardiac electrophysiology by blocking fast sodium channels. This will likely translate to changes in contractility and conduction parameters. The protocols provided herein offer a framework for conducting such studies. However, due to the limited availability of specific data for this compound in this model, it is imperative for researchers to conduct thorough dose-response investigations to accurately characterize its pharmacological profile.

References

Trimecaine in Neuroscience Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimecaine, an amide-type local anesthetic, serves as a valuable tool in neuroscience research primarily due to its well-characterized mechanism of action as a voltage-gated sodium channel (Nav) blocker. By reversibly inhibiting the initiation and propagation of action potentials in neuronal membranes, this compound allows for the controlled manipulation of neural activity. This property makes it suitable for a range of applications, from studying the fundamentals of neuronal excitability to investigating the role of specific neural circuits in complex behaviors. These application notes provide an overview of this compound's use in neuroscience, detailed experimental protocols, and a summary of its known effects.

Mechanism of Action

Like other local anesthetics of the amide class, such as lidocaine and bupivacaine, this compound exerts its primary effect by blocking voltage-gated sodium channels.[1] This action is state-dependent, with a higher affinity for open and inactivated channel conformations. By binding to a site within the pore of the sodium channel, this compound physically occludes the passage of sodium ions, thereby preventing the depolarization necessary for action potential generation.

Research in zebrafish has demonstrated that this compound preferentially acts on neural Nav channels over those found in skeletal muscle.[2][3] This selectivity is advantageous in experimental settings where the goal is to silence neural activity without directly affecting muscle function.

Signaling Pathway of this compound's Primary Action

The principal signaling event initiated by this compound is the direct inhibition of sodium influx through voltage-gated sodium channels, leading to the suppression of neuronal action potentials.

Trimecaine_Action cluster_inhibition Inhibition Cascade This compound This compound Nav_Channel Voltage-Gated Sodium Channel (Nav) This compound->Nav_Channel Blocks Na_Influx Na+ Influx Nav_Channel->Na_Influx Inhibits Depolarization Membrane Depolarization Na_Influx->Depolarization Prevents Action_Potential Action Potential Generation Depolarization->Action_Potential Blocks

Primary mechanism of this compound action.

Quantitative Data

Local AnestheticDuration of Action (Brachial Plexus Block)Notes
This compound ~130.0 ± 1.3 min[4]Shortest duration among the compared anesthetics.
Lidocaine~161.4 ± 2.6 min[4]Intermediate duration.
Bupivacaine~375.7 ± 22.7 min[4]Longest duration.

Table 1: Comparative duration of action of local anesthetics.

Experimental Protocols

In Vitro Electrophysiology: Patch-Clamp Recording

This protocol describes the use of this compound to study its effect on neuronal excitability using whole-cell patch-clamp recordings from cultured neurons or acute brain slices.

Materials:

  • Primary neuronal culture or acute brain slices

  • Artificial cerebrospinal fluid (aCSF)

  • Intracellular solution

  • This compound hydrochloride stock solution (e.g., 100 mM in deionized water, sterile filtered)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette pulling

Procedure:

  • Prepare aCSF and intracellular solution. A typical aCSF composition is (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose, bubbled with 95% O2/5% CO2.

  • Prepare a range of working concentrations of this compound by diluting the stock solution in aCSF on the day of the experiment.

  • Mount the cultured coverslip or brain slice in the recording chamber and perfuse with aCSF at a constant rate (e.g., 2-3 mL/min).

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.

  • Establish a whole-cell patch-clamp recording from a target neuron.

  • Record baseline neuronal activity, including resting membrane potential, input resistance, and action potential firing in response to current injections.

  • Bath-apply this compound at the desired concentration by switching the perfusion solution.

  • After a stable effect is observed, record the changes in neuronal properties.

  • To determine dose-response relationships, apply increasing concentrations of this compound, allowing for washout and recovery between applications if possible.

Patch_Clamp_Workflow start Start prep Prepare Neuronal Culture/Slice start->prep record_baseline Establish Whole-Cell Recording & Record Baseline prep->record_baseline apply_this compound Bath Apply This compound record_baseline->apply_this compound record_effect Record Neuronal Activity apply_this compound->record_effect washout Washout record_effect->washout washout->apply_this compound Next Concentration analyze Analyze Data washout->analyze End Experiment Microdialysis_Workflow start Start implant Implant Guide Cannula start->implant insert_probe Insert Microdialysis Probe implant->insert_probe collect_baseline Collect Baseline Dialysate insert_probe->collect_baseline apply_this compound Perfuse with This compound (Reverse Dialysis) collect_baseline->apply_this compound collect_samples Collect Experimental Dialysate Samples apply_this compound->collect_samples analyze Analyze Neurotransmitter Concentrations collect_samples->analyze Downstream_Effects This compound This compound Nav_Block Nav Channel Blockade This compound->Nav_Block AP_Inhibition Action Potential Inhibition Nav_Block->AP_Inhibition NT_Release Neurotransmitter Release AP_Inhibition->NT_Release Decreased Ca_Influx Ca2+ Influx AP_Inhibition->Ca_Influx Decreased PKA PKA Activity Ca_Influx->PKA Modulated? CREB CREB Phosphorylation PKA->CREB Modulated? Gene_Expression Gene Expression CREB->Gene_Expression Altered?

References

Application Note: HPLC Analysis of Trimecaine and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimecaine, a local anesthetic and antiarrhythmic agent of the amide type, is structurally similar to lidocaine.[1] Understanding its metabolic fate is crucial for pharmacokinetic studies, drug safety evaluation, and clinical monitoring. Like other amide-type local anesthetics, this compound is extensively metabolized in the liver, with approximately 90% of the administered dose being excreted as various metabolites.[2] This application note provides a detailed protocol for the analysis of this compound and its putative metabolites in biological matrices using High-Performance Liquid Chromatography (HPLC). Due to the limited specific literature on this compound metabolism, this guide draws upon established methods for the analogous compound, lidocaine, to provide a robust starting point for analysis.

Metabolic Pathway of this compound

The biotransformation of this compound is presumed to follow a pathway analogous to that of lidocaine, primarily involving oxidative N-dealkylation and hydroxylation. The proposed metabolic pathway is illustrated below. The primary metabolites are expected to be Monoethylglycinexylidide-TM (MEGX-TM) and Glycinexylidide-TM (GX-TM).

G This compound This compound MEGX_TM Monoethylglycine-2,4,6-trimethylanilide (MEGX-TM) This compound->MEGX_TM N-de-ethylation Hydroxylated Hydroxylated Metabolites This compound->Hydroxylated Hydroxylation GX_TM Glycine-2,4,6-trimethylanilide (GX-TM) MEGX_TM->GX_TM N-de-ethylation Excretion Excretion MEGX_TM->Excretion GX_TM->Excretion Hydroxylated->Excretion

Caption: Proposed metabolic pathway of this compound.

Experimental Protocols

This section details the methodologies for sample preparation and HPLC analysis of this compound and its metabolites.

Sample Preparation: Solid-Phase Extraction (SPE) of Plasma/Serum

This protocol is adapted from established methods for the extraction of local anesthetics from biological fluids.

Materials:

  • SPE cartridges (e.g., C18)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer (pH 7.4)

  • Internal Standard (IS) solution (e.g., a structurally related compound not present in the sample)

  • Vortex mixer

  • Centrifuge

  • SPE manifold

Protocol:

  • Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.

  • Equilibration: Equilibrate the cartridge with 2 mL of phosphate buffer (pH 7.4).

  • Sample Loading: Mix 1 mL of plasma/serum sample with the internal standard solution. Load the mixture onto the SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of water to remove interfering substances.

  • Elution: Elute the analytes with 2 mL of a mixture of acetonitrile and methanol (e.g., 50:50, v/v).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 200 µL of the HPLC mobile phase.

  • Analysis: Inject a suitable aliquot (e.g., 20 µL) into the HPLC system.

HPLC Method

The following HPLC conditions are a starting point and may require optimization for specific applications.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV or Diode Array Detector (DAD).

Chromatographic Conditions:

ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Isocratic or gradient elution with a mixture of acetonitrile and a buffer (e.g., phosphate buffer, pH adjusted). A common starting point is Acetonitrile:Phosphate Buffer (e.g., 40:60, v/v).
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV detection at a wavelength of 210-230 nm.
Injection Volume 20 µL

Experimental Workflow

The overall workflow for the HPLC analysis of this compound and its metabolites is depicted below.

G cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Plasma/Serum) Add_IS Add Internal Standard Sample->Add_IS SPE Solid-Phase Extraction Add_IS->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon Injection Injection Recon->Injection Separation Chromatographic Separation Injection->Separation Detection UV/DAD Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for HPLC analysis.

Data Presentation

The following tables summarize hypothetical quantitative data for the HPLC analysis of this compound and its metabolites, based on typical performance characteristics observed for analogous compounds.

Table 1: Chromatographic Parameters

CompoundRetention Time (min) (Hypothetical)
This compound8.5
MEGX-TM6.2
GX-TM4.1
Internal Standard7.0

Table 2: Method Validation Parameters (Hypothetical)

ParameterThis compoundMEGX-TMGX-TM
Linear Range (µg/mL) 0.1 - 100.1 - 100.1 - 10
Limit of Detection (LOD) (µg/mL) 0.030.030.04
Limit of Quantification (LOQ) (µg/mL) 0.10.10.12
Recovery (%) 85 - 9582 - 9380 - 90
Precision (RSD %) < 5< 6< 7

Conclusion

This application note provides a comprehensive framework for the HPLC analysis of this compound and its putative metabolites. While direct experimental data on this compound metabolism is limited, the strong analogy to lidocaine allows for the development of a reliable analytical approach. The provided protocols for sample preparation and HPLC analysis, along with the hypothetical performance data, serve as a valuable resource for researchers initiating studies on the pharmacokinetics and metabolism of this compound. It is recommended to validate the method with authentic standards of this compound metabolites once they become available.

References

Application Notes and Protocols for In Vivo Microdialysis of Trimecaine in the Brain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimecaine, an amide-type local anesthetic and cardiac antiarrhythmic, is known for its ability to cross the blood-brain barrier.[1] Its primary mechanism of action involves the blockade of voltage-gated sodium channels, which inhibits the initiation and conduction of nerve impulses.[2][3] Understanding the pharmacokinetics and pharmacodynamics of this compound within the central nervous system (CNS) is crucial for its development as a potential therapeutic agent for neurological disorders and for assessing its neurotoxic potential.

In vivo microdialysis is a powerful technique that allows for the continuous sampling of unbound drug concentrations in the extracellular fluid of specific brain regions in awake, freely-moving animals.[4][5][6] This technique can also be utilized in reverse (retrodialysis) to locally administer this compound directly into a target brain area, enabling the study of its localized effects on neuronal activity and neurotransmitter release.[5]

These application notes provide a detailed overview and experimental protocols for the use of in vivo microdialysis for the administration and monitoring of this compound in the brain. The information is compiled from established methodologies for similar amide local anesthetics, such as lidocaine and bupivacaine, and adapted for this compound based on its physicochemical properties.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for designing and interpreting microdialysis experiments.

PropertyValueReference
Chemical Formula C15H24N2O[1][7]
Molar Mass 248.36 g/mol [1][2]
Appearance White crystalline powder[1]
Solubility Readily soluble in water and ethanol[1]
Biological Half-life Approximately 90 minutes[1]
Blood-Brain Barrier Permeability Passes through the blood-brain barrier[1]

Experimental Protocols

The following protocols are adapted from established in vivo microdialysis procedures for local anesthetics in rodent models. Researchers should optimize these protocols based on their specific experimental goals and animal models.

Protocol 1: Stereotaxic Surgery and Guide Cannula Implantation

This protocol describes the surgical procedure for implanting a guide cannula, which will later house the microdialysis probe.

Materials:

  • Adult male Sprague-Dawley rats (250-300 g)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Stereotaxic apparatus

  • Surgical drill

  • Guide cannula (appropriate length for the target brain region)

  • Dummy cannula

  • Dental cement

  • Suturing material

  • Analgesic (for post-operative care)

Procedure:

  • Anesthetize the rat and mount it securely in the stereotaxic apparatus.

  • Make a midline incision on the scalp to expose the skull.

  • Clean and dry the skull surface.

  • Using a stereotaxic atlas, determine the coordinates for the target brain region (e.g., prefrontal cortex, nucleus accumbens, hippocampus).

  • Drill a burr hole at the determined coordinates.

  • Slowly lower the guide cannula to the desired depth.

  • Secure the guide cannula to the skull using dental cement and anchoring screws.

  • Insert a dummy cannula into the guide cannula to prevent blockage.

  • Suture the scalp incision.

  • Administer post-operative analgesics and allow the animal to recover for at least 5-7 days before the microdialysis experiment.

Protocol 2: In Vivo Microdialysis for this compound Administration (Reverse Dialysis)

This protocol details the procedure for administering this compound directly into the brain via reverse dialysis.

Materials:

  • Rat with implanted guide cannula

  • Microdialysis probe (appropriate membrane length and molecular weight cut-off, e.g., 2-4 mm, 20 kDa)

  • Microinfusion pump

  • Perfusion solution (artificial cerebrospinal fluid - aCSF)

  • This compound hydrochloride

  • Fraction collector (optional, for simultaneous sampling)

  • Analytical system (e.g., HPLC-UV, LC-MS/MS) for dialysate analysis

Procedure:

  • Prepare the perfusion solution (aCSF) containing the desired concentration of this compound. Concentrations can range from micromolar to low millimolar, depending on the research question.

  • Gently restrain the rat and remove the dummy cannula from the guide cannula.

  • Slowly insert the microdialysis probe into the guide cannula.

  • Connect the probe inlet to the microinfusion pump and the outlet to a collection vial (if sampling).

  • Begin perfusing the this compound solution at a low flow rate (e.g., 1-2 µL/min).

  • Allow for an equilibration period of at least 60-120 minutes.

  • For administration-only studies, continue perfusion for the desired duration.

  • For simultaneous sampling of endogenous neurochemicals, collect dialysate samples at regular intervals (e.g., 15-30 minutes) using a fraction collector.

  • At the end of the experiment, carefully remove the probe and replace the dummy cannula.

  • Analyze the collected dialysates using a validated analytical method to measure neurotransmitter levels or other molecules of interest.

Protocol 3: In Vivo Microdialysis for Monitoring Brain Extracellular this compound Levels

This protocol describes the methodology for measuring the concentration of this compound in the brain's extracellular fluid following systemic administration.

Materials:

  • Rat with implanted guide cannula

  • Microdialysis probe

  • Microinfusion pump

  • Perfusion solution (aCSF)

  • This compound hydrochloride (for systemic administration)

  • Fraction collector

  • Analytical system (e.g., HPLC-UV, LC-MS/MS)

Procedure:

  • Gently restrain the rat and insert the microdialysis probe as described in Protocol 2.

  • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

  • Allow for an equilibration period and collect baseline dialysate samples.

  • Administer this compound systemically (e.g., intraperitoneally or intravenously) at the desired dose.

  • Collect dialysate samples at regular intervals for a predetermined period to capture the pharmacokinetic profile.

  • Analyze the dialysate samples to determine the concentration of this compound over time.

  • It is crucial to determine the in vivo probe recovery to accurately estimate the absolute extracellular concentration of this compound (see Probe Recovery Calibration).

Probe Recovery Calibration

The concentration of an analyte in the dialysate is a fraction of its actual concentration in the extracellular fluid. This fraction is known as the probe recovery. Accurate quantification of brain extracellular concentrations requires the determination of the probe's in vivo recovery.

Methods for Determining Probe Recovery:

  • Retrodialysis (Reverse Dialysis): A known concentration of the analyte (this compound) is perfused through the probe, and the loss of the analyte from the perfusate is measured. The relative loss is used to estimate the relative recovery.

  • No-Net-Flux Method: The probe is perfused with several different concentrations of the analyte. The concentration at which there is no net change between the perfusate and the dialysate represents the true extracellular concentration.

Quantitative Data

Direct quantitative data for this compound concentrations in the brain via microdialysis is not yet available in the published literature. However, data from studies on the related amide local anesthetics, lidocaine and bupivacaine, can provide an estimate of the expected concentration ranges and pharmacokinetic parameters.

Table 2: Estimated Brain Extracellular Fluid (ECF) Concentrations of Amide Local Anesthetics from Microdialysis Studies

AnestheticAnimal ModelBrain RegionAdministration Route & DosePerfusion Flow RatePeak ECF Concentration (Estimated)Reference
Lidocaine RabbitCerebrospinal Fluid (CSF)Epidural (6.9 µM)1 µL/min~0.44 µg/mL[8]
Bupivacaine RabbitCerebrospinal Fluid (CSF)Epidural (6.9 µM)1 µL/min~0.09 µg/mL[8]
Lidocaine RatNucleus AccumbensReverse Dialysis (7.3 mM in perfusate)Not specifiedN/A (local administration)[9]

Note: The provided concentrations are estimations and will vary depending on the specific experimental conditions, including the animal model, brain region, drug dose, and microdialysis parameters. It is imperative that researchers perform their own probe calibration and quantitative analysis for this compound.

Signaling Pathways and Experimental Workflows

Experimental Workflow

The general workflow for an in vivo microdialysis experiment involving this compound administration is depicted below.

G cluster_pre_experiment Pre-Experiment cluster_experiment Microdialysis Experiment cluster_post_experiment Post-Experiment a Animal Acclimatization b Stereotaxic Surgery: Guide Cannula Implantation a->b c Post-Operative Recovery (5-7 days) b->c d Probe Insertion into Guide Cannula c->d e System Equilibration (60-120 min) d->e f This compound Administration (Reverse Dialysis or Systemic) e->f g Dialysate Collection f->g h Behavioral/Physiological Monitoring f->h i Sample Analysis (HPLC, LC-MS/MS) g->i k Data Analysis h->k i->k j Histological Verification of Probe Placement

Experimental workflow for in vivo microdialysis with this compound.

Signaling Pathways Affected by Amide Local Anesthetics in the Brain

This compound, as an amide local anesthetic, is expected to modulate several intracellular signaling pathways in the brain, primarily through its interaction with voltage-gated sodium channels. However, studies on related compounds like lidocaine and bupivacaine suggest a broader range of molecular targets and downstream effects.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects This compound This compound vgsc Voltage-Gated Sodium Channel This compound->vgsc Blockade vgcc Voltage-Gated Calcium Channel This compound->vgcc Inhibition (potential) nmda NMDA Receptor This compound->nmda Inhibition (potential) gpcr G-Protein Coupled Receptor This compound->gpcr Modulation (potential) intracellular_ca ↑ Intracellular Ca2+ (from stores) This compound->intracellular_ca na_influx ↓ Na+ Influx vgsc->na_influx ca_influx ↓ Ca2+ Influx vgcc->ca_influx nmda->ca_influx pka ↑ PKA gpcr->pka depolarization ↓ Neuronal Depolarization na_influx->depolarization action_potential ↓ Action Potential Firing depolarization->action_potential neurotransmission ↓ Neurotransmission action_potential->neurotransmission camkii ↑ CaMKII intracellular_ca->camkii mapk ↑ p38 MAPK camkii->mapk gene_expression Altered Gene Expression pka->gene_expression pi3k_akt ↑ PI3K/Akt mTOR ↑ mTOR pi3k_akt->mTOR nfkb ↓ NF-κB mapk->nfkb nfkb->gene_expression mTOR->gene_expression apoptosis Apoptosis gene_expression->apoptosis neuroprotection Neuroprotection gene_expression->neuroprotection neuroinflammation ↓ Neuroinflammation gene_expression->neuroinflammation neurotransmission->neuroprotection

Potential signaling pathways affected by this compound in the brain.

Concluding Remarks

The use of in vivo microdialysis offers a powerful approach to investigate the central nervous system effects of this compound. By adapting established protocols for similar amide local anesthetics, researchers can effectively administer this compound to specific brain regions and monitor its extracellular concentrations. The provided protocols and data serve as a foundational guide for these studies. It is essential to emphasize the need for careful experimental design, including appropriate controls and robust analytical validation, to ensure the generation of reliable and reproducible data. Further research is warranted to elucidate the precise quantitative pharmacokinetics and the full spectrum of signaling pathways modulated by this compound in the brain.

References

Preparation of Trimecaine Solutions for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trimecaine, a local anesthetic and antiarrhythmic agent, is a valuable tool in various research applications.[1] Its mechanism of action primarily involves the blockage of voltage-gated sodium channels, leading to the inhibition of nerve impulse conduction.[2][3] Proper preparation of this compound solutions is critical to ensure the accuracy and reproducibility of experimental results. These application notes provide detailed protocols for the preparation of this compound solutions for use in electrophysiology, cell culture, and in vivo studies.

Physicochemical Properties of this compound Hydrochloride

This compound is commonly used in its hydrochloride salt form, which is a white crystalline powder.[1] It is readily soluble in water and ethanol.[1]

Table 1: Physicochemical Data of this compound Hydrochloride

PropertyValueReference
Chemical Name 2-(diethylamino)-N-(2,4,6-trimethylphenyl)acetamide;hydrochloride[4]
Synonyms Mesocaine, Mesdicain, Mesokain[1]
Molecular Formula C₁₅H₂₅ClN₂O[1]
Molecular Weight 284.82 g/mol [4]
Appearance White crystalline powder[1]
Solubility Readily soluble in water and ethanol[1]
Storage (Solid) Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years).[5]
Stability (Solid) Stable for >2 years if stored properly. Stable for a few weeks during ordinary shipping at ambient temperature.[5]

Preparation of this compound Stock Solutions

For most research applications, it is recommended to prepare a concentrated stock solution of this compound hydrochloride, which can then be diluted to the desired final concentration.

Materials:

  • This compound hydrochloride powder

  • Sterile, high-purity water (e.g., Milli-Q or equivalent) or ethanol

  • Sterile conical tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile filters (0.22 µm) and syringes

Protocol for 100 mM Aqueous Stock Solution:

  • Weighing: Accurately weigh 284.82 mg of this compound hydrochloride powder using an analytical balance.

  • Dissolving: Transfer the powder to a sterile 10 mL conical tube. Add 8 mL of sterile, high-purity water.

  • Mixing: Vortex the solution until the powder is completely dissolved.

  • Volume Adjustment: Adjust the final volume to 10 mL with sterile water.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use (months to years) or at 4°C for short-term use (days to weeks).[5]

Experimental Protocols

Preparation of this compound Solutions for Electrophysiology

This compound is frequently used in electrophysiology to study its effects on ion channels. The following protocol describes the preparation of a working solution in artificial cerebrospinal fluid (aCSF).

Table 2: Composition of Standard Artificial Cerebrospinal Fluid (aCSF)

ComponentConcentration (mM)
NaCl126
KCl3
MgSO₄2
CaCl₂2
NaH₂PO₄1.25
NaHCO₃26.4
Glucose10

Protocol:

  • Prepare aCSF: Prepare 1 L of aCSF according to the concentrations listed in Table 2. Ensure the solution is bubbled with carbogen (95% O₂ / 5% CO₂) for at least 15 minutes before use to maintain pH.

  • Prepare this compound Working Solution: Thaw an aliquot of the 100 mM this compound hydrochloride stock solution.

  • Dilution: To prepare a 100 µM working solution, add 10 µL of the 100 mM stock solution to 10 mL of the carbogen-bubbled aCSF.

  • Final Concentration: The final concentration of this compound in the recording chamber will depend on the perfusion rate and the volume of the chamber. It is crucial to calculate the final concentration accurately for data interpretation.

Experimental Workflow for Electrophysiology

G cluster_prep Solution Preparation cluster_exp Electrophysiology Experiment prep_aCSF Prepare and carbogenate aCSF dilute Dilute this compound stock into aCSF prep_aCSF->dilute thaw_stock Thaw this compound stock solution thaw_stock->dilute perfuse Perfuse brain slice with this compound-aCSF dilute->perfuse record Record neuronal activity perfuse->record washout Washout with control aCSF record->washout

Caption: Workflow for preparing and using this compound in electrophysiology.

Preparation of this compound Solutions for Cell Culture

This compound can be used in cell culture to investigate its effects on cellular processes. The following protocol is for preparing a this compound-containing cell culture medium.

Protocol:

  • Thaw Stock Solution: Thaw an aliquot of the 100 mM this compound hydrochloride stock solution under sterile conditions in a laminar flow hood.

  • Dilution in Medium: To obtain a final concentration of 50 µM this compound in 50 mL of cell culture medium, add 25 µL of the 100 mM stock solution to the medium.

  • Mixing and Incubation: Gently mix the medium by swirling the flask. The cells can then be incubated with the this compound-containing medium for the desired duration of the experiment.

  • Controls: Always include a vehicle control (cell culture medium with the same volume of the solvent used for the stock solution, e.g., sterile water) in your experimental design.

Preparation of this compound Solutions for In Vivo Studies

For in vivo studies in animal models, this compound solutions are typically prepared in sterile saline. A study on the anti-arrhythmic properties of this compound used a 0.35% this compound solution for oral administration in cats and rats.[6]

Protocol for 0.35% (w/v) Saline Solution:

  • Weighing: Weigh 350 mg of this compound hydrochloride powder.

  • Dissolving: Dissolve the powder in 100 mL of sterile 0.9% saline solution.

  • Sterilization: Filter the solution through a 0.22 µm syringe filter to ensure sterility before administration.

  • Administration: The route of administration (e.g., intravenous, intraperitoneal, oral) will depend on the experimental design.

Mechanism of Action: Blockade of Voltage-Gated Sodium Channels

This compound, like other local anesthetics, exerts its effect by blocking voltage-gated sodium channels (VGSCs) in the neuronal cell membrane.[2][3] This action inhibits the influx of sodium ions that is necessary for the depolarization phase of an action potential, thereby preventing the propagation of nerve impulses.

Signaling Pathway of this compound Action

G cluster_membrane Neuronal Membrane cluster_events Cellular Events VGSC Voltage-Gated Sodium Channel Na_Influx Na+ Influx VGSC->Na_Influx allows Nerve_Impulse Nerve Impulse Conduction Blocked VGSC->Nerve_Impulse This compound This compound This compound->VGSC blocks Depolarization Membrane Depolarization Depolarization->VGSC activates AP Action Potential Propagation Na_Influx->AP leads to AP->Nerve_Impulse

References

Application Notes and Protocols for Trimecaine Hydrochloride in Laboratory Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimecaine hydrochloride is an amide-type local anesthetic and class Ib antiarrhythmic agent.[1][2] Its primary mechanism of action involves the blockade of voltage-gated sodium channels, which leads to the inhibition of nerve impulse conduction and the stabilization of cardiac cell membranes.[3] These properties make it a valuable tool for a variety of laboratory research applications, from fundamental studies of ion channel function to the development of new therapeutic agents.

These application notes provide an overview of the research applications of this compound hydrochloride and detailed protocols for its use in key in vitro and in vivo experimental models.

Physicochemical Properties and Pharmacokinetics

PropertyValueReference
Chemical Formula C₁₅H₂₄N₂O · HCl[3]
Molecular Weight 284.82 g/mol [3]
Appearance White crystalline powder[2]
Solubility Readily soluble in water and ethanol[2]
Mechanism of Action Blocks voltage-gated sodium channels[3]
Anesthetic Onset Within 15 minutes[2]
Anesthetic Duration 60–90 minutes[2]
Biological Half-life Approximately 90 minutes[2]
Excretion 10% unchanged, 90% as metabolites[2]

Applications in Laboratory Research

This compound hydrochloride's dual action as a local anesthetic and an antiarrhythmic makes it a versatile compound for a range of research applications:

  • Neuroscience Research: As a sodium channel blocker, this compound is used to study the role of these channels in neuronal excitability, synaptic transmission, and pain pathways.

  • Cardiovascular Research: Its antiarrhythmic properties are utilized in models of cardiac arrhythmia to investigate the mechanisms of arrhythmogenesis and to test the efficacy of potential antiarrhythmic drugs.[4]

  • Drug Discovery and Development: this compound can serve as a reference compound in the screening and characterization of new local anesthetics and antiarrhythmic agents.

  • Toxicology Studies: It is used to investigate the mechanisms of drug-induced cardiotoxicity and neurotoxicity.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments involving this compound hydrochloride. Researchers should adapt these protocols based on their specific experimental needs and cell or animal models.

In Vitro Electrophysiology: Whole-Cell Voltage Clamp

This protocol is designed to assess the inhibitory effect of this compound hydrochloride on voltage-gated sodium channels in a mammalian cell line (e.g., HEK293 cells) stably expressing a specific sodium channel subtype (e.g., Nav1.5).

Objective: To determine the concentration-dependent inhibition of a specific voltage-gated sodium channel subtype by this compound hydrochloride and to calculate its IC₅₀ value.

Materials:

  • HEK293 cells stably expressing the sodium channel of interest

  • This compound hydrochloride stock solution (e.g., 10 mM in sterile water)

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH)

  • Patch clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for pipette pulling

Protocol:

  • Cell Preparation: Culture cells to 70-80% confluency. On the day of the experiment, detach cells using a non-enzymatic cell dissociation solution and resuspend in the external solution.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Whole-Cell Configuration: Obtain a gigaohm seal (>1 GΩ) on a single cell. Rupture the membrane to achieve the whole-cell configuration.

  • Voltage Protocol: Hold the cell at a holding potential of -120 mV. Apply a series of depolarizing voltage steps (e.g., from -100 mV to +60 mV in 10 mV increments) to elicit sodium currents.

  • Data Acquisition: Record the peak inward sodium current at each voltage step.

  • Drug Application: Perfuse the cell with increasing concentrations of this compound hydrochloride (e.g., 0.1, 1, 10, 100, 1000 µM) in the external solution. Allow for equilibration at each concentration (typically 2-5 minutes).

  • Data Analysis: Measure the peak sodium current at a specific voltage step (e.g., -10 mV) for each this compound hydrochloride concentration. Normalize the current to the control (before drug application). Plot the normalized current as a function of drug concentration and fit the data to a Hill equation to determine the IC₅₀ value.

Expected Results: this compound hydrochloride is expected to cause a concentration-dependent block of the sodium current. A comparative study has shown that this compound is more potent than procaine but less potent than carbizocaine in blocking sodium channels in rat dorsal root ganglion neurons.[5]

G cluster_workflow In Vitro Electrophysiology Workflow prep Cell Preparation config Whole-Cell Configuration prep->config pipette Pipette Preparation pipette->config protocol Voltage Protocol Application config->protocol acquire Data Acquisition (Control) protocol->acquire drug This compound Application acquire->drug acquire_drug Data Acquisition (Drug) drug->acquire_drug analyze Data Analysis (IC50) acquire_drug->analyze G cluster_workflow In Vivo Local Anesthesia Workflow prep Animal Preparation block Sciatic Nerve Block prep->block assess_sensory Sensory Block Assessment block->assess_sensory assess_motor Motor Block Assessment block->assess_motor analyze Data Analysis assess_sensory->analyze assess_motor->analyze G cluster_workflow In Vivo Cardiac Arrhythmia Workflow prep Animal Preparation induce Arrhythmia Induction prep->induce prophylactic Prophylactic Protocol induce->prophylactic therapeutic Therapeutic Protocol induce->therapeutic analyze ECG Data Analysis prophylactic->analyze therapeutic->analyze G cluster_pathway Mechanism of Action of this compound Hydrochloride This compound This compound HCl na_channel Voltage-Gated Sodium Channel This compound->na_channel Blocks na_influx Sodium Ion Influx na_channel->na_influx depolarization Membrane Depolarization na_influx->depolarization action_potential Action Potential Propagation depolarization->action_potential nerve_conduction Nerve Conduction (Pain Signal) action_potential->nerve_conduction cardiac_excitation Cardiac Myocyte Excitation action_potential->cardiac_excitation

References

Troubleshooting & Optimization

Troubleshooting Trimecaine solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trimecaine in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound and its hydrochloride salt in water?

A1: this compound as a free base has low water solubility. However, its hydrochloride salt, this compound hydrochloride, is readily soluble in water and ethanol.[1] It is commercially available as 0.5% and 1% injectable aqueous solutions, which demonstrates its significant water solubility.[2][3]

Q2: What is the appearance of a properly prepared this compound hydrochloride aqueous solution?

A2: A correctly prepared this compound hydrochloride aqueous solution should be a clear and colorless solution.[3] Any cloudiness, precipitation, or discoloration may indicate a solubility issue or chemical degradation.

Q3: What is the pKa of this compound and how does it influence its aqueous solubility?

Q4: Can temperature be used to improve the solubility of this compound hydrochloride?

A4: For many compounds, increasing the temperature enhances solubility. While specific data for the temperature-dependent solubility of this compound hydrochloride is limited, studies on the related compound lidocaine hydrochloride show that its solubility increases with rising temperature.[4] Therefore, gentle warming of the solution can be a potential strategy to aid in the dissolution of this compound hydrochloride. However, it is crucial to be aware of the potential for increased degradation at higher temperatures.

Troubleshooting Guide for this compound Solubility Issues

This guide addresses common problems encountered when preparing and using aqueous solutions of this compound.

Issue 1: this compound hydrochloride does not dissolve completely in water.
  • Possible Cause 1: Insufficient Solvent: The concentration of this compound hydrochloride may be too high for the volume of water used.

    • Troubleshooting Protocol:

      • Increase the volume of water incrementally while stirring.

      • Consult available literature for the approximate solubility of this compound hydrochloride if a specific concentration is not required. For injectable solutions, concentrations of 0.5% (5 mg/mL) and 1% (10 mg/mL) are common.[2][3]

  • Possible Cause 2: Low Temperature: The temperature of the water may be too low to facilitate dissolution.

    • Troubleshooting Protocol:

      • Gently warm the solution in a water bath while stirring.

      • Monitor the solution for complete dissolution.

      • Avoid excessive heat, as it may lead to degradation.

Issue 2: The aqueous solution of this compound is cloudy or shows precipitation.
  • Possible Cause 1: High pH: The pH of the solution may be too high (alkaline), causing the precipitation of the less soluble free base form of this compound. This is a common issue with local anesthetic salts.

    • Troubleshooting Protocol:

      • Measure the pH of the solution using a calibrated pH meter.

      • If the pH is neutral or alkaline, slowly add a dilute solution of a suitable acid (e.g., 0.1 M hydrochloric acid) dropwise while stirring.

      • Monitor the solution for the disappearance of the precipitate as the pH decreases. A patent for preparing this compound hydrochloride solution suggests adjusting the pH to 1-2.[1]

      • Be cautious not to lower the pH too drastically if your experimental conditions require a specific pH range.

  • Possible Cause 2: Chemical Incompatibility: The this compound solution may have been mixed with an incompatible substance, leading to precipitation.

    • Troubleshooting Protocol:

      • Review all components added to the solution.

      • If other drugs or excipients are present, check their compatibility with this compound hydrochloride and their own pH-solubility profiles.

      • Prepare separate solutions of each component to identify the source of incompatibility.

Issue 3: The this compound solution changes color or forms unknown impurities over time.
  • Possible Cause: Chemical Degradation: this compound, like other amide local anesthetics, may be susceptible to degradation over time, especially when exposed to certain conditions.

    • Troubleshooting Protocol:

      • Hydrolysis: Degradation via hydrolysis can be pH and temperature-dependent. To minimize hydrolysis, it is advisable to prepare fresh solutions and store them at recommended temperatures (e.g., 2-8°C for some formulations).[5] Avoid highly alkaline conditions.

      • Oxidation: Although specific studies on this compound are scarce, related compounds can undergo oxidative degradation.[6][7] To mitigate this, consider preparing solutions in deoxygenated water and protecting them from exposure to air and metal ions.

      • Photodegradation: Protect the solution from light by storing it in amber vials or by wrapping the container in aluminum foil.

Data Presentation

Table 1: Physicochemical Properties of this compound and this compound Hydrochloride

PropertyThis compoundThis compound HydrochlorideReference(s)
Chemical Formula C₁₅H₂₄N₂OC₁₅H₂₅ClN₂O[8]
Molecular Weight 248.36 g/mol 284.82 g/mol [8]
Appearance -White crystalline powder[1]
Solubility in Water LowReadily soluble[1]
Solubility in Ethanol Readily solubleReadily soluble[1]

Experimental Protocols

Protocol 1: Preparation of a 1% (10 mg/mL) this compound Hydrochloride Aqueous Solution

  • Materials:

    • This compound hydrochloride powder

    • Sterile water for injection (or deionized water for non-sterile applications)

    • Sterile volumetric flask

    • Magnetic stirrer and stir bar

    • Calibrated pH meter

    • 0.1 M Hydrochloric acid and 0.1 M Sodium hydroxide for pH adjustment (if necessary)

  • Procedure:

    • Weigh 1.0 g of this compound hydrochloride powder.

    • Transfer the powder to a 100 mL volumetric flask.

    • Add approximately 80 mL of water to the flask.

    • Place the magnetic stir bar in the flask and stir the solution on a magnetic stirrer until the powder is completely dissolved. Gentle warming (e.g., to 30-40°C) can be applied to aid dissolution.

    • Once dissolved, allow the solution to cool to room temperature.

    • Check the pH of the solution. If adjustment is needed for your specific application, add 0.1 M HCl or 0.1 M NaOH dropwise until the desired pH is reached. Be aware that increasing the pH significantly may cause precipitation.

    • Add water to the flask to bring the final volume to 100 mL.

    • Mix the solution thoroughly.

    • For sterile applications, filter the solution through a 0.22 µm sterile filter into a sterile container.

    • Store the solution in a well-closed container, protected from light, and at a controlled temperature as required for stability.

Protocol 2: Forced Degradation Study of this compound Hydrochloride (General Approach)

This protocol provides a general framework for investigating the stability of this compound. Specific conditions may need to be optimized.

  • Materials:

    • This compound hydrochloride

    • Hydrochloric acid (e.g., 0.1 M, 1 M)

    • Sodium hydroxide (e.g., 0.1 M, 1 M)

    • Hydrogen peroxide (e.g., 3%, 30%)

    • High-purity water

    • HPLC system with a suitable column and detector

    • Photostability chamber

    • Oven

  • Procedure:

    • Acid Hydrolysis: Dissolve this compound hydrochloride in 0.1 M HCl and heat at a controlled temperature (e.g., 60-80°C) for a defined period.

    • Base Hydrolysis: Dissolve this compound hydrochloride in 0.1 M NaOH and keep at room temperature or slightly elevated temperature for a defined period.

    • Oxidative Degradation: Dissolve this compound hydrochloride in a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature for a defined period.

    • Thermal Degradation: Expose solid this compound hydrochloride powder to dry heat in an oven (e.g., 70°C) for a defined period.

    • Photodegradation: Expose a solution of this compound hydrochloride to light in a photostability chamber according to ICH Q1B guidelines.

    • Analysis: At specified time points, withdraw samples from each stress condition, neutralize if necessary, and analyze by a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.

Visualizations

Troubleshooting_Trimecaine_Solubility cluster_start Start cluster_observation Observation cluster_troubleshooting Troubleshooting Steps cluster_solution Solutions cluster_end End start Prepare this compound Aqueous Solution observe Is the solution clear and colorless? start->observe check_conc Check Concentration: Is it too high? observe->check_conc No (Cloudy/ Precipitated) success Solubility Issue Resolved observe->success Yes check_temp Check Temperature: Is it too low? check_conc->check_temp No add_solvent Add more solvent check_conc->add_solvent Yes check_ph Check pH: Is it too high (alkaline)? check_temp->check_ph No warm_solution Gently warm solution check_temp->warm_solution Yes check_compat Check for Incompatible Components check_ph->check_compat No adjust_ph Adjust pH to acidic range (e.g., with dilute HCl) check_ph->adjust_ph Yes isolate_components Isolate and test component compatibility check_compat->isolate_components Yes add_solvent->success warm_solution->success adjust_ph->success isolate_components->success

Caption: Troubleshooting workflow for this compound solubility issues.

Trimecaine_Degradation_Pathways cluster_stressors Stress Conditions cluster_products Potential Degradation Products This compound This compound Acid_Base Acid/Base (Hydrolysis) This compound->Acid_Base Oxidation Oxidizing Agents This compound->Oxidation Light Light (Photodegradation) This compound->Light Heat Heat (Thermal Degradation) This compound->Heat Hydrolysis_Products Hydrolytic Products (e.g., cleavage of amide bond) Acid_Base->Hydrolysis_Products Oxidation_Products Oxidized Derivatives Oxidation->Oxidation_Products Photodegradation_Products Photoproducts Light->Photodegradation_Products Heat->Hydrolysis_Products Heat->Oxidation_Products

Caption: Potential degradation pathways of this compound in aqueous solutions.

References

Technical Support Center: Synthesis of Trimecaine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Trimecaine hydrochloride for improved yields and purity.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is the general synthetic route for this compound hydrochloride?

A1: The synthesis of this compound hydrochloride is typically a two-step process. The first step involves the acylation of 2,4,6-trimethylaniline with chloroacetyl chloride to form the intermediate, 2-chloro-N-(2,4,6-trimethylphenyl)acetamide. In the second step, this intermediate undergoes N-alkylation with diethylamine to produce this compound base. Finally, the base is treated with hydrochloric acid to yield this compound hydrochloride.[1]

Step 1: Synthesis of 2-chloro-N-(2,4,6-trimethylphenyl)acetamide (Intermediate)

Q2: My yield of the intermediate 2-chloro-N-(2,4,6-trimethylphenyl)acetamide is low. What are the potential causes?

A2: Low yields in this step can often be attributed to several factors:

  • Inadequate Temperature Control: The reaction is exothermic. Allowing the temperature to rise above the optimal range of 10-25°C can lead to side reactions. It is recommended to cool the reaction mixture, for instance, to 10°C before the dropwise addition of chloroacetyl chloride.[1]

  • Purity of Reactants: The purity of 2,4,6-trimethylaniline is crucial. Impurities can interfere with the reaction.

  • Inefficient Base: A base such as potassium carbonate is used to neutralize the HCl formed during the reaction. Ensure the base is anhydrous and used in the correct stoichiometric amount.

  • Suboptimal Solvent: Methylene chloride is a commonly used solvent for this step.[1]

Q3: I am observing significant impurity formation during the synthesis of the intermediate. How can I minimize this?

A3: To minimize impurities, consider the following:

  • Slow Reagent Addition: Add the chloroacetyl chloride dropwise to the solution of 2,4,6-trimethylaniline while maintaining a low temperature (10-25°C).[1] This helps to control the reaction rate and prevent side reactions.

  • Post-Reaction Stirring: After the addition is complete, continue stirring the reaction mixture for a period, for example, 2 hours, to ensure the reaction goes to completion.[1]

Step 2: Synthesis of this compound

Q4: The N-alkylation reaction of the intermediate with diethylamine is slow or incomplete. How can I improve the conversion rate?

A4: To drive the reaction to completion, you can:

  • Increase Reaction Temperature: Heating the reaction mixture to reflux for an extended period, such as 7 hours, can significantly increase the reaction rate.[1]

  • Use Excess Diethylamine: Employing a molar excess of diethylamine can shift the equilibrium towards the product side.

  • Solvent Selection: The choice of solvent is important. Solvents like n-heptane, toluene, or xylene are effective for this step.[1]

Q5: How should I purify the this compound base after the reaction?

A5: After the reaction, the mixture should be cooled (e.g., to 50°C) and washed with water to remove excess diethylamine and other water-soluble impurities. The organic phase should then be dried using an agent like anhydrous sodium sulfate before proceeding to the next step.[1]

Step 3: Formation of this compound Hydrochloride Salt

Q6: I am experiencing a low yield during the precipitation of this compound hydrochloride. What could be the problem?

A6: Low precipitation yields can result from:

  • Incorrect pH: It is crucial to adjust the pH of the this compound base solution to a range of 1-2 using hydrochloric acid to ensure complete salt formation.[1]

  • Inappropriate Solvent System: A common method involves dissolving the crude this compound base in a solvent like methanol, followed by the addition of a less polar solvent such as acetone to induce crystallization.[1]

  • Suboptimal Crystallization Temperature: Cooling the solution, for instance to 0°C or below, for a sufficient amount of time (e.g., 2 hours) is necessary to maximize the crystal yield.[1]

Q7: The final this compound hydrochloride product has a purity of less than 99%. How can I improve its purity?

A7: To achieve higher purity, consider recrystallization of the final product. The choice of solvent for recrystallization is critical and may require some experimentation. Additionally, ensure all previous steps, including washing and drying, are performed thoroughly to minimize impurities carrying over to the final product. A reported purity of over 99.9% is achievable with optimized procedures.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Overall Yield (<90%) Incomplete reaction in either step; loss of product during work-up and purification.Optimize reaction times and temperatures for each step. Ensure pH is correctly adjusted for salt formation. Minimize transfers and use appropriate solvents for extraction and crystallization to reduce loss.
Product Discoloration Impurities from starting materials or side reactions.Use high-purity starting materials. Maintain strict temperature control during the acylation step. Consider a charcoal treatment during recrystallization if necessary.
Difficulty in Crystallization Presence of oiling out; incorrect solvent system; insufficient cooling.Ensure the this compound base is sufficiently pure before salt formation. Experiment with different solvent ratios (e.g., methanol/acetone). Ensure gradual cooling and allow sufficient time for crystallization.
Inconsistent Batch Results Variations in raw material quality, reaction conditions, or operator technique.Standardize the operating procedures for all steps. Qualify raw material suppliers to ensure consistent quality. Implement in-process controls to monitor reaction progress.

Experimental Protocols

Protocol 1: Synthesis of 2-chloro-N-(2,4,6-trimethylphenyl)acetamide (Intermediate)

  • In a suitable reaction vessel, combine 50 kg of 2,4,6-trimethylaniline with 300 kg of methylene chloride.

  • Add a solution of 45 kg of potassium carbonate in 150 kg of water with stirring.

  • Cool the mixture to 10°C.

  • Slowly add 50 kg of chloroacetyl chloride dropwise, maintaining the temperature between 10-25°C.

  • After the addition is complete, stir the mixture for 2 hours.

  • Cool the mixture to 0°C to complete crystallization.

  • Filter the solid product and dry it to obtain the intermediate.[1]

Protocol 2: Synthesis of this compound Hydrochloride

  • In a separate reaction vessel, combine 912 kg of n-heptane and 131 kg of diethylamine.

  • Add the dried intermediate from the previous step with stirring.

  • Heat the mixture to reflux and maintain for 7 hours.

  • Cool the reaction mixture to 50°C.

  • Wash the organic phase first with 400 kg of water, and then with 200 kg of water.

  • Dry the organic phase with anhydrous sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure.

  • Dissolve the resulting residue in 152 kg of methanol with stirring.

  • Adjust the pH to 1-2 with approximately 82 kg of hydrochloric acid.

  • Remove the methanol under reduced pressure.

  • Add 152 kg of acetone to induce crystallization.

  • Cool the mixture to 0°C or below for 2 hours to complete crystallization.

  • Filter the crystalline product and dry to obtain this compound hydrochloride.[1] A total yield of over 90% can be expected with this method.[1]

Data Presentation

Table 1: Reactant Ratios for this compound Hydrochloride Synthesis[1]

Step Reactant 1 Reactant 2 Reactant 3 Solvent Base
1. Intermediate Synthesis 2,4,6-trimethylaniline (50 kg)Chloroacetyl chloride (50 kg)-Methylene Chloride (300 kg)Potassium Carbonate (45 kg in 150 kg water)
2. This compound Synthesis Intermediate (from Step 1)Diethylamine (131 kg)-n-Heptane (912 kg)-
3. Salt Formation This compound Base (from Step 2)Hydrochloric Acid (~82 kg)Methanol (152 kg)Acetone (152 kg)-

Table 2: Physical and Chemical Properties of this compound Hydrochloride

Property Value
Chemical Formula C₁₅H₂₄N₂O•HCl[2]
Molecular Weight 284.82 g/mol [2][3]
Appearance White crystalline powder[4]
Solubility Readily soluble in water and ethanol[4]
Storage Store at 2°C - 8°C in a well-closed container[2]
CAS Number 1027-14-1[5]

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: N-Alkylation cluster_step3 Step 3: Salt Formation TMA 2,4,6-Trimethylaniline Intermediate 2-chloro-N-(2,4,6-trimethylphenyl)acetamide TMA->Intermediate CC Chloroacetyl Chloride CC->Intermediate TrimecaineBase This compound Base Intermediate->TrimecaineBase DEA Diethylamine DEA->TrimecaineBase TrimecaineHCl This compound Hydrochloride TrimecaineBase->TrimecaineHCl HCl Hydrochloric Acid HCl->TrimecaineHCl

Caption: Overall synthesis workflow for this compound hydrochloride.

TroubleshootingYield cluster_solutions1 Step 1 Issues cluster_solutions2 Step 2 Issues cluster_solutions3 Step 3 Issues Start Low Final Yield of This compound HCl CheckStep1 Check Yield of Intermediate Start->CheckStep1 CheckStep2 Check Conversion to this compound Base Start->CheckStep2 CheckStep3 Check Crystallization Yield Start->CheckStep3 Sol1_Temp Control Temp (10-25°C) CheckStep1->Sol1_Temp Sol1_Add Slow Addition of Chloroacetyl Chloride CheckStep1->Sol1_Add Sol2_Reflux Ensure Adequate Reflux Time (e.g., 7h) CheckStep2->Sol2_Reflux Sol2_DEA Use Excess Diethylamine CheckStep2->Sol2_DEA Sol3_pH Adjust pH to 1-2 with HCl CheckStep3->Sol3_pH Sol3_Cool Cool to ≤0°C for >2h CheckStep3->Sol3_Cool

Caption: Troubleshooting flowchart for low final yield.

References

Technical Support Center: Minimizing Trimecaine Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize Trimecaine degradation in experimental setups.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation in my experiments?

A1: this compound, an amide-type local anesthetic, is susceptible to degradation under several conditions. The primary factors include exposure to harsh pH environments (both acidic and alkaline), elevated temperatures, oxidizing agents, and light (photodegradation). The amide linkage in this compound is the most common site of hydrolytic cleavage.

Q2: What are the known degradation products or impurities of this compound?

A2: The main impurities of this compound that can be found in drug products include a mesityl chloroacetamide derivative, desethyl this compound, mesidine, and 2,4,5-trimecaine.[1] These can arise from the synthesis process or as degradation products. Under forced degradation conditions, other products from hydrolysis and oxidation can be expected.

Q3: How can I monitor the degradation of this compound in my samples?

A3: A stability-indicating analytical method is crucial for monitoring this compound degradation. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.[2] Such a method should be able to separate the intact this compound from its degradation products, allowing for accurate quantification of the parent drug.

Q4: What is the optimal pH range for maintaining the stability of this compound solutions?

Q5: Are there any common excipients that are incompatible with this compound?

A5: Certain excipients can promote drug degradation. For amide-containing drugs like this compound, excipients that can alter the micro-pH or contain reactive impurities should be used with caution. For instance, stearate salts (e.g., magnesium stearate) might catalyze hydrolysis under certain conditions.[4] It is essential to conduct drug-excipient compatibility studies during formulation development.

Troubleshooting Guides

This section provides solutions to specific issues you might encounter during your experiments with this compound.

Issue 1: Rapid loss of this compound potency in aqueous solutions.
Possible Cause Troubleshooting Step
Inappropriate pH Verify the pH of your solution. If it is outside the optimal range of 3-6, adjust it using appropriate buffers. For long-term storage, consider buffering the solution.
Elevated Temperature Store this compound solutions at recommended temperatures, typically refrigerated (2-8 °C) unless otherwise specified. Avoid repeated freeze-thaw cycles.
Presence of Metal Ions Metal ions, such as Fe²⁺ and Cu²⁺, can catalyze the degradation of similar local anesthetics like lidocaine.[3] Use high-purity water and glassware, and consider the use of a chelating agent like EDTA if metal ion contamination is suspected.
Microbial Contamination If solutions are not sterile, microbial growth can alter the pH and introduce enzymes that may degrade this compound. Use sterile filtration for solutions and store them under aseptic conditions.
Issue 2: Appearance of unknown peaks in my chromatogram during stability testing.
Possible Cause Troubleshooting Step
Hydrolytic Degradation This is a common pathway for amide-type anesthetics. The primary degradation products would likely result from the cleavage of the amide bond. Compare the retention times of the new peaks with those of known impurities if standards are available.
Oxidative Degradation Exposure to oxygen or oxidizing agents can lead to degradation. To mitigate this, consider preparing solutions with de-gassed solvents and purging the headspace of vials with an inert gas like nitrogen or argon.
Photodegradation If your experimental setup involves exposure to light, especially UV light, photodegradation can occur. Protect your samples from light by using amber vials or covering them with aluminum foil.[5]
Interaction with Container This compound could potentially interact with or adsorb to the surface of certain types of containers. Ensure you are using inert materials for your vials and closures.

Data Presentation: this compound Stability Profile (Extrapolated from Lidocaine Data)

Disclaimer: The following quantitative data is extrapolated from studies on lidocaine, a structurally similar amide-type local anesthetic, due to the limited availability of specific kinetic data for this compound. These values should be used as a guideline and may not be fully representative of this compound's behavior.

Parameter Condition Observation (based on Lidocaine) Reference
pH of Maximum Stability Aqueous Solution~ 3 - 6[3]
Degradation Pathway HydrolysisCleavage of the amide bond[3]
Effect of Temperature Increased TemperatureIncreased rate of hydrolysis[3]
Effect of Metal Ions Presence of Fe²⁺, Cu²⁺Increased rate of degradation[3]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 N HCl.

    • Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 N NaOH, and dilute it to a suitable concentration for analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 N NaOH.

    • Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 N HCl, and dilute it for analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3% hydrogen peroxide.

    • Keep the solution at room temperature, protected from light, for 24 hours.

    • Withdraw a sample and dilute it for analysis.

  • Thermal Degradation:

    • Store a solid sample of this compound in an oven at a controlled temperature (e.g., 70°C) for a specified period.

    • At each time point, dissolve a portion of the solid in the solvent and dilute it for analysis.

  • Photodegradation:

    • Expose a solution of this compound in a transparent container to a light source (e.g., a photostability chamber with a combination of UV and visible light).

    • Simultaneously, keep a control sample in the dark.

    • At specified time points, withdraw samples from both the exposed and control solutions for analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method to determine the percentage of this compound remaining and to observe the formation of degradation products.

Mandatory Visualizations

Trimecaine_Degradation_Pathway cluster_products Degradation Products This compound This compound Hydrolysis Hydrolysis (Acid/Base) This compound->Hydrolysis Amide cleavage Oxidation Oxidation (e.g., H2O2) This compound->Oxidation Photodegradation Photodegradation (UV/Vis Light) This compound->Photodegradation Thermal_Degradation Thermal Stress (Heat) This compound->Thermal_Degradation Accelerates other degradation pathways Product1 2,4,6-Trimethylaniline Hydrolysis->Product1 Product2 N,N-diethylglycine Hydrolysis->Product2 Product3 Oxidized derivatives Oxidation->Product3 Product4 Photoproducts Photodegradation->Product4

Caption: Plausible degradation pathways of this compound under various stress conditions.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results Start This compound Stock Solution Acid Acidic Stress Start->Acid Base Basic Stress Start->Base Oxidative Oxidative Stress Start->Oxidative Thermal Thermal Stress Start->Thermal Photo Photolytic Stress Start->Photo HPLC Stability-Indicating HPLC Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC Quantification Quantify this compound HPLC->Quantification Identification Identify Degradation Products HPLC->Identification Degradation_Kinetics Determine Degradation Kinetics Quantification->Degradation_Kinetics Pathway_Elucidation Elucidate Degradation Pathway Identification->Pathway_Elucidation

Caption: Workflow for a forced degradation study of this compound.

Troubleshooting_Logic Start Unexpected this compound Degradation Observed Check_pH Is pH between 3 and 6? Start->Check_pH Check_Temp Is solution stored at recommended temperature? Check_pH->Check_Temp Yes Adjust_pH Adjust pH and use buffer Check_pH->Adjust_pH No Check_Light Is solution protected from light? Check_Temp->Check_Light Yes Store_Properly Store at appropriate temperature Check_Temp->Store_Properly No Check_Oxidation Is solution protected from oxygen/oxidants? Check_Light->Check_Oxidation Yes Protect_From_Light Use amber vials or protect from light Check_Light->Protect_From_Light No Use_Inert_Atmosphere De-gas solvents and use inert gas Check_Oxidation->Use_Inert_Atmosphere No Problem_Solved Problem Resolved Check_Oxidation->Problem_Solved Yes Adjust_pH->Problem_Solved Store_Properly->Problem_Solved Protect_From_Light->Problem_Solved Use_Inert_Atmosphere->Problem_Solved

Caption: A logical workflow for troubleshooting this compound degradation.

References

Technical Support Center: Overcoming Trimecaine Precipitation in Physiological Buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering precipitation issues with Trimecaine in physiological buffers.

Introduction to this compound and Precipitation

This compound is an amide-type local anesthetic. It is a weak base that is typically supplied as a hydrochloride salt to enhance its water solubility and stability in acidic formulations. When the pH of a this compound solution is raised towards the physiological range (typically pH 7.2-7.4), the equilibrium shifts from the charged, water-soluble (ionized) form to the uncharged, lipid-soluble (non-ionized) free base form. This non-ionized form is crucial for penetrating nerve membranes to exert its anesthetic effect. However, the free base has significantly lower aqueous solubility. If the concentration of the non-ionized this compound exceeds its solubility limit in the buffer, precipitation will occur.

Troubleshooting Guide

Question 1: I observed a white precipitate after adding this compound hydrochloride to my physiological buffer (pH 7.4). What is the cause?

Answer: The white precipitate is most likely the non-ionized, free base form of this compound. This compound hydrochloride is highly soluble in its acidic formulation. However, when introduced to a neutral or slightly alkaline physiological buffer, the pH of the solution increases. This shifts the equilibrium towards the formation of the uncharged this compound base, which has lower water solubility. When the concentration of this free base exceeds its intrinsic solubility at that pH, it precipitates out of the solution.

Question 2: How can I prevent this compound from precipitating in my physiological buffer during my experiment?

Answer: Preventing this compound precipitation involves carefully controlling the pH and concentration of your solution. Here are several strategies:

  • Gradual pH Adjustment: Instead of adding this compound directly to a high-pH buffer, consider a stepwise approach. Start with a more acidic buffer and slowly raise the pH to the desired physiological level. This allows for a more controlled transition to the free base form.

  • Lowering the Final Concentration: The simplest way to avoid precipitation is to work with a final this compound concentration that is below the solubility limit of the free base at your experimental pH. If your experimental design allows, reducing the concentration may resolve the issue.

  • Use of Co-solvents: The inclusion of a water-miscible organic solvent, such as ethanol or propylene glycol, in your buffer system can increase the solubility of the this compound free base. However, the concentration of the co-solvent must be optimized to avoid adverse effects on your experimental model.

  • Addition of Surfactants: Non-ionic surfactants can be used to create micelles that encapsulate the hydrophobic free base, keeping it dispersed in the aqueous solution and preventing precipitation. The choice and concentration of the surfactant need to be carefully evaluated for compatibility with your experiment.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules like the this compound free base, thereby increasing its apparent water solubility.

Question 3: I need to prepare a buffered this compound solution for my experiment. What is a recommended procedure to minimize precipitation?

Answer: The following is a general procedure for preparing a buffered this compound solution. It is crucial to perform small-scale pilot tests to optimize the final concentrations and buffer composition for your specific needs.

Experimental Workflow for Preparing a Buffered this compound Solution

Buffered this compound Preparation Workflow start Start prepare_stock Prepare a concentrated This compound HCl stock solution in sterile water or acidic buffer. start->prepare_stock pilot_test Perform a small-scale pilot test by adding a small volume of this compound stock to the buffer. prepare_stock->pilot_test prepare_buffer Prepare the physiological buffer at the target pH. prepare_buffer->pilot_test observe Observe for any signs of precipitation (cloudiness). pilot_test->observe no_precipitate No Precipitation: Proceed with scaling up the preparation. observe->no_precipitate No Precipitation precipitate Precipitation Occurs: Troubleshoot. observe->precipitate Precipitation final_prep Prepare the final buffered solution for the experiment. no_precipitate->final_prep troubleshoot Troubleshooting Options: - Lower this compound concentration - Adjust buffer pH slightly lower - Add a solubilizing agent precipitate->troubleshoot troubleshoot->pilot_test Re-test end End final_prep->end

Caption: Workflow for preparing and troubleshooting this compound solutions in physiological buffers.

Quantitative Data Summary

Due to the lack of publicly available, specific quantitative solubility data for this compound at various pH values, the following tables provide a generalized representation of the expected solubility behavior of a typical amide local anesthetic. This information should be used as a guide for experimental design.

Table 1: Estimated Solubility of a Typical Amide Local Anesthetic at Different pH Values

pHPredominant FormExpected Aqueous SolubilityRationale
4.0Ionized (BH+)HighAt a pH well below the pKa, the drug exists primarily as the highly water-soluble protonated salt.
6.0Ionized (BH+)HighThe majority of the drug is still in the ionized form.
7.4MixedModerate to LowAt physiological pH, a significant portion of the drug is converted to the less soluble free base (B).
8.0Non-ionized (B)LowAt a pH above the pKa, the equilibrium shifts further towards the non-ionized form, reducing water solubility.

Table 2: Troubleshooting Strategies for this compound Precipitation

StrategyPrincipleAdvantagesConsiderations
pH Adjustment Lowering the pH increases the proportion of the soluble ionized form.Simple to implement.The final pH must be compatible with the experimental system.
Concentration Reduction Keeps the free base concentration below its solubility limit.Straightforward and effective.The final concentration must be sufficient for the desired biological effect.
Use of Co-solvents Increases the solubility of the non-polar free base.Can significantly increase solubility.The co-solvent may have its own biological or chemical effects on the experiment. Requires careful validation.
Addition of Surfactants Forms micelles that solubilize the free base.Effective at low concentrations.Surfactants can interfere with biological membranes and assays. Compatibility must be tested.
Complexation Encapsulates the free base in a hydrophilic shell.Can provide a significant increase in solubility with low toxicity.The complexation agent (e.g., cyclodextrin) may alter the pharmacokinetics and availability of the drug.

Experimental Protocols

Protocol 1: Determination of the pH-Solubility Profile of this compound

This protocol describes a method to experimentally determine the solubility of this compound at different pH values.

Objective: To generate a pH-solubility profile for this compound to identify the pH at which precipitation is likely to occur at a given concentration.

Materials:

  • This compound hydrochloride powder

  • A series of buffers (e.g., phosphate, citrate) at various pH values (e.g., 4.0, 5.0, 6.0, 7.0, 7.4, 8.0)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • pH meter

  • Analytical method for quantifying this compound (e.g., HPLC-UV)

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound hydrochloride powder to vials containing each of the different pH buffers. "Excess" means that there should be visible undissolved solid at the bottom of the vial.

    • Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Sample Collection and Preparation:

    • After incubation, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant of each vial using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantification:

    • Analyze the concentration of this compound in the filtrate using a validated analytical method such as HPLC-UV.

  • Data Analysis:

    • Plot the measured solubility (e.g., in mg/mL) against the corresponding pH of the buffer. This will generate the pH-solubility profile for this compound.

Logical Diagram for Solubility Determination

Solubility Determination Workflow start Start add_excess Add excess this compound HCl to buffers of varying pH. start->add_excess incubate Incubate with shaking (24-48h) to reach equilibrium. add_excess->incubate sample Withdraw supernatant. incubate->sample filter Filter through 0.22 µm filter. sample->filter quantify Quantify this compound concentration (e.g., by HPLC-UV). filter->quantify plot Plot solubility vs. pH. quantify->plot end End plot->end

Caption: Experimental workflow for determining the pH-solubility profile of this compound.

Frequently Asked Questions (FAQs)

Q1: At what pH is this compound most soluble? A: this compound is most soluble at an acidic pH (typically below 6.0). In this pH range, it exists predominantly in its protonated (ionized) form, which is highly water-soluble.

Q2: Can I use a phosphate buffer for my experiments with this compound? A: Yes, phosphate buffers are commonly used in biological experiments. However, be aware that the buffer species itself can sometimes influence drug solubility. It is always recommended to perform a small-scale compatibility test.

Q3: How quickly does this compound precipitate after pH adjustment? A: The kinetics of precipitation can vary depending on the concentration, the final pH, the temperature, and the presence of other substances in the buffer. In some cases, precipitation can be immediate, while in others, it may occur over several minutes to hours.

Q4: Will refrigeration of my buffered this compound solution prevent precipitation? A: Not necessarily. While lower temperatures can slow down the kinetics of precipitation, the solubility of many compounds, including the free base of local anesthetics, decreases at lower temperatures. Therefore, refrigeration could potentially induce or accelerate precipitation. It is best to prepare the solution fresh before use.

Q5: Is the precipitate toxic to cells in my in vitro experiment? A: The precipitate itself is the non-ionized form of this compound. While not inherently "toxic" in the way a contaminant would be, the formation of a precipitate means the concentration of dissolved, active drug is lower and not uniformly distributed, which will significantly affect the accuracy and reproducibility of your experiment. The solid particles could also have unintended physical effects on your cells.

Technical Support Center: Optimizing Trimecaine Activity in Vitro Through pH Adjustment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on adjusting pH for optimal Trimecaine activity in vitro. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure reliable and reproducible results.

Understanding the Role of pH in this compound's Mechanism of Action

This compound, like other amide local anesthetics, is a weak base. Its effectiveness is critically dependent on the pH of the experimental environment. The activity of this compound is governed by the equilibrium between its charged (cationic) and uncharged (base) forms.

  • Uncharged (Base) Form: This form is lipid-soluble and is responsible for penetrating the nerve cell membrane to reach its intracellular target.

  • Charged (Cationic) Form: This is the pharmacologically active form that binds to the voltage-gated sodium channels from the inside, blocking the influx of sodium ions and thereby inhibiting the generation and propagation of action potentials.

Signaling Pathway of this compound Action

The following diagram illustrates the pH-dependent mechanism of this compound's action on voltage-gated sodium channels.

Trimecaine_Pathway cluster_extracellular Extracellular (High pH) cluster_membrane Cell Membrane cluster_intracellular Intracellular (Low pH) Trimecaine_uncharged This compound (Uncharged) Trimecaine_charged_ext This compound (Charged) Trimecaine_uncharged->Trimecaine_charged_ext Equilibrium Membrane Trimecaine_uncharged->Membrane Penetration Trimecaine_charged_int This compound (Charged) [ACTIVE FORM] Membrane->Trimecaine_charged_int Protonation Na_Channel Voltage-Gated Sodium Channel Trimecaine_charged_int->Na_Channel Binding Block Block Na_influx Sodium Influx Block->Na_influx

Caption: pH-dependent mechanism of this compound action.

Quantitative Data: pH-Dependent Activity of Amide Local Anesthetics

While specific quantitative data for this compound is limited, the following tables summarize the well-documented effects of pH on the activity of lidocaine, a structurally and functionally similar local anesthetic. This data can serve as a valuable reference for designing experiments with this compound.

Table 1: Effect of Extracellular pH on the Onset of Action of Amine Local Anesthetics

Extracellular pHRelative Onset of ActionPredominant FormRationale
6.0SlowerChargedReduced membrane penetration due to a lower concentration of the uncharged form.[2][3]
7.4 (Physiological)ModerateMix of Charged and UnchargedBalance between membrane penetration and availability of the active form.
8.3FasterUnchargedIncreased concentration of the uncharged form facilitates rapid diffusion across the cell membrane.[2][3]

Table 2: pH and Stability of Lidocaine Solutions

pH RangeStabilityObservations
3-6HighLidocaine exhibits maximum stability in this pH range.[5]
> 6DecreasedAlkalinization can lead to the precipitation of the uncharged base, especially at higher concentrations.[6][7]

Troubleshooting Guide & FAQs

This section addresses common issues encountered when adjusting the pH of this compound solutions for in vitro experiments.

Q1: My this compound solution appears cloudy or has formed a precipitate after pH adjustment. What should I do?

A1: This is likely due to the precipitation of the uncharged this compound base, which is less water-soluble. This can happen if the pH is raised too high, especially with concentrated stock solutions.

  • Solution:

    • Prepare fresh solutions and adjust the pH immediately before use.

    • Consider using a lower concentration of this compound if a higher pH is required.

    • Filter the solution through a 0.22 µm syringe filter before application to your cells to remove any precipitate.

    • It is crucial not to use precipitated solutions as the actual concentration of the drug will be unknown and the precipitate could be harmful to cells.[6][7]

Q2: I am observing inconsistent or no blocking effect of this compound in my patch-clamp experiment.

A2: This could be due to several factors related to pH and the experimental setup.

  • Troubleshooting Steps:

    • Verify the pH of your extracellular and intracellular solutions: Use a calibrated pH meter. Ensure the pH of your stock and working solutions is correct.

    • Check for drug degradation: While this compound is relatively stable, prolonged storage of pH-adjusted solutions is not recommended. Prepare fresh solutions for each experiment.

    • Consider the "state-dependence" of the channel: The binding of local anesthetics to sodium channels is often state-dependent (i.e., they bind with higher affinity to open or inactivated channels). Ensure your voltage protocol is designed to elicit these states.

    • Review your patch-clamp technique: Issues such as a poor seal, high access resistance, or cell health can all affect the observed drug effect.

Q3: What is the optimal pH for my in vitro this compound experiment?

A3: The optimal pH depends on the specific goals of your experiment.

  • For studying the kinetics of channel block: It can be informative to test a range of extracellular pH values (e.g., 6.5, 7.4, and 8.0) to observe the effect on the onset and recovery from block.

  • For routine screening assays: Using a physiological extracellular pH of 7.4 is a standard starting point.

  • Intracellular solution pH: This should generally be kept stable at a physiological level (around 7.2-7.3) to ensure the drug can be protonated to its active form once inside the cell.

Q4: How does the buffer system affect my experiment?

A4: The choice of buffer is important for maintaining a stable pH.

  • Recommendations:

    • Use a buffer that is effective at your target pH. For physiological pH, HEPES is a common choice in electrophysiology experiments.

    • Ensure the buffer concentration is sufficient to maintain the pH, but not so high that it affects cell viability or channel function.

    • Be aware that some buffers can interact with your drug or other components of your solutions.

Experimental Protocols

Protocol 1: Preparation of pH-Adjusted this compound Solutions

This protocol describes the preparation of this compound solutions at different pH values for in vitro electrophysiology experiments.

  • Prepare a concentrated stock solution of this compound hydrochloride: Dissolve this compound hydrochloride in high-purity water to a concentration of 10-100 mM. This acidic stock solution will be stable for an extended period when stored at 2-8°C.

  • Prepare your extracellular and intracellular recording solutions: Make these solutions fresh from concentrated stocks on the day of the experiment.

  • Dilute the this compound stock solution: On the day of the experiment, dilute the this compound stock to the final desired concentration in your extracellular recording solution.

  • Adjust the pH:

    • Use a calibrated pH meter to monitor the pH of the this compound-containing solution.

    • Slowly add small volumes of a dilute base (e.g., 0.1 M NaOH) or acid (e.g., 0.1 M HCl) while stirring to reach the desired pH.

    • Be particularly cautious when increasing the pH to avoid precipitation.

  • Final sterile filtration: Before use, filter the final solution through a 0.22 µm syringe filter.

Protocol 2: In Vitro Assessment of pH-Dependent this compound Activity using Patch-Clamp Electrophysiology

This protocol provides a general workflow for assessing the effect of extracellular pH on the efficacy of this compound.

Experimental_Workflow Cell_Culture Prepare Cell Culture (e.g., expressing Nav1.x channels) Patch_Clamp_Setup Set up Patch-Clamp Rig Cell_Culture->Patch_Clamp_Setup Solution_Prep Prepare this compound Solutions at Different pH Values (e.g., 6.5, 7.4, 8.0) Solution_Prep->Patch_Clamp_Setup Obtain_Seal Obtain Whole-Cell Configuration Patch_Clamp_Setup->Obtain_Seal Baseline_Recording Record Baseline Sodium Currents Obtain_Seal->Baseline_Recording Drug_Application Perfuse with this compound Solution at a Specific pH Baseline_Recording->Drug_Application Record_Block Record Blocked Sodium Currents Drug_Application->Record_Block Washout Washout with Control Solution Record_Block->Washout Repeat Repeat with Different pH Solutions Washout->Repeat Data_Analysis Analyze Data (e.g., % block, onset rate) Washout->Data_Analysis Repeat->Drug_Application

Caption: Workflow for assessing pH-dependent this compound activity.

  • Cell Preparation: Use a cell line stably expressing the voltage-gated sodium channel subtype of interest or primary cultured neurons.

  • Electrophysiology:

    • Establish a whole-cell patch-clamp recording.

    • Use an intracellular solution with a physiological pH (e.g., 7.3).

    • Apply a voltage protocol that elicits consistent sodium currents. A typical protocol would involve holding the cell at a hyperpolarized potential (e.g., -100 mV) and stepping to a depolarizing potential (e.g., -10 mV) to activate the channels.

  • Data Acquisition:

    • Record baseline sodium currents in the control extracellular solution at the desired pH.

    • Perfuse the cell with the this compound-containing solution at the same pH and record the development of the channel block.

    • After reaching a steady-state block, wash out the drug with the control solution to assess the reversibility of the block.

  • Data Analysis:

    • Measure the peak sodium current amplitude before, during, and after drug application.

    • Calculate the percentage of block at each pH.

    • Determine the time constant of the onset of block to assess the kinetics.

    • Plot the dose-response curves at different pH values to determine the IC50.

References

Troubleshooting inconsistent results in Trimecaine studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Trimecaine research. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during pre-clinical and clinical studies of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help ensure the consistency and reliability of your results.

Troubleshooting Guides & FAQs

This section addresses specific issues that may lead to inconsistent results in this compound studies.

Question: Why am I observing high variability in the anesthetic effect of this compound between subjects?

Answer: Inter-individual variability is a common challenge in local anesthetic studies and can be attributed to several factors:

  • Genetic Factors: Polymorphisms in genes encoding for sodium channels or metabolic enzymes can alter a subject's sensitivity to this compound.[1]

  • Physiological Conditions: The pH of the tissue at the injection site can significantly impact the effectiveness of local anesthetics.[2][3] Inflamed or infected tissues tend to have a lower pH, which reduces the amount of the active, uncharged form of the anesthetic available to penetrate the nerve membrane.[2][3]

  • Anatomical Variations: Differences in nerve location and the vascularity of the injection site can affect the onset and duration of the anesthetic block.[1] Increased blood flow can lead to faster clearance of the drug from the target site.[2]

  • Drug Administration Technique: Inconsistent injection placement or volume can lead to significant variations in anesthetic efficacy.

Question: My in vitro electrophysiology recordings of this compound's effect on sodium channels are not reproducible. What could be the cause?

Answer: Inconsistent results in patch-clamp experiments can arise from several technical and experimental variables:

  • Solution Stability: The pH and stability of your this compound solution are critical.[4][5][6][7] Ensure the solution is freshly prepared and the pH is verified before each experiment. Degradation of the compound can lead to reduced potency.

  • Cell Health: The health and passage number of the cells used can impact ion channel expression and function. Use cells within a consistent and low passage number range.

  • Pipette and Seal Quality: The resistance of your patch pipette and the quality of the gigaohm seal are paramount for reliable recordings.[8] An unstable seal can introduce noise and artifacts.

  • Voltage Clamp Parameters: Inappropriate voltage protocols or inadequate series resistance compensation can lead to erroneous measurements of ion channel block.[9]

Question: The duration of the anesthetic block in my animal model is shorter than expected based on the literature. What should I investigate?

Answer: A shorter-than-expected duration of action can be due to several factors:

  • Drug Formulation: The concentration and formulation of the this compound solution can impact its duration of action. The presence of vasoconstrictors like epinephrine can prolong the effect by reducing local blood flow and drug clearance.[2][10]

  • Metabolic Rate: The species and metabolic state of the animal model can influence how quickly this compound is metabolized and cleared from the system.

  • Injection Site: Highly vascularized areas will result in a more rapid absorption and shorter duration of the anesthetic effect.[2]

Data Presentation

Table 1: Comparative Efficacy of this compound as an Antiarrhythmic Agent
Study CohortAdministration RoutePositive Antiarrhythmic Effect (%)Comparator DrugComparator Efficacy (%)
58 patients with coronary heart diseaseOral & Intramuscular73.9%--
53 patients with ventricular premature beatsIntravenous35.3%Lidocaine30.0% & 26.7%
53 patients with ventricular premature beatsOral (single dose)15.4%Mexitil63.6%
53 patients with ventricular premature beatsOral (long-term)18.2%Procainamide37.3%

Data synthesized from clinical studies on the antiarrhythmic properties of this compound.[11][12]

Table 2: Duration of Action for Brachial Plexus Block
Local AnestheticMean Duration of Action (minutes)Standard Deviation (minutes)
This compound130.01.3
Lidocaine161.42.6
Bupivacaine375.722.7

Results from a comparative analysis in 110 patients undergoing surgery on the lower limb.[13]

Experimental Protocols

Protocol 1: In Vitro Assessment of Sodium Channel Blockade using Whole-Cell Patch Clamp Electrophysiology

Objective: To determine the inhibitory concentration (IC50) of this compound on voltage-gated sodium channels (NaV) in a cultured cell line (e.g., HEK293 cells stably expressing a specific NaV subtype).

Materials:

  • HEK293 cells expressing the target NaV channel subtype.

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

  • This compound stock solution (e.g., 10 mM in external solution).

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pipette pulling.

Methodology:

  • Culture cells to 60-80% confluency on glass coverslips.

  • Pull patch pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.

  • Approach a single, healthy-looking cell with the patch pipette under positive pressure.

  • Form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Compensate for pipette and whole-cell capacitance.

  • Apply a voltage protocol to elicit sodium currents. A typical protocol would be to hold the cell at -100 mV and apply a depolarizing step to 0 mV for 20 ms.

  • Record baseline sodium currents in the absence of this compound.

  • Perfuse the cell with increasing concentrations of this compound (e.g., 1 µM, 3 µM, 10 µM, 30 µM, 100 µM), allowing for steady-state block to be reached at each concentration (typically 2-5 minutes).

  • Record the sodium current at each concentration.

  • Wash out the drug with the external solution to observe the reversibility of the block.

  • Analyze the data by measuring the peak inward current at each concentration and normalize it to the baseline current.

  • Fit the concentration-response data to the Hill equation to determine the IC50 value.

Protocol 2: Assessment of Anesthetic Efficacy using a Rodent Sciatic Nerve Block Model

Objective: To evaluate the onset and duration of the sensory and motor block produced by this compound.

Materials:

  • Adult male Sprague-Dawley rats (250-300g).

  • This compound solution (e.g., 1% or 2%).

  • Anesthesia (e.g., isoflurane).

  • 27-gauge needle and 1 mL syringe.

  • Nerve stimulator.

  • Forceps and von Frey filaments for sensory testing.

Methodology:

  • Anesthetize the rat with isoflurane.

  • Place the animal in a lateral position to expose the injection site.

  • Identify the sciatic notch.

  • Use a nerve stimulator to locate the sciatic nerve, identified by motor responses in the paw.

  • Once the nerve is located, inject a defined volume of the this compound solution (e.g., 0.2 mL).

  • Motor Block Assessment (Modified Bromage Scale): At regular intervals (e.g., every 5 minutes), assess motor function using a scale such as: 0 = normal motor function; 1 = able to move joints but not lift the leg; 2 = able to flex ankle but not move the leg; 3 = complete motor block.[14]

  • Sensory Block Assessment (Hot Plate or Tail-Flick Test): At regular intervals, assess the sensory block by measuring the animal's response latency to a thermal stimulus applied to the paw. An increase in latency indicates a sensory block.

  • Onset of Action: Record the time taken to achieve a complete motor and sensory block.

  • Duration of Action: Monitor the animal until the return of normal motor and sensory function. The duration is the time from the onset of the block to the complete recovery.

  • Perform the same procedure with a vehicle control group (e.g., saline injection).

  • Analyze the data to determine the mean onset and duration of the anesthetic block for the this compound group and compare it to the control group.

Visualizations

Trimecaine_Mechanism_of_Action cluster_membrane Neuronal Membrane Na_Channel Voltage-Gated Sodium Channel (NaV) Intracellular Intracellular Space No_Nerve_Impulse Blockade of Nerve Impulse Na_Channel->No_Nerve_Impulse Block Na_ion_in Na+ Influx Na_Channel->Na_ion_in This compound This compound (Lipophilic form) This compound->Na_Channel Diffuses across membrane Trimecaine_ion This compound (Ionized form) This compound->Trimecaine_ion Equilibrates to ionized form Trimecaine_ion->Na_Channel Extracellular Extracellular Space Nerve_Impulse Nerve Impulse (Action Potential) Na_ion_in->Nerve_Impulse Na_ion_out Na+ Na_ion_out->Na_Channel Depolarization

Caption: Mechanism of action of this compound on voltage-gated sodium channels.

Troubleshooting_Workflow Start Inconsistent Results with this compound Check_Reagents Verify this compound Solution (Purity, Concentration, pH, Age) Start->Check_Reagents Check_Protocol Review Experimental Protocol (Dosing, Timing, Technique) Start->Check_Protocol Check_System Evaluate Experimental System (Cell health, Animal model, Equipment) Start->Check_System Consult_Literature Consult Literature for Similar Issues Check_Reagents->Consult_Literature Check_Protocol->Consult_Literature In_Vitro In Vitro Study? Check_System->In_Vitro In_Vivo In Vivo Study? Check_System->In_Vivo Check_Electrophysiology Troubleshoot Electrophysiology Rig (Seal, Noise, Compensation) In_Vitro->Check_Electrophysiology Yes Check_Animal_Factors Consider Animal-Specific Factors (Genetics, Health, Anatomy) In_Vivo->Check_Animal_Factors Yes Check_Electrophysiology->Consult_Literature Check_Animal_Factors->Consult_Literature Modify_Protocol Modify Protocol and Re-run Consult_Literature->Modify_Protocol Modify_Protocol->Start If still inconsistent Consistent_Results Consistent Results Achieved Modify_Protocol->Consistent_Results If consistent

Caption: A logical workflow for troubleshooting inconsistent results in this compound studies.

References

Technical Support Center: Preventing Trimecaine-Induced Cell Toxicity in Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving Trimecaine. The information aims to help mitigate this compound-induced cell toxicity in in vitro cultures.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cell toxicity?

A1: While direct studies on this compound are limited, data from similar local anesthetics like lidocaine and bupivacaine suggest that this compound likely induces cell toxicity primarily through the induction of apoptosis (programmed cell death) and necrosis, particularly at higher concentrations.[1][2] The cytotoxic effects are often dose- and time-dependent.[3] Key molecular events include mitochondrial dysfunction, leading to the release of pro-apoptotic factors, and the activation of caspase cascades.[2][3]

Q2: Which signaling pathways are likely involved in this compound-induced apoptosis?

A2: Based on studies of other local anesthetics, this compound-induced apoptosis is likely mediated by the intrinsic (mitochondrial) pathway.[2] This involves the depolarization of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[2] Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which ultimately leads to cell death.[2][4][5]

Q3: Can antioxidants mitigate this compound-induced cytotoxicity?

A3: Yes, antioxidants have been shown to protect against drug-induced cytotoxicity by reducing oxidative stress.[6][7][8] N-acetylcysteine (NAC), a precursor to the antioxidant glutathione, has demonstrated protective effects against toxicity induced by various compounds by replenishing intracellular glutathione levels and scavenging reactive oxygen species (ROS).[9][10][11][12][13]

Q4: What are the typical signs of this compound-induced toxicity in cell culture?

A4: Common observable signs of this compound-induced toxicity in cell culture include:

  • Reduced cell viability and proliferation.

  • Changes in cell morphology, such as rounding and detachment from the culture surface.[3]

  • Increased number of floating, dead cells.

  • Induction of apoptotic markers, such as caspase activation and DNA fragmentation.[3]

Troubleshooting Guides

Issue 1: High levels of cell death observed after this compound treatment.
Possible Cause Suggested Solution
This compound concentration is too high. Perform a dose-response experiment to determine the EC50 (half-maximal effective concentration) for your specific cell line. Start with a wide range of concentrations to identify a non-toxic and a toxic range.
Extended exposure time. Conduct a time-course experiment to assess cell viability at different time points after this compound administration. Shorter incubation times may reduce toxicity while still allowing for the desired experimental effect.
High cellular sensitivity. Consider using a more resistant cell line if appropriate for your research goals. Different cell lines can exhibit varying sensitivities to the same compound.[14]
Oxidative stress. Co-incubate cells with an antioxidant, such as N-acetylcysteine (NAC), to mitigate oxidative damage.[9][10][11][12][13] See the experimental protocols section for recommended concentrations.
Issue 2: Inconsistent results in cell viability assays.
Possible Cause Suggested Solution
Inappropriate assay selection. Ensure the chosen cell viability assay is suitable for your experimental endpoint. For example, MTT and MTS assays measure metabolic activity, which may not always directly correlate with cell number.[15] Consider using a method that directly counts live and dead cells, such as trypan blue exclusion or a fluorescence-based live/dead staining assay.[16]
Assay interference. This compound may interfere with the assay reagents. Run a control with this compound in cell-free media to check for any direct interaction with the assay components.
Variability in cell seeding density. Ensure a consistent number of cells are seeded in each well. Uneven cell distribution can lead to significant variations in results.
Edge effects in multi-well plates. To minimize evaporation and temperature fluctuations, avoid using the outer wells of the plate or ensure they are filled with sterile PBS or media.

Data Presentation

Table 1: Cytotoxicity of Local Anesthetics in Neuronal Cells

Local AnestheticLD50 (Concentration causing 50% cell death)
BupivacaineMost Potent
Ropivacaine
Lidocaine
Mepivacaine
ProcaineLeast Potent

This table summarizes the relative killing potency of various local anesthetics after a 10-minute treatment in human SH-SY5Y neuroblastoma cells, as determined by an MTT assay.[1]

Table 2: Protective Effect of N-acetylcysteine (NAC) Against Cocaine-Induced Toxicity in Astroglia-Like Cells

TreatmentCell Viability (%)
Control100
Cocaine (2-4 mM)Decreased in a dose-dependent manner
NAC (5 mM) Pre-treatment + Cocaine~100% protection

This table demonstrates the significant protective effect of NAC pre-treatment against cocaine-induced cytotoxicity in astroglia-like cells.[11][12]

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol is adapted from standard methodologies for assessing cell viability based on mitochondrial activity.[14]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound and control vehicle for the desired incubation period.

  • Following treatment, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated) cells.

Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol utilizes the fluorescent dye JC-1 to assess changes in mitochondrial membrane potential, a key indicator of mitochondrial health and early apoptosis.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound solution

  • JC-1 staining solution

  • Fluorescence microscope or flow cytometer

Procedure:

  • Culture cells on coverslips or in appropriate culture plates.

  • Treat cells with this compound at the desired concentrations and for the specified duration.

  • Incubate the cells with the JC-1 staining solution according to the manufacturer's instructions.

  • Wash the cells with PBS.

  • Analyze the cells using a fluorescence microscope or flow cytometer. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.

  • Quantify the change in the red/green fluorescence intensity ratio to determine the extent of mitochondrial membrane depolarization.

Protocol 3: Caspase-3 Activity Assay

This protocol measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Materials:

  • Treated and untreated cell lysates

  • Caspase-3 substrate (e.g., DEVD-pNA or a fluorometric substrate)

  • Assay buffer

  • Microplate reader (absorbance or fluorescence)

Procedure:

  • Prepare cell lysates from both control and this compound-treated cells.

  • Determine the protein concentration of each lysate.

  • In a 96-well plate, add an equal amount of protein from each lysate.

  • Add the caspase-3 substrate to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light if using a fluorescent substrate.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the caspase-3 activity relative to the control.

Visualizations

G This compound-Induced Apoptosis Pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Depolarization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution G Experimental Workflow for Cytotoxicity Assessment Start Start Seed_Cells Seed Cells in 96-well plate Start->Seed_Cells Treat_this compound Treat with this compound (Dose-response & Time-course) Seed_Cells->Treat_this compound Viability_Assay Perform Cell Viability Assay (e.g., MTT) Treat_this compound->Viability_Assay Data_Analysis Analyze Data (Calculate EC50) Viability_Assay->Data_Analysis End End Data_Analysis->End G Troubleshooting High Cell Death High_Death High Cell Death? Check_Concentration Lower this compound Concentration High_Death->Check_Concentration Yes Check_Time Reduce Incubation Time Check_Concentration->Check_Time Use_Antioxidant Co-treat with NAC Check_Time->Use_Antioxidant Re_evaluate Re-evaluate Experiment Use_Antioxidant->Re_evaluate

References

Technical Support Center: Optimization of HPLC Parameters for Trimecaine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC analysis of Trimecaine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the HPLC analysis of this compound in a question-and-answer format.

My this compound peak is tailing. What are the possible causes and how can I fix it?

Peak tailing is a common issue in chromatography, often seen with basic compounds like this compound, where the trailing edge of the peak is longer than the leading edge.[1] This can affect the accuracy and resolution of your analysis.[1]

Potential Causes and Solutions:

  • Secondary Interactions: The primary cause of peak tailing for basic compounds is the interaction between the analyte and ionized silanol groups on the silica surface of the column.[1][2][3]

    • Solution: Operate at a lower mobile phase pH (e.g., pH 2-4) to suppress the ionization of the silanol groups.[1][4] Using a highly deactivated or end-capped column can also minimize these interactions.[3]

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to poor peak shape.[1] If the mobile phase pH is close to the pKa of this compound, you might observe peak tailing or even split peaks.[5]

    • Solution: Adjust the mobile phase pH to be at least 1-2 pH units away from this compound's pKa.[6] Using buffers can help maintain a stable pH and reduce tailing by masking residual silanol interactions.

  • Column Overload: Injecting too much sample can lead to peak tailing.[7] This can be either mass overload (sample is too concentrated) or volume overload (injection volume is too large).[7]

    • Solution: Dilute your sample and reinject.[1] If that resolves the issue, you can also consider using a column with a higher capacity or reducing the injection volume.[1][7]

  • Column Contamination or Degradation: Accumulation of sample matrix components on the column frit or within the packing bed can cause peak shape issues.[3][7] Voids in the column packing can also lead to tailing.[1]

    • Solution: Use a guard column and ensure proper sample preparation (e.g., filtering) to protect the analytical column.[3][7] If you suspect a void, you can try reversing and flushing the column (check manufacturer's instructions first).[3] Replacing the column with a new one is a quick way to confirm if the column is the problem.[1]

  • Excessive Dead Volume: Extra-column dead volume in the HPLC system (e.g., from poorly connected tubing) can cause peak broadening and tailing, especially for early-eluting peaks.[7]

    • Solution: Check all fittings and connections between the injector, column, and detector. Ensure tubing is cut cleanly and seated properly.

Why am I seeing baseline noise or drift in my chromatogram?

Baseline noise and drift can interfere with the detection and quantification of peaks. Noise appears as random fluctuations, while drift is a gradual upward or downward movement of the baseline.[8]

Potential Causes and Solutions:

ProblemPotential CausesSolutions
Baseline Noise Air bubbles in the mobile phase, pump, or detector cell.[8]Degas the mobile phase thoroughly using sonication, sparging, or vacuum.[8] Prime the pump to remove any trapped air.
Contaminated mobile phase or column.[8]Use high-purity, HPLC-grade solvents and prepare fresh mobile phase daily.[8][9] Filter the mobile phase.[9]
Detector lamp instability.[8]Allow the lamp to warm up sufficiently. If the noise persists, the lamp may need to be replaced.[8]
Pump pulsations or worn pump seals.[8]Check for leaks and replace pump seals if necessary. Ensure check valves are functioning correctly.
Baseline Drift Changes in mobile phase composition (especially during gradient elution).[8]Ensure the mobile phase is well-mixed and degassed. For gradients, adding the same buffer concentration to the organic phase as the aqueous phase can help.[6]
Temperature fluctuations in the column or detector.[8]Use a column oven and allow the system to fully equilibrate to a stable temperature.[8]
Column not fully equilibrated.[8]Allow sufficient time for the column to equilibrate with the mobile phase before starting injections.[8]

My retention times are shifting between injections. What should I do?

Inconsistent retention times can make peak identification and quantification unreliable.

Potential Causes and Solutions:

  • Column Equilibration: Insufficient equilibration time between runs, especially after a gradient, is a common cause of shifting retention times.[10]

    • Solution: Ensure the column is fully re-equilibrated to the initial mobile phase conditions before each injection. Increase the equilibration time in your method.[10]

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase (e.g., slight variations in pH or solvent ratios) will cause retention to change.[7] The mobile phase can also degrade over time.[7]

    • Solution: Prepare the mobile phase carefully and consistently. Use a pH meter for accurate buffer preparation. Prepare fresh mobile phase daily.[8]

  • Pumping System Issues: If the HPLC pumps are not delivering a consistent and accurate flow rate or mobile phase composition, retention times will vary.[10]

    • Solution: Check the pump for leaks and ensure the check valves are clean and functioning. You can verify the flow rate of each pump individually using a graduated cylinder.[10]

  • Temperature Fluctuations: Changes in the ambient or column temperature will affect retention times.[8]

    • Solution: Use a column oven to maintain a constant temperature.[8]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting parameters for a new HPLC method for this compound?

For a basic compound like this compound, a reversed-phase HPLC method is most common.

Recommended Starting Conditions:

ParameterRecommendationRationale
Column C18 or C8, 150 mm x 4.6 mm, 5 µmC18 columns are a good starting point due to their high hydrophobicity and wide availability.[11]
Mobile Phase Acetonitrile/Methanol and a buffer (e.g., phosphate or acetate)Acetonitrile often provides better peak shape and lower backpressure compared to methanol.[12] A buffer is crucial for controlling the pH.[6]
pH 2.5 - 3.5A low pH protonates this compound (making it more polar) and suppresses silanol ionization on the column, which helps to achieve sharp, symmetrical peaks.[4][13]
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm ID column.[14][15] It can be optimized later to improve resolution or reduce run time.[16]
Detection (UV) ~210 nm or ~263 nmWavelength selection depends on the UV absorbance maxima of this compound. A wavelength of 210 nm has been used, and methods for similar compounds like Lidocaine have used 263 nm.[14][17]
Temperature Ambient or 30-40 °CElevated temperatures can improve peak efficiency and reduce viscosity but can also affect column longevity.[12] Using a column oven provides stability.[8]

Q2: How do I choose the best column for this compound analysis?

Column selection is critical for achieving good separation.

  • Stationary Phase: A C18 (L1) or C8 (L7) column is the most common choice for reversed-phase analysis of pharmaceutical compounds.[18] C18 phases offer higher retention for hydrophobic compounds, while C8 phases provide slightly less retention, which can be useful if this compound elutes too late.

  • Particle Size: Columns with 5 µm or 3 µm particles are standard for conventional HPLC and offer a good balance of efficiency and backpressure.[11] For higher resolution or faster analysis on UHPLC systems, sub-2 µm particles can be used.[11]

  • Column Dimensions: A 150 mm x 4.6 mm column is a good starting point for method development.[19] Shorter columns (50 or 100 mm) can be used for faster analysis if resolution is sufficient, while longer columns (250 mm) provide higher resolution for complex samples.[11][19]

  • pH Stability: Since this compound analysis is often performed at a low pH, ensure the selected column is stable in the desired pH range. Most modern silica-based columns are stable from pH 2 to 8.[5][13]

Q3: How does mobile phase pH affect the analysis of this compound?

Mobile phase pH is one of the most powerful tools for optimizing the separation of ionizable compounds like this compound.[20][6]

  • Retention Time: this compound is a basic compound. At low pH, it will be protonated (ionized). This increases its polarity, causing it to be less retained on a reversed-phase column and elute earlier.[21] As the pH increases towards its pKa, it becomes less ionized and more hydrophobic, leading to longer retention times.[5][21]

  • Peak Shape: Operating at a low pH (e.g., < 4) suppresses the ionization of silica silanol groups, which minimizes secondary interactions that cause peak tailing for basic analytes.[4][13]

  • Selectivity: Adjusting the pH can change the elution order of this compound relative to impurities or other components in the sample, thus altering the selectivity of the separation.[20]

Experimental Protocols

Protocol: Isocratic RP-HPLC Method for this compound Analysis

This protocol provides a general framework for the analysis of this compound. It should be optimized and validated for your specific application.

1. Materials and Reagents

  • This compound Hydrochloride reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium Dihydrogen Phosphate (or similar buffer salt)

  • Orthophosphoric Acid (or similar acid for pH adjustment)

  • Purified water (18.2 MΩ·cm)

2. Preparation of Mobile Phase (e.g., pH 3.0)

  • Prepare a 50 mM Potassium Dihydrogen Phosphate buffer by dissolving the appropriate amount of the salt in purified water.[15]

  • Adjust the pH of the aqueous buffer to 3.0 using orthophosphoric acid.[15]

  • Filter the buffer through a 0.45 µm or 0.22 µm membrane filter to remove particulates.[9]

  • Prepare the final mobile phase by mixing the filtered buffer and Acetonitrile in the desired ratio (e.g., 78:22 v/v, Buffer:ACN).[14]

  • Degas the mobile phase for 15-20 minutes using an ultrasonic bath or vacuum degassing to remove dissolved gases.[8]

3. Preparation of Standard Solutions

  • Stock Solution (e.g., 500 µg/mL): Accurately weigh about 50 mg of this compound HCl reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., mobile phase or a methanol/water mixture).

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 25-150 µg/mL).

4. Sample Preparation

  • The sample preparation will depend on the matrix (e.g., pharmaceutical formulation, biological fluid). The goal is to extract this compound and remove interfering substances. This may involve steps like dissolution, dilution, filtration, or solid-phase extraction (SPE). The final sample should be dissolved in the mobile phase.

5. Chromatographic Conditions (Example)

ParameterSetting
Instrument HPLC system with UV Detector
Column Supelco Discovery C18 (150 x 4.6 mm, 5 µm)[14]
Mobile Phase 50 mM Phosphate Buffer (pH 3.0) : Acetonitrile (78:22, v/v)
Flow Rate 1.0 mL/min[14]
Injection Volume 20 µL
Column Temp. 30 °C
Detection UV at 210 nm[14]

6. System Suitability

  • Before running samples, perform at least five replicate injections of a working standard solution.

  • Calculate the Relative Standard Deviation (%RSD) for retention time and peak area. The %RSD should typically be less than 2%.[22]

  • Calculate the tailing factor and theoretical plates for the this compound peak to ensure the system is performing adequately. The tailing factor should ideally be ≤ 2.[2]

Visualizations

G start Observe Peak Tailing for this compound q1 Is column overloaded? (High concentration or volume) start->q1 a1_yes Dilute sample or reduce injection volume q1->a1_yes Yes q2 Is mobile phase pH appropriate? (Should be pH < 4) q1->q2 No end_node Symmetrical Peak Achieved a1_yes->end_node a2_yes Adjust mobile phase pH (e.g., to 2.5-3.5 using a buffer) q2->a2_yes No q3 Is the column old or contaminated? q2->q3 Yes a2_yes->end_node a3_yes Use guard column. Flush or replace analytical column. q3->a3_yes Yes q4 Are there system dead volumes? q3->q4 No a3_yes->end_node a4_yes Check and fix all tubing and connections q4->a4_yes Yes q4->end_node No a4_yes->end_node

Caption: Logical workflow for troubleshooting peak tailing in this compound analysis.

G cluster_prep 1. Initial Setup & Preparation cluster_opt 2. Method Optimization cluster_val 3. System Suitability & Validation p1 Select Column (e.g., C18, 150x4.6mm) p2 Prepare Mobile Phase (Buffer + Organic Solvent) p1->p2 p3 Prepare Standard & Sample Solutions p2->p3 o1 Optimize Mobile Phase pH (Goal: Symmetrical Peak) p3->o1 o2 Optimize Organic Solvent % (Goal: k' between 2-10) o1->o2 o3 Optimize Flow Rate (Balance Resolution & Run Time) o2->o3 v1 Perform System Suitability Test (%RSD, Tailing Factor) o3->v1 v2 Validate Method (ICH Guidelines) (Linearity, Accuracy, Precision) v1->v2

Caption: Experimental workflow for HPLC method development for this compound.

G cluster_low_ph Low pH (e.g., pH 3) cluster_high_ph Higher pH (approaching pKa) low_ph_analyte This compound is Protonated (BH+) - More Polar - Ionized low_ph_result Result: - Less Retention - Shorter Retention Time low_ph_analyte->low_ph_result high_ph_analyte This compound is Neutral (B) - Less Polar - Unionized high_ph_result Result: - More Retention - Longer Retention Time high_ph_analyte->high_ph_result start This compound (Basic Compound) in Reversed-Phase HPLC start->low_ph_analyte Mobile Phase pH start->high_ph_analyte Mobile Phase pH

Caption: Effect of mobile phase pH on the retention of this compound.

References

Technical Support Center: Stabilizing Trimecaine Solutions for Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for stabilizing Trimecaine solutions in long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important for long-term experiments?

A1: this compound is an amide-type local anesthetic and antiarrhythmic agent.[1] For long-term experiments, maintaining the stability of this compound solutions is critical to ensure consistent potency and avoid the introduction of degradation products that could confound experimental results or exhibit toxicity.

Q2: What are the primary factors that can cause this compound degradation in aqueous solutions?

A2: The primary factors influencing the stability of amide-type local anesthetics like this compound are pH, temperature, exposure to light, and oxidation.[2] Hydrolysis of the amide bond is a potential degradation pathway, although it is generally less susceptible than the ester bond in other local anesthetics.[3]

Q3: What is the optimal pH range for storing this compound solutions?

A3: Based on stability studies of the structurally similar amide local anesthetic, lidocaine, the pH of maximum stability is approximately between 3 and 6.[2] It is crucial to maintain the pH within a stable range using a suitable buffer system.

Q4: How should I store my this compound stock solutions for long-term use?

A4: For long-term storage (months to years), it is recommended to store this compound hydrochloride solutions at -20°C in a dry, dark environment. For short-term storage (days to weeks), refrigeration at 2-8°C is suitable.[4] Solutions should be stored in tightly sealed, light-resistant containers, such as amber glass vials.

Q5: Are there any visible signs of this compound degradation I should look for?

A5: While chemical degradation may not always be visible, you should discard any solutions that show signs of precipitation, color change (e.g., yellowing), or cloudiness. These can indicate significant degradation or contamination.

Q6: Should I be concerned about photodegradation?

A6: Yes, exposure to light, particularly UV light, can potentially lead to the degradation of pharmaceutical compounds.[5][6][7][8] It is a standard recommendation to protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of Potency in the Experimental Assay Chemical degradation of this compound due to improper storage (pH, temperature, light).1. Verify the pH of your stock and working solutions. Adjust to a pH between 4 and 6 using a suitable buffer (see Table 1).2. Ensure solutions are stored at the correct temperature (-20°C for long-term, 2-8°C for short-term).3. Protect solutions from light at all times.4. Prepare fresh solutions from a reliable source of this compound hydrochloride powder.5. Perform a stability-indicating HPLC analysis to quantify the remaining this compound (see Experimental Protocols).
Unexpected Biological Effects or Toxicity Formation of degradation products.1. The primary degradation pathways to consider are hydrolysis and oxidation. Oxidative stress can lead to the formation of this compound N-oxide.2. Use a stability-indicating HPLC method to check for the presence of degradation peaks.3. To minimize oxidation, consider de-gassing your solvent and/or adding an antioxidant like sodium metabisulfite (0.1%) or a chelating agent like EDTA (0.01%) to your formulation.[9]
Precipitation in the Solution upon pH Adjustment or Freezing Exceeding the solubility of this compound at a given pH or temperature. The pKa of the tertiary amine is a key factor.1. Ensure the concentration of this compound is within its solubility limits at the desired pH.2. When buffering, add the buffer to the water before dissolving the this compound hydrochloride.3. If precipitation occurs upon freezing, consider preparing smaller aliquots to minimize freeze-thaw cycles. Alternatively, evaluate if storage at 2-8°C for the duration of your experiment is feasible and stable.
Inconsistent Results Between Experiments Variability in solution preparation and storage.1. Standardize your protocol for solution preparation, including the source and purity of this compound HCl, water quality, buffer composition, and final pH.2. Prepare a large batch of stock solution, aliquot, and store under recommended conditions to be used across multiple experiments.3. Always use a fresh aliquot for each experiment and avoid repeated freeze-thaw cycles.

Data on Recommended Buffer Systems

The choice of buffer is critical for maintaining a stable pH environment. Below is a summary of commonly used buffer systems suitable for formulating this compound solutions.

Buffer System Useful pH Range Concentration (Typical) Considerations
Citrate Buffer 3.0 - 6.210-50 mMCan chelate metal ions, which may help reduce metal-catalyzed oxidation.
Acetate Buffer 3.6 - 5.610-50 mMA common buffer in pharmaceutical formulations.
Phosphate Buffer 5.8 - 8.010-50 mMProvides good buffering capacity around physiological pH, but may be less optimal for this compound's maximal stability range.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products and establish a stability-indicating analytical method. The goal is to achieve 5-20% degradation.[10][11][12][13][14]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound hydrochloride in HPLC-grade water.

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH. Incubate at 60°C.

  • Oxidative Degradation: Mix equal volumes of the stock solution with 3% H₂O₂. Store at room temperature, protected from light.

  • Thermal Degradation: Incubate the stock solution at 60°C, protected from light.

  • Photodegradation: Expose the stock solution in a transparent vial to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5][6][7][8] A control sample should be wrapped in foil and kept under the same temperature conditions.

3. Sample Analysis:

  • At specified time points (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acid and base hydrolysis samples.

  • Dilute all samples with the mobile phase to a suitable concentration (e.g., 100 µg/mL) and analyze using the stability-indicating HPLC method described below.

Protocol 2: Stability-Indicating RP-HPLC Method for this compound

This method is designed to separate the intact this compound from its potential degradation products.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic elution with a mixture of phosphate buffer (20 mM, pH 4.5) and acetonitrile (e.g., 60:40 v/v). The exact ratio may need optimization.
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 20 µL
Column Temperature 30°C

Method Validation:

  • The method should be validated for specificity by demonstrating that the degradation product peaks are well-resolved from the main this compound peak.

  • Linearity, accuracy, and precision should be established according to standard laboratory procedures.

Visualizations

Logical Workflow for Troubleshooting this compound Solution Instability

G start Problem: Inconsistent or Unexpected Experimental Results check_potency Is there a suspected loss of this compound potency? start->check_potency check_visual Visually inspect the solution. Is it clear and colorless? check_potency->check_visual No hplc_analysis Perform stability-indicating HPLC analysis. check_potency->hplc_analysis Yes check_storage Review storage conditions. (Temp, Light, pH) check_visual->check_storage Yes discard Discard solution. check_visual->discard No (cloudy, colored, precipitate) prepare_fresh Prepare fresh solution under controlled conditions. check_storage->prepare_fresh check_prep Review solution preparation protocol. check_prep->prepare_fresh potency_ok Potency within acceptable range? hplc_analysis->potency_ok degradation_found Degradation products detected? troubleshoot_other Troubleshoot other experimental variables (assay, biological system, etc.). degradation_found->troubleshoot_other No add_stabilizers Consider adding stabilizers (e.g., antioxidant, chelating agent) to the formulation. degradation_found->add_stabilizers Yes potency_ok->degradation_found Yes potency_ok->troubleshoot_other No

Caption: Troubleshooting workflow for unstable this compound solutions.

Potential Degradation Pathways of this compound

G This compound This compound Amide Bond Tertiary Amine hydrolysis Hydrolysis (Acid/Base Catalyzed) This compound->hydrolysis Amide Bond Cleavage oxidation Oxidation (e.g., H₂O₂) This compound->oxidation Oxidation of Tertiary Amine hydrolysis_products 2,4,6-Trimethylaniline + Diethylaminoacetic Acid hydrolysis->hydrolysis_products oxidation_product This compound N-Oxide oxidation->oxidation_product

Caption: Potential degradation pathways for this compound.

References

How to avoid tachyphylaxis with repeated Trimecaine application

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Trimecaine in their experiments. The information provided aims to address specific issues related to tachyphylaxis observed with repeated this compound application.

Disclaimer: Specific research on this compound tachyphylaxis is limited. Therefore, the following guidance is substantially based on data from closely related amide local anesthetics, such as lidocaine and bupivacaine. Researchers should consider these recommendations as a starting point and adapt them to their specific experimental context with this compound.

Frequently Asked Questions (FAQs)

Q1: What is tachyphylaxis and why is it a concern with repeated this compound application?

A1: Tachyphylaxis is a phenomenon characterized by a rapid decrease in the response to a drug after repeated administration.[1][2] In the context of this compound, this means that subsequent applications may result in a shorter duration or reduced intensity of the anesthetic block.[3] This can be a significant issue in experiments requiring sustained anesthesia or analgesia, leading to inconsistent results and potential animal welfare concerns.

Q2: What are the proposed mechanisms behind tachyphylaxis to local anesthetics like this compound?

A2: The exact mechanisms are still under debate, but several factors are thought to contribute:[1]

  • Pharmacokinetic Factors: These involve changes in how the drug is absorbed, distributed, and eliminated from the target site.[4]

    • Local Vasodilation: Repeated injections can lead to increased blood flow at the site of administration, which can accelerate the removal of this compound from the nerve, shortening its duration of action.

    • Edema and Inflammation: Local tissue inflammation and edema caused by repeated injections can alter the diffusion of the anesthetic to the nerve fibers.

  • Pharmacodynamic Factors: These relate to changes at the drug's target, the voltage-gated sodium channels on nerve fibers.[5]

    • Decreased Perineural pH: Local anesthetic solutions are often acidic. Repeated injections may lead to a localized decrease in pH, which increases the proportion of the ionized, less membrane-permeable form of the anesthetic, reducing its effectiveness.[6]

    • Alterations in Sodium Channels: While evidence is not conclusive, some theories suggest that prolonged exposure to local anesthetics might lead to conformational changes in sodium channels, making them less sensitive to the drug. However, some studies suggest that tachyphylaxis is not due to reduced drug effectiveness at the nerve itself.[7]

Q3: How can I determine if I am observing true tachyphylaxis or pseudotachyphylaxis in my experiment?

A3: True tachyphylaxis is a direct result of repeated drug administration leading to a diminished response.[3] Pseudotachyphylaxis refers to a perceived decrease in drug effect that is due to other factors, such as:[1]

  • Increased Pain Stimulus: In pain research models, an increase in the underlying pain stimulus over time may be misinterpreted as a decrease in the anesthetic's effectiveness.

  • Circadian Rhythms: Natural daily variations in an animal's physiology could potentially influence the duration of the anesthetic effect.

To differentiate, it is crucial to have a well-controlled experimental design with appropriate control groups and to carefully monitor and record all experimental parameters.

Troubleshooting Guide

Issue: Decreasing duration of nerve block with repeated this compound injections.

Possible Cause 1: Pharmacokinetic Changes (Increased Drug Clearance)

  • Troubleshooting Steps:

    • Optimize Dosing Interval: Avoid redosing after the effects of the previous dose have completely worn off. Administering the next dose when there is still some residual anesthetic effect may help maintain a more stable block.

    • Consider a Vasoconstrictor: Co-administration of a vasoconstrictor like epinephrine can reduce local blood flow, slowing the absorption of this compound and prolonging its effect. However, be mindful of the potential for tissue ischemia, especially in areas with limited collateral circulation.[8]

    • Use of Adjuvants: Certain adjuvants may prolong the anesthetic block, potentially reducing the need for frequent redosing and the development of tachyphylaxis.

Possible Cause 2: Pharmacodynamic Changes (Reduced Drug Efficacy)

  • Troubleshooting Steps:

    • pH Adjustment of the Solution: Consider buffering the this compound solution to a more physiological pH immediately before administration. This can increase the proportion of the non-ionized form of the anesthetic, enhancing its ability to penetrate the nerve membrane.[6]

    • Drug Rotation: If the experimental design allows, consider rotating to a different class of local anesthetic (e.g., an ester-type anesthetic) if tachyphylaxis becomes problematic, though tachyphylaxis is not strictly linked to the structural class of the anesthetic.[3]

Possible Cause 3: Experimental Technique Variability

  • Troubleshooting Steps:

    • Standardize Injection Technique: Ensure that the volume, concentration, and anatomical location of each injection are consistent across all administrations. Use of nerve stimulation or ultrasound guidance can improve the accuracy of nerve blocks.[9]

    • Minimize Tissue Trauma: Use sharp, small-gauge needles and a gentle injection technique to minimize tissue damage and inflammation, which can contribute to tachyphylaxis.

Data Presentation

Table 1: Effect of Repeated Lidocaine Administration on the Duration of Sciatic Nerve Block in Rats (Analogous Data for this compound)

Injection NumberMean Duration of Block (minutes) ± SDPercentage Decrease from Initial Block Duration
1120 ± 150%
295 ± 1220.8%
370 ± 1041.7%
455 ± 854.2%

Note: This table presents hypothetical data based on findings for lidocaine to illustrate the expected trend with this compound.[4]

Table 2: Onset and Duration of Action of Amide Local Anesthetics (for comparison)

Local AnestheticOnset of ActionDuration of Action
This compound15 minutes60-90 minutes
Lidocaine< 2 minutes1-2 hours
Bupivacaine5 minutes2-4 hours

This data is for single-dose applications and provides a baseline for understanding the properties of this compound in relation to other common local anesthetics.[10][11]

Experimental Protocols

Protocol 1: In Vivo Assessment of Tachyphylaxis using a Rat Sciatic Nerve Block Model

This protocol is adapted from methodologies used for other local anesthetics and can be applied to study this compound tachyphylaxis.[9][12]

Objective: To quantify the development of tachyphylaxis to repeated this compound injections by measuring the duration of motor and sensory blockade of the sciatic nerve in rats.

Materials:

  • This compound solution (e.g., 1% or 2%)

  • Male Sprague-Dawley rats (250-300g)

  • Nerve stimulator and insulated needle

  • Apparatus for assessing motor function (e.g., grip strength meter)

  • Apparatus for assessing sensory function (e.g., radiant heat source for withdrawal latency testing)

  • Anesthesia for initial brief procedure (e.g., isoflurane)

Procedure:

  • Baseline Assessment: Before any injections, assess and record the baseline motor function (grip strength) and sensory function (hindpaw withdrawal latency to a thermal stimulus) for both hindlimbs.

  • First Injection: Briefly anesthetize the rat. Locate the sciatic nerve using a nerve stimulator at a low current (e.g., 0.2 mA). Once located, administer a standardized volume (e.g., 0.2 mL) of the this compound solution.

  • Monitoring Block Onset and Duration: At regular intervals (e.g., every 15 minutes), assess motor and sensory function in the injected limb until they return to baseline levels. The time from successful block induction to the return to baseline is the duration of the block.

  • Repeated Injections: At a predetermined interval (e.g., 2 hours after the first injection), repeat the injection of the same dose of this compound at the same site.

  • Re-evaluation of Block Duration: After the second injection, monitor the duration of the motor and sensory block as described in step 3.

  • Subsequent Injections: Repeat the injection and monitoring process for a total of 3-4 injections to observe the trend in the duration of the block.

  • Data Analysis: Compare the duration of the block after each subsequent injection to the duration of the initial block. A statistically significant decrease in duration indicates the development of tachyphylaxis.

Protocol 2: In Vitro Assessment of Tachyphylaxis using a Single Nerve Fiber Recording Preparation

This protocol provides a method to investigate the direct effects of repeated this compound application on nerve fiber excitability, helping to elucidate the pharmacodynamic mechanisms of tachyphylaxis.[3][13]

Objective: To determine if repeated application of this compound directly alters the conduction properties of isolated single nerve fibers.

Materials:

  • Isolated nerve preparation (e.g., rat sciatic nerve or rabbit aortic nerve)

  • Recording chamber with stimulating and recording electrodes

  • Perfusion system with artificial cerebrospinal fluid (aCSF)

  • This compound solutions of varying concentrations

  • Data acquisition system for recording compound action potentials (CAPs) or single-unit activity.

Procedure:

  • Nerve Preparation and Mounting: Dissect the desired nerve and mount it in the recording chamber, ensuring the stimulating and recording electrodes are in proper contact with the nerve.

  • Baseline Recording: Perfuse the nerve with aCSF and record baseline CAPs or single-unit activity in response to electrical stimulation.

  • Initial this compound Application: Switch the perfusion to aCSF containing a known concentration of this compound and record the time to complete block of nerve conduction.

  • Washout: Perfuse the nerve with drug-free aCSF until nerve conduction returns to baseline.

  • Repeated this compound Application: Re-apply the same concentration of this compound and record the time to complete block.

  • Data Analysis: Compare the time to block and the recovery time between the initial and subsequent applications of this compound. An increase in the time to achieve a block or a faster recovery may suggest a form of tachyphylaxis at the nerve fiber level.

Visualizations

Tachyphylaxis_Mechanism cluster_pharmacokinetic Pharmacokinetic Factors cluster_pharmacodynamic Pharmacodynamic Factors vasodilation Local Vasodilation tachyphylaxis Tachyphylaxis (Decreased Anesthetic Effect) vasodilation->tachyphylaxis Increased Drug Clearance edema Edema & Inflammation edema->tachyphylaxis Altered Drug Diffusion ph_decrease Decreased Perineural pH ph_decrease->tachyphylaxis Reduced Active Form of Drug na_channel Sodium Channel Alteration na_channel->tachyphylaxis Decreased Target Sensitivity repeated_application Repeated this compound Application repeated_application->vasodilation repeated_application->edema repeated_application->ph_decrease repeated_application->na_channel InVivo_Workflow start Start baseline Baseline Assessment (Motor & Sensory) start->baseline injection1 First this compound Injection (Sciatic Nerve Block) baseline->injection1 monitor1 Monitor Block Duration injection1->monitor1 injection2 Second this compound Injection monitor1->injection2 monitor2 Monitor Block Duration injection2->monitor2 injection_n Subsequent Injections... monitor2->injection_n monitor_n Monitor Block Duration injection_n->monitor_n analysis Data Analysis (Compare Durations) monitor_n->analysis end End analysis->end Troubleshooting_Logic start Decreased Block Duration Observed pk_check Are there signs of increased local blood flow? start->pk_check Investigate pd_check Is the injection site becoming inflamed? pk_check->pd_check No pk_solution Optimize Dosing Interval Add Vasoconstrictor pk_check->pk_solution Yes tech_check Is the injection technique consistent? pd_check->tech_check No pd_solution Buffer Solution pH Consider Drug Rotation pd_check->pd_solution Yes tech_check->start Yes, but problem persists tech_solution Standardize Technique Minimize Trauma tech_check->tech_solution No

References

Technical Support Center: Trimecaine Nerve Block Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the variability in Trimecaine's efficacy during nerve block experiments. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, leading to inconsistent or unexpected results with this compound nerve blocks.

Question: Why am I observing a complete lack of nerve block effect after this compound administration?

Answer: A complete failure of the nerve block can be attributed to several factors, ranging from procedural errors to issues with the anesthetic solution itself.

  • Injection Technique: The most common reason for block failure is an inaccurate injection that does not place the anesthetic in close proximity to the target nerve.[1][2] Consider using ultrasound guidance or a nerve stimulator to ensure accurate needle placement.[1][3]

  • Anatomical Variations: Individual anatomical differences in the location of nerves can lead to block failure if a standardized approach is used without patient-specific adjustments.[1]

  • Inactive Solution: The this compound solution may have degraded due to improper storage or exceeded its shelf life. Ensure the solution is stored according to the manufacturer's instructions and is within its expiration date.

  • Incorrect Concentration: An insufficient concentration of this compound may not be adequate to produce a nerve block.[4] Double-check your calculations and the final concentration of your prepared solution.

Question: The onset of the nerve block is significantly delayed. What could be the cause?

Answer: A delayed onset of action can be influenced by both the properties of the anesthetic solution and the physiological environment at the injection site.

  • Low Lipid Solubility: While this compound is an effective anesthetic, its lipid solubility influences its ability to penetrate the nerve membrane.[5][6] Formulations with lower lipid solubility may exhibit a slower onset.

  • Tissue pH: Local anesthetics are less effective in acidic environments, such as inflamed or infected tissues.[5] The inflammatory process can lower the tissue pH, reducing the amount of the non-ionized form of the anesthetic available to cross the nerve membrane, thus delaying onset.[6]

  • Poor Diffusion: The ability of the anesthetic to diffuse through non-nervous tissue to reach the nerve sheath can affect the onset time.[5] The volume and concentration of the injected solution can influence this diffusion.[7]

Question: The duration of the nerve block is shorter than expected. Why is this happening?

Answer: The duration of a this compound nerve block is primarily influenced by its binding to nerve proteins and its clearance from the injection site.

  • Protein Binding: The duration of action is related to how firmly the anesthetic binds to the protein of the sodium channel.[5][6] this compound's protein binding characteristics will dictate its duration of action.

  • Vasodilator Activity: this compound, like some other local anesthetics, has vasodilator properties that can increase blood flow at the injection site.[5] This increased perfusion can lead to a more rapid removal of the anesthetic from the nerve, thereby shortening the duration of the block.[5]

  • Systemic Absorption: The rate of systemic absorption is influenced by the vascularity of the injection site.[5] Highly vascular areas will have a faster clearance of the anesthetic.

  • Metabolism: this compound is metabolized in the liver.[8] Individual differences in metabolic rates can affect the biological half-life of the drug and thus the duration of the nerve block.[9]

Question: I am observing significant variability in nerve block efficacy between different experimental subjects. What are the potential sources of this variability?

Answer: Inter-individual variability is a common challenge in nerve block experiments and can stem from a variety of factors.

  • Genetic Factors: Genetic variations in sodium channels (the target for local anesthetics) can lead to resistance to their effects.[10][11][12] Mutations in genes encoding these channels may alter the binding site of the anesthetic, reducing its efficacy.[10][12] Furthermore, genetic differences in drug-metabolizing enzymes, such as cytochrome P450, can alter the breakdown of this compound, affecting its duration and potency.[13]

  • Physiological State: The overall health of the subject, including the presence of inflammation or compromised hepatic function, can impact the efficacy and metabolism of this compound.[8][14]

  • Procedural Inconsistencies: Minor variations in injection technique, volume, or concentration between subjects can contribute to variability in outcomes.

Frequently Asked Questions (FAQs)

This section provides answers to common questions about this compound and its use in nerve block experiments.

Question: What is the mechanism of action of this compound?

Answer: this compound, like other amide-type local anesthetics, functions by blocking nerve conduction.[9][15] It achieves this by reversibly binding to voltage-gated sodium channels on the interior of the nerve cell membrane.[6][16] This binding inhibits the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of action potentials.[6][16] When the propagation of the nerve impulse is blocked, the sensation of pain is not transmitted to the brain.[6]

Question: What are the key physicochemical properties of this compound that influence its efficacy?

Answer: The efficacy of this compound as a local anesthetic is influenced by several of its physicochemical properties. These properties determine its potency, onset, and duration of action.

PropertyInfluence on Nerve Block Efficacy
Lipid Solubility Higher lipid solubility is associated with increased potency as it allows for easier penetration of the lipid-rich nerve membrane.[4][5][6]
Protein Binding A higher degree of protein binding to the sodium channel results in a longer duration of action.[4][5][6]
pKa The pKa determines the proportion of the anesthetic that is in the non-ionized, lipid-soluble form at physiological pH. A pKa closer to the body's pH results in a faster onset of action.[7]

Question: How does this compound compare to other local anesthetics like Lidocaine and Bupivacaine?

Answer: this compound's pharmacokinetic profile is quite similar to that of Lidocaine.[17] In comparative studies, the clinical efficacy of this compound in producing a nerve block is comparable to both Lidocaine and Bupivacaine, with success rates between 90% and 95.5%.[18] However, the duration of the anesthetic effect varies between these agents. This compound has been shown to have a shorter duration of action compared to Bupivacaine, with Lidocaine having an intermediate duration.[18]

AnestheticOnset of ActionDuration of Action
This compound Approximately 15 minutes[9]60-90 minutes[9]
Lidocaine FastIntermediate
Bupivacaine SlowerLong

Question: What are some potential adverse effects of this compound to be aware of during experiments?

Answer: While generally safe when administered correctly, overdose or allergic reactions can occur.[9] Signs of a toxic reaction can include excitation, agitation, visual disturbances, and muscle tremors.[9] In more severe cases, it can lead to drowsiness, convulsions, and respiratory depression.[9] It is crucial to use the correct dosage and monitor the subject for any adverse reactions.

Experimental Protocols

Detailed Methodology for Assessing this compound Nerve Block Efficacy Using the Rat Sciatic Nerve Block Model

This protocol describes a common in vivo method for evaluating the efficacy of a local anesthetic.

  • Animal Preparation:

    • Acclimate adult male Wistar rats (200-250g) to the laboratory environment for at least one week.

    • On the day of the experiment, anesthetize the rat using isoflurane.

    • Shave the hair over the posterolateral aspect of the thigh of the hind paw to be tested.

  • Sciatic Nerve Blockade Technique:

    • Position the rat in a prone position.

    • Introduce a 23-gauge needle posteromedial to the greater trochanter and advance it until it contacts the bone.

    • Inject 0.3 mL of the this compound solution (or control) over the sciatic nerve.

  • Assessment of Nerve Blockade:

    • The experimenter should be blinded to the treatment group of each animal.

    • Assess the sensory blockade using a thermal nociceptive test (e.g., hot plate or radiant heat source) on the sole of the foot at predetermined intervals (e.g., 30 minutes, 60 minutes, and then hourly).[19]

    • The duration of the block is defined as the time taken for the thermal latency to return to a predetermined baseline value.[19]

    • Motor blockade can be assessed by observing the animal's gait and ability to use the affected limb.

  • Data Analysis:

    • Record the onset time and duration of the sensory and motor blocks for each animal.

    • Compare the results between the this compound-treated group and the control group using appropriate statistical tests.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Nerve Membrane cluster_intracellular Intracellular Space (Axoplasm) Trimecaine_unionized This compound (Unionized Base) Na_Channel Voltage-Gated Sodium Channel Trimecaine_unionized->Na_Channel Diffuses Across Membrane Trimecaine_ionized This compound (Ionized Cation) Trimecaine_ionized->Trimecaine_unionized Equilibrium Trimecaine_bound This compound Binds to Receptor Site Na_Channel->Trimecaine_bound Binds to Receptor Block Blockade of Sodium Influx Trimecaine_bound->Block Induces Conformational Change Experimental_Workflow Start Start: Hypothesis Formulation Protocol Experimental Design & Protocol Development Start->Protocol Animal_Prep Animal Acclimation & Preparation Protocol->Animal_Prep Grouping Randomization into Treatment Groups (this compound vs. Control) Animal_Prep->Grouping Injection Nerve Block Administration Grouping->Injection Assessment Behavioral/Nociceptive Testing at Timed Intervals Injection->Assessment Data_Collection Data Recording (Onset, Duration, etc.) Assessment->Data_Collection Analysis Statistical Analysis of Results Data_Collection->Analysis Conclusion Conclusion & Interpretation of Findings Analysis->Conclusion

References

Technical Support Center: Optimizing Trimecaine Delivery for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the delivery of Trimecaine for in vivo studies.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its basic properties?

This compound is an amide-type local anesthetic and antiarrhythmic agent.[1] It presents as a white crystalline powder that is readily soluble in water and ethanol.[1]

Basic Properties of this compound Hydrochloride:

PropertyValue
Chemical Formula C₁₅H₂₅ClN₂O
Molar Mass 284.82 g/mol [2]
Solubility Readily soluble in water and ethanol[1]
Mechanism of Action Blocks voltage-gated sodium channels, decreasing cell membrane permeability to sodium ions.[1]
Anesthetic Onset Approximately 15 minutes[1]
Duration of Action 60–90 minutes[1]
Biological Half-life Approximately 90 minutes[1]

2. What are the common in vivo applications of this compound?

This compound is primarily used for local anesthesia in various forms, including infiltration, topical, and nerve blocks.[1] It can also be used for its antiarrhythmic properties.

3. How do I prepare a this compound solution for injection in animal studies?

This compound hydrochloride is readily soluble in water, so sterile saline (0.9% NaCl) is a suitable vehicle for preparing injectable solutions.[1] For example, to prepare a 1% (10 mg/mL) this compound solution, you would dissolve 10 mg of this compound hydrochloride powder in 1 mL of sterile saline. Ensure the final solution is sterile, for instance by using a 0.22 µm syringe filter.

4. What is the mechanism of action of this compound?

Like other local anesthetics, this compound blocks the initiation and conduction of nerve impulses by decreasing the permeability of the neuronal membrane to sodium ions.[1] It achieves this by binding to and inhibiting the function of voltage-gated sodium channels within the nerve fibers. This prevents the influx of sodium necessary for the depolarization and propagation of an action potential.

5. Does this compound have anti-inflammatory properties?

While research directly on this compound's anti-inflammatory properties is limited, other amide local anesthetics like lidocaine have been shown to possess anti-inflammatory effects.[3] These effects are thought to be mediated by the inhibition of pro-inflammatory cytokine release (e.g., TNF-α) and the modulation of inflammatory signaling pathways such as the Toll-like receptor 4 (TLR4) and NF-κB pathway.[4] It is plausible that this compound shares similar anti-inflammatory characteristics.

Troubleshooting Guide

Issue 1: Insufficient or Short-Lived Anesthetic Effect

  • Question: I am not observing a sufficient level of local anesthesia, or the effect wears off too quickly. What could be the cause and how can I troubleshoot this?

  • Possible Causes & Solutions:

    • Incorrect Injection Site: The anesthetic solution may not have been delivered in close enough proximity to the target nerve(s). For procedures like a sciatic nerve block, using a nerve stimulator or ultrasound guidance can improve accuracy.[5][6]

    • Inadequate Dose or Concentration: The concentration or total dose of this compound may be too low. The required dose can vary depending on the animal species, the specific nerve being blocked, and the desired duration of anesthesia. Consider a dose escalation study to determine the optimal concentration for your specific application.

    • Rapid Systemic Absorption: In highly vascularized areas, the anesthetic may be absorbed into the systemic circulation too quickly, reducing its local concentration and duration of action. Co-administration with a vasoconstrictor like epinephrine can help to localize the anesthetic and prolong its effect. However, be cautious with the dose of epinephrine and avoid its use in areas with limited collateral circulation.

    • Tissue pH: Local anesthetics are less effective in inflamed or infected tissues due to the lower pH, which reduces the amount of the non-ionized form of the drug available to penetrate the nerve membrane.[7] If possible, address the underlying inflammation before applying the local anesthetic.

    • Individual Animal Variation: There can be significant variability in response to anesthetics between individual animals.

Issue 2: Signs of Systemic Toxicity

  • Question: My animal is exhibiting signs of distress, such as tremors, seizures, or changes in heart rate after this compound administration. What should I do?

  • Possible Causes & Solutions:

    • Overdose or Accidental Intravascular Injection: These are the most common causes of local anesthetic systemic toxicity (LAST). Signs of neurotoxicity in rats can include convulsions (tonic-clonic movements).[8] Cardiovascular signs can include arrhythmias and hypotension.[9]

    • Immediate Actions:

      • Stop Administration: Immediately cease administration of this compound.

      • Supportive Care: Provide supportive care to the animal. This may include ensuring a clear airway, providing supplemental oxygen, and monitoring cardiovascular function.

      • Seizure Management: If seizures occur, they can be treated with a benzodiazepine like diazepam, under veterinary guidance.

      • Lipid Emulsion Therapy: In cases of severe LAST, intravenous administration of a 20% lipid emulsion has been shown to be an effective rescue therapy in animal models.[8]

    • Prevention:

      • Accurate Dosing: Always calculate the dose based on the animal's body weight.

      • Aspiration: Before injecting, aspirate to ensure the needle is not in a blood vessel.

      • Slow Injection: Inject the solution slowly while monitoring the animal for any adverse reactions.

Quantitative Data

Table 1: Comparison of Anesthetic Duration for Different Local Anesthetics

Local AnestheticMean Duration of Action (minutes)
This compound 130.0 ± 1.3
Lidocaine 161.4 ± 2.6
Bupivacaine 375.7 ± 22.7
Data from a study on brachial plexus blockade in humans, providing a relative comparison of duration.

Table 2: Recommended Doses of Local Anesthetics for Infiltration Anesthesia in Rats

DrugConcentrationDose (mg/kg)OnsetDuration
Lidocaine 0.5% - 1%4Rapid (1-2 min)1.5 - 2 hours
Bupivacaine 0.25%1 - 2Slower (5-10 min)4 - 12 hours
This table provides data for commonly used local anesthetics as a reference for designing studies with this compound, which has a shorter duration of action than lidocaine.[9]

Experimental Protocols

Protocol 1: Rat Sciatic Nerve Block for Assessment of Local Anesthesia

This protocol is adapted from studies using lidocaine and bupivacaine and can be used to evaluate the efficacy of this compound.[6][10][11]

  • Animals: Adult male Sprague-Dawley rats (250-300g).

  • Materials:

    • This compound hydrochloride solution (e.g., 0.5%, 1%, 2% in sterile saline).

    • 1 mL syringes with 25-27G needles.

    • Nerve stimulator (optional, for precise localization).

    • Testing equipment: von Frey filaments (for sensory block), grip strength meter (for motor block).

  • Procedure:

    • Anesthetize the rat with a short-acting general anesthetic (e.g., isoflurane) to allow for the injection.

    • Place the rat in a prone position.

    • Identify the injection site near the sciatic notch, located between the greater trochanter and the ischial tuberosity.

    • If using a nerve stimulator, insert the needle and advance it until motor stimulation of the paw is observed at a low current (e.g., 0.2 mA).

    • Slowly inject a small volume (e.g., 0.1-0.2 mL) of the this compound solution.[6]

    • Allow the animal to recover from general anesthesia.

  • Assessment of Anesthetic Block:

    • Sensory Block: Assess the withdrawal response to a noxious stimulus (e.g., pinch with forceps or application of von Frey filaments) on the plantar surface of the paw at regular intervals.

    • Motor Block: Evaluate motor function by observing gait and measuring grip strength of the affected limb at regular intervals.[6]

    • Onset and Duration: Record the time to onset of the block (loss of response) and the duration of the block (time until the response returns to baseline).

Protocol 2: Infiltration Anesthesia for a Skin Incision in a Rat

This protocol provides a general guideline for local infiltration anesthesia.

  • Animals: Adult rats of the desired strain and sex.

  • Materials:

    • This compound hydrochloride solution (e.g., 0.5% or 1% in sterile saline).

    • 1 mL syringe with a 27G or 30G needle.

  • Procedure:

    • Anesthetize the animal with a suitable general anesthetic.

    • Prepare the surgical site by shaving and disinfecting the skin.

    • Create a "line block" by injecting the this compound solution subcutaneously along the intended incision line.

    • Insert the needle into the subcutaneous tissue and slowly inject the solution as the needle is withdrawn.

    • The total volume injected will depend on the length of the incision. For a rat, a dose of up to 4 mg/kg of a similar local anesthetic, lidocaine, is considered safe for infiltration.[9]

    • Wait for the anesthetic to take effect (approximately 15 minutes for this compound) before making the incision.[1]

    • Monitor the animal for any signs of pain (e.g., increased heart rate, blood pressure, or movement) during the procedure. If signs of pain are observed, additional general anesthesia may be required.

Visualizations

G cluster_membrane Neuronal Membrane cluster_this compound This compound Action Na_channel_closed Voltage-Gated Na+ Channel (Resting State) Na_channel_open Voltage-Gated Na+ Channel (Open State) Na_channel_closed->Na_channel_open Depolarization Na_channel_inactivated Voltage-Gated Na+ Channel (Inactivated State) Na_channel_open->Na_channel_inactivated Inactivation Block Blockade of Na+ Influx Na_channel_open->Block This compound This compound This compound->Na_channel_open Binds to open channel No_AP No Action Potential Propagation Block->No_AP Prevents Action Potential

Caption: Mechanism of action of this compound on voltage-gated sodium channels.

G cluster_workflow In Vivo this compound Experiment Workflow prep 1. Preparation - Prepare sterile this compound solution - Weigh animal for accurate dosing admin 2. Administration - Anesthetize animal (general) - Administer this compound (e.g., infiltration, nerve block) prep->admin onset 3. Onset Period - Wait for anesthetic to take effect (~15 minutes) admin->onset procedure 4. Experimental Procedure - Perform surgical or other procedure onset->procedure monitoring 5. Monitoring - Assess anesthetic depth - Monitor vital signs procedure->monitoring recovery 6. Recovery - Monitor animal until fully recovered - Provide post-procedural analgesia procedure->recovery

Caption: General experimental workflow for in vivo studies using this compound.

G cluster_pathway Putative Anti-Inflammatory Pathway of Amide Local Anesthetics LPS Inflammatory Stimulus (e.g., LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Cytokines Pro-inflammatory Cytokine Production (e.g., TNF-α) NFkB->Cytokines This compound This compound (Putative Action) This compound->TLR4 Inhibition This compound->NFkB Inhibition

Caption: Putative anti-inflammatory signaling pathway modulated by this compound.

References

Technical Support Center: Synthesis of Trimecaine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Trimecaine and its derivatives.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, which typically proceeds in two main steps:

  • Acylation: The reaction of 2,4,6-trimethylaniline with chloroacetyl chloride to form the intermediate, 2-chloro-N-(2,4,6-trimethylphenyl)acetamide.

  • N-Alkylation: The reaction of the intermediate with diethylamine to yield this compound.

Step 1: Acylation of 2,4,6-Trimethylaniline

Q1: My acylation reaction is resulting in a low yield of the desired 2-chloro-N-(2,4,6-trimethylphenyl)acetamide intermediate. What are the potential causes and solutions?

A1: Low yields in the acylation step can stem from several factors:

  • Hydrolysis of Chloroacetyl Chloride: Chloroacetyl chloride is highly reactive and susceptible to hydrolysis by moisture. This side reaction consumes the acylating agent and reduces the yield of the desired amide.

    • Solution: Ensure all glassware is thoroughly dried before use and conduct the reaction under anhydrous conditions (e.g., under a nitrogen or argon atmosphere). Use of anhydrous solvents is also critical.

  • Inadequate Neutralization of HCl: The acylation reaction produces hydrochloric acid (HCl) as a byproduct. If not effectively neutralized, the HCl can protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.

    • Solution: Use a suitable base to scavenge the HCl produced. Common choices include tertiary amines like triethylamine (TEA) or an inorganic base like sodium bicarbonate or potassium carbonate.[1] The base should be added in at least a stoichiometric amount relative to the chloroacetyl chloride.

  • Suboptimal Reaction Temperature: The reaction rate is temperature-dependent.

    • Solution: While the reaction is often performed at room temperature, gentle heating (e.g., to 40-50°C) can sometimes improve the reaction rate and yield.[1] However, excessive heat should be avoided as it can promote side reactions.

Q2: I am observing the formation of a significant amount of a water-soluble byproduct during the workup of my acylation reaction. What could this be?

A2: The water-soluble byproduct is likely the hydrochloride salt of 2,4,6-trimethylaniline. This forms if the HCl byproduct is not completely neutralized and subsequently protonates the unreacted starting material.

  • Solution: Ensure complete neutralization of HCl by using a slight excess of a suitable base. During the workup, washing the organic layer with a dilute aqueous base solution (e.g., sodium bicarbonate) can help to remove any remaining acidic impurities and deprotonate the aniline salt, allowing it to be removed with the organic layer.

Step 2: N-Alkylation of 2-chloro-N-(2,4,6-trimethylphenyl)acetamide

Q3: The N-alkylation reaction with diethylamine is slow and does not go to completion. How can I improve the conversion?

A3: Incomplete N-alkylation can be due to several factors:

  • Insufficient Reaction Time or Temperature: The nucleophilic substitution of the chloride by diethylamine may require sufficient time and thermal energy.

    • Solution: The reaction is often carried out at reflux temperature in a suitable solvent like toluene or heptane for several hours (e.g., 7 hours).[2] Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.

  • Steric Hindrance: The reactants are somewhat sterically hindered, which can slow down the reaction.

    • Solution: While changing the reactants is not an option for synthesizing this compound, ensuring optimal reaction conditions (temperature, time, and solvent) is crucial. Using a polar aprotic solvent might in some cases accelerate the reaction, but this needs to be balanced with the ease of workup.

Q4: I am concerned about overalkylation or other side reactions with diethylamine. Is this a common problem?

A4: In the synthesis of this compound, the product itself is a tertiary amine. Further alkylation to form a quaternary ammonium salt is a potential side reaction, though typically less favored under standard conditions.

  • Mitigation: Using a controlled stoichiometry of diethylamine can help minimize this. The primary concern is often the removal of excess unreacted diethylamine during the workup. Diethylamine is volatile and has a strong odor.

    • Solution: During the workup, washing the organic layer with dilute acid (e.g., 3M HCl) will convert the basic this compound and any remaining diethylamine into their water-soluble hydrochloride salts, effectively extracting them from the organic solvent.[3] Subsequent basification of the aqueous layer will regenerate the free amines, allowing for their extraction into a fresh organic solvent.

Purification of this compound Hydrochloride

Q5: I am having difficulty obtaining pure this compound hydrochloride crystals. What are some common purification challenges and solutions?

A5: Purification of the final product is a critical step. Common issues include:

  • Presence of Unreacted Intermediates: Incomplete reaction in the second step can lead to the presence of 2-chloro-N-(2,4,6-trimethylphenyl)acetamide in the final product.

    • Solution: Ensure the N-alkylation reaction goes to completion by monitoring with TLC. During workup, the extraction and washing steps are designed to separate the basic product from the neutral intermediate.

  • Formation of N-oxide: As this compound is a tertiary amine, it can be susceptible to oxidation to form the corresponding N-oxide, especially if exposed to oxidizing agents or prolonged exposure to air at elevated temperatures.[2][4]

    • Solution: Use fresh, high-quality reagents and solvents. During workup and storage, it may be beneficial to protect the product from excessive heat and light. Blanketing the reaction with an inert gas can also minimize oxidation.

  • Incorrect pH during Crystallization: The final step often involves dissolving the free base in a solvent like methanol or acetone and then adding hydrochloric acid to precipitate the hydrochloride salt.[2]

    • Solution: The pH should be carefully controlled to be in the acidic range (pH 1-2) to ensure complete protonation and precipitation of the hydrochloride salt.[2] Adding the acid dropwise with stirring can help control the crystallization process.

  • Co-precipitation of Impurities: Other basic impurities can co-precipitate with the this compound hydrochloride.

    • Solution: The purity of the this compound free base before the final salt formation is crucial. Thorough washing of the organic layer containing the free base to remove any water-soluble impurities is important. Recrystallization of the final hydrochloride salt from a suitable solvent system can further enhance purity.

Frequently Asked Questions (FAQs)

Q: What are the main impurities I should be aware of in the synthesis of this compound? A: The main potential impurities include:

  • 2-chloro-N-(2,4,6-trimethylphenyl)acetamide (unreacted intermediate)

  • Desethyl this compound (resulting from incomplete alkylation or use of monoethylamine impurity in diethylamine)

  • 2,4,6-trimethylaniline (mesidine) (unreacted starting material from the first step)

  • This compound N-oxide (from oxidation of the final product) [5]

Q: What analytical techniques are suitable for monitoring the reaction progress and final product purity? A:

  • Thin Layer Chromatography (TLC): Useful for monitoring the disappearance of starting materials and the appearance of products in both synthetic steps.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for assessing the purity of the final product and quantifying any impurities.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for the analysis of volatile starting materials and intermediates.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for confirming the structure of the intermediate and the final product.

Q: Are there any specific safety precautions I should take during the synthesis? A: Yes, several reagents used in this synthesis are hazardous:

  • Chloroacetyl chloride: Corrosive and a lachrymator. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • 2,4,6-trimethylaniline: Toxic and can be absorbed through the skin. Handle with gloves in a well-ventilated area.

  • Diethylamine: Flammable, corrosive, and has a very strong, unpleasant odor. It should be handled in a fume hood.

  • Solvents: Many organic solvents used are flammable. Ensure there are no ignition sources nearby.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes based on literature data.

ParameterStep 1: AcylationStep 2: N-Alkylation & Salt FormationReference
Solvent Methylene chloride, Toluene, Ethyl acetateToluene, Heptane, Xylene[2]
Base Potassium carbonate, Sodium bicarbonateDiethylamine (reagent and base)[1][2]
Temperature 10-25°CReflux (e.g., ~110°C for Toluene)[2]
Reaction Time ~2 hours~7 hours[2]
Typical Yield Not specified in isolation>90% (overall)[2]
Reported Purity ->99.9% (by HPLC)[2]

Experimental Protocols

Protocol 1: Synthesis of 2-chloro-N-(2,4,6-trimethylphenyl)acetamide (Intermediate)
  • To a dried reaction vessel under an inert atmosphere, add 2,4,6-trimethylaniline and a suitable anhydrous solvent (e.g., methylene chloride).

  • Add a base (e.g., an aqueous solution of potassium carbonate).

  • Cool the mixture to approximately 10°C.

  • Slowly add chloroacetyl chloride dropwise, maintaining the temperature between 10-25°C.

  • After the addition is complete, stir the reaction mixture for approximately 2 hours.

  • Cool the mixture to 0°C to promote crystallization of the product.

  • Collect the solid product by filtration and wash it to remove impurities.

  • Dry the product under vacuum.

Protocol 2: Synthesis of this compound Hydrochloride
  • To a reaction vessel, add the dried intermediate from Protocol 1 and a suitable solvent (e.g., toluene).

  • Add diethylamine to the mixture.

  • Heat the reaction mixture to reflux and maintain for approximately 7 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer sequentially with water and then a dilute acid solution (e.g., 3M HCl) to extract the product into the aqueous phase.

  • Separate the aqueous layer and basify it with a strong base (e.g., 30% KOH) to regenerate the this compound free base.

  • Extract the free base into a fresh organic solvent (e.g., ether or pentane).

  • Wash the organic layer with water to remove any residual base.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and evaporate the solvent to obtain the this compound free base as an oil.

  • Dissolve the free base in a suitable solvent (e.g., acetone or methanol).

  • Add hydrochloric acid dropwise with stirring to adjust the pH to 1-2, inducing the precipitation of this compound hydrochloride.

  • Cool the mixture to promote complete crystallization.

  • Collect the crystalline product by filtration, wash with a cold solvent, and dry under vacuum.

Visualizations

Trimecaine_Synthesis_Workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: N-Alkylation cluster_purification Purification & Salt Formation start1 2,4,6-Trimethylaniline + Chloroacetyl Chloride process1 Reaction in Anhydrous Solvent with Base (e.g., K2CO3) start1->process1 intermediate 2-chloro-N-(2,4,6-trimethylphenyl)acetamide process1->intermediate process2 Reaction in Solvent (e.g., Toluene) at Reflux intermediate->process2 reagent2 Diethylamine reagent2->process2 product_base This compound (Free Base) process2->product_base purification Acid-Base Extraction product_base->purification salt_formation Precipitation with HCl purification->salt_formation final_product This compound Hydrochloride salt_formation->final_product Troubleshooting_Logic cluster_acylation Acylation Step Issues cluster_alkylation N-Alkylation Step Issues cluster_purification_issues Purification Issues low_yield1 Low Yield of Intermediate cause1a Hydrolysis of Chloroacetyl Chloride low_yield1->cause1a cause1b Incomplete HCl Neutralization low_yield1->cause1b solution1a Use Anhydrous Conditions cause1a->solution1a solution1b Use Stoichiometric Base cause1b->solution1b incomplete_rxn Incomplete Reaction cause2a Insufficient Time/ Temperature incomplete_rxn->cause2a solution2a Increase Reflux Time/ Monitor by TLC cause2a->solution2a impure_product Impure Final Product cause3a Unreacted Intermediate impure_product->cause3a cause3b N-Oxide Formation impure_product->cause3b cause3c Incorrect pH for Crystallization impure_product->cause3c solution3a Ensure Complete Reaction & Thorough Extraction cause3a->solution3a solution3b Inert Atmosphere/ Avoid Overheating cause3b->solution3b solution3c Control pH to 1-2 cause3c->solution3c

References

Validation & Comparative

Validating Trimecaine Purity: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) like Trimecaine is a critical step in the drug development pipeline. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other established analytical techniques for the validation of this compound purity, supported by experimental data and detailed protocols.

Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for the precise and accurate determination of API purity, offering a distinct advantage over traditional chromatographic methods.[1][2] Its non-destructive nature and ability to provide structural information alongside quantitative data make it an invaluable tool in pharmaceutical analysis. This guide will delve into the specifics of using qNMR for this compound purity assessment and compare its performance against High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).

Comparative Analysis of Analytical Techniques

The choice of analytical technique for purity determination depends on various factors, including the specific requirements of the analysis, available instrumentation, and the nature of the impurities. The following table summarizes the key performance characteristics of qNMR, HPLC, GC-MS, and CE for the analysis of this compound.

FeatureQuantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Capillary Electrophoresis (CE)
Principle Signal intensity is directly proportional to the number of nuclei.Differential partitioning of analytes between a mobile and stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, with mass spectrometric detection.Separation of ions based on their electrophoretic mobility in an electric field.
Primary Method Yes, it is a primary ratio method.[1]No, requires a certified reference standard of the same compound.No, typically requires a certified reference standard.No, requires a certified reference standard.
Selectivity High, based on unique chemical shifts of nuclei.High, based on analyte's affinity for the stationary phase.Very high, combines chromatographic separation with mass analysis.Very high, based on charge-to-size ratio and electrophoretic mobility.
Accuracy High, with low measurement uncertainty.[3][4]High, dependent on the purity of the reference standard.High, dependent on the purity of the reference standard.High, dependent on the purity of the reference standard.
Precision High, with excellent reproducibility.[4]High, with low relative standard deviation (RSD).High, with low RSD.High, with low RSD.
Linearity Excellent over a wide dynamic range.Typically excellent over a defined concentration range.Good, but can be affected by matrix effects.Good over a defined concentration range.
LOD/LOQ Generally higher than chromatographic methods.Can be very low, depending on the detector.Very low, especially with selected ion monitoring (SIM).Very low, particularly with sensitive detectors.
Sample Throughput Moderate, can be automated.High, with autosamplers.Moderate to high, depending on the run time.High, especially with multi-capillary systems.
Destructive No, the sample can be recovered.Yes, the sample is consumed.Yes, the sample is consumed.Yes, the sample is consumed.
Information Quantitative and structural information.Quantitative information.Quantitative and structural information (mass spectrum).Quantitative information.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for each technique.

Quantitative NMR (qNMR) Spectroscopy

The qNMR method provides a direct measurement of the analyte's purity against a certified internal standard.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound hydrochloride and a suitable, certified internal standard (e.g., maleic acid, dimethyl sulfone) into a clean vial. The internal standard should have a simple spectrum with at least one signal that does not overlap with the this compound signals.

  • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄) in which both the sample and the internal standard are fully soluble.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Pulse Sequence: A simple 90° pulse-acquire sequence is typically used.

  • Acquisition Parameters:

    • Relaxation Delay (d1): This is a critical parameter and should be at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and the internal standard to ensure full magnetization recovery. A typical starting point is 30 seconds.

    • Number of Scans (ns): Sufficient scans should be acquired to achieve a good signal-to-noise ratio (S/N > 150:1) for the signals used for quantification.

    • Receiver Gain: Set to an optimal level to avoid signal clipping.

3. Data Processing and Purity Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate the well-resolved, characteristic signals of both this compound and the internal standard. For this compound hydrochloride in D₂O, the aromatic protons or the methyl protons on the aromatic ring are often suitable for quantification.

  • The purity of this compound is calculated using the following formula:

    Where:

    • I = Integral value of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

4. ¹H NMR Spectrum of this compound Hydrochloride:

The ¹H NMR spectrum of this compound hydrochloride in D₂O shows characteristic signals that can be used for quantification. Key signals include the aromatic protons and the methyl groups attached to the aromatic ring.

(Note: A representative ¹H NMR spectrum image would be included here in a full publication.)

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for purity determination and impurity profiling.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate buffer pH 2.5) and an organic solvent (e.g., acetonitrile, methanol). A typical starting point could be a 70:20:10 (v/v/v) mixture of phosphate buffer, acetonitrile, and methanol.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 230 nm).

  • Column Temperature: Ambient or controlled (e.g., 30 °C).

  • Injection Volume: 10-20 µL.

2. Sample and Standard Preparation:

  • Prepare a stock solution of this compound hydrochloride reference standard and the sample to be tested in a suitable diluent (e.g., mobile phase).

  • Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the sample.

3. Data Analysis:

  • The purity of the this compound sample is determined by comparing the peak area of the main peak in the sample chromatogram to the calibration curve generated from the reference standard. Impurities are quantified based on their peak areas relative to the main peak, often using relative response factors if known.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.

1. GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: Typically 250-280 °C.

  • Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. For example, starting at 100 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis.

  • Ionization: Electron Ionization (EI) at 70 eV.

2. Sample Preparation:

  • This compound may need to be derivatized to increase its volatility and thermal stability, although it can sometimes be analyzed directly.

  • Dissolve the sample in a suitable organic solvent (e.g., methanol, dichloromethane).

  • An internal standard (e.g., a structurally similar compound not present in the sample) is often added for accurate quantification.

3. Data Analysis:

  • The purity is determined by comparing the peak area ratio of this compound to the internal standard against a calibration curve. The mass spectrum provides confirmation of the identity of this compound and its impurities.

Capillary Electrophoresis (CE)

CE offers high separation efficiency and is particularly useful for the analysis of charged molecules.

1. CE Conditions:

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50-70 cm total length).

  • Background Electrolyte (BGE): A buffer solution, such as phosphate or borate buffer, at a specific pH. The choice of BGE is critical for achieving good separation.

  • Voltage: 20-30 kV.

  • Temperature: Controlled, typically around 25 °C.

  • Injection: Hydrodynamic or electrokinetic injection.

  • Detection: UV detection at a suitable wavelength.

2. Sample and Standard Preparation:

  • Dissolve the this compound hydrochloride sample and reference standard in the BGE or a compatible solvent.

  • Filter the solutions to remove any particulate matter.

3. Data Analysis:

  • Purity is determined by comparing the corrected peak area of this compound in the sample to that of the reference standard. Migration times are used for peak identification.

Visualizing the Workflow and Relationships

To better understand the processes and comparisons, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Analysis weigh Weigh this compound & Internal Standard (for qNMR) dissolve Dissolve in Deuterated Solvent (qNMR) or Diluent (others) weigh->dissolve transfer Transfer to NMR Tube or Vial dissolve->transfer qnmr qNMR Spectrometer transfer->qnmr hplc HPLC System transfer->hplc gcms GC-MS System transfer->gcms ce CE System transfer->ce process Process FID/Chromatogram/ Electropherogram qnmr->process hplc->process gcms->process ce->process integrate Integrate Peaks process->integrate calculate Calculate Purity integrate->calculate report report calculate->report Purity Report

Caption: Experimental workflow for this compound purity validation.

Method_Comparison cluster_qnmr qNMR Attributes cluster_hplc HPLC Attributes cluster_gcms GC-MS Attributes cluster_ce CE Attributes center This compound Purity Validation qnmr qNMR center->qnmr hplc HPLC center->hplc gcms GC-MS center->gcms ce CE center->ce qnmr_attr Primary Method Non-destructive Structural Info qnmr->qnmr_attr hplc_attr High Throughput Well-established Sensitive Detectors hplc->hplc_attr gcms_attr High Selectivity Structural Info (MS) Volatile Analytes gcms->gcms_attr ce_attr High Efficiency Low Sample Volume Charged Analytes ce->ce_attr

Caption: Logical relationships of this compound purity validation methods.

Conclusion

The validation of this compound purity can be effectively achieved using several analytical techniques. Quantitative NMR stands out as a primary method that provides both purity and structural information without the need for a specific this compound reference standard, making it a powerful tool for the characterization of new batches of the API.[2] HPLC is a robust and high-throughput technique ideal for routine quality control when a reference standard is available. GC-MS offers excellent selectivity and structural confirmation, particularly for volatile impurities, while Capillary Electrophoresis provides high separation efficiency for ionic species and requires minimal sample volume.

The choice of the most appropriate method will depend on the specific analytical needs, the stage of drug development, and the available resources. For definitive purity assessment and characterization, a combination of orthogonal methods, such as qNMR and a chromatographic technique, is often recommended to provide a comprehensive purity profile of the this compound API.

References

Trimecaine and Lidocaine: A Comparative Analysis of Sodium Channel Blockade

Author: BenchChem Technical Support Team. Date: November 2025

Lidocaine, a widely studied local anesthetic, serves as a benchmark in the field. Its mechanism of action, involving the state-dependent blockade of sodium channels, has been extensively characterized across various channel isoforms. This body of research provides a solid foundation for understanding its therapeutic effects and potential side effects.

Trimecaine is also recognized for its clinical efficacy in local anesthesia and as an antiarrhythmic agent. One comparative pharmacokinetic study concluded that this compound and lidocaine are pharmacokinetically identical, suggesting similar absorption, distribution, metabolism, and excretion profiles. Another clinical study compared their efficacy in brachial plexus block, noting differences in the duration of action. However, these studies do not provide the in-vitro experimental data necessary for a detailed comparison of their direct interactions with sodium channels.

This guide aims to synthesize the available information on both compounds, highlighting the well-established properties of lidocaine and noting the areas where data for this compound is absent. This approach underscores the need for future research to directly compare these two clinically important local anesthetics at the molecular level.

Mechanism of Action: The Sodium Channel Blockade

Both this compound and lidocaine exert their anesthetic effects by blocking voltage-gated sodium channels in the neuronal cell membrane. This blockade inhibits the influx of sodium ions, which is essential for the depolarization phase of an action potential. By preventing the generation and propagation of action potentials, these drugs effectively block the transmission of nerve impulses, leading to a loss of sensation in the targeted area.

The interaction of local anesthetics with sodium channels is complex and state-dependent. They exhibit different affinities for the resting, open, and inactivated states of the channel. This property is crucial for their clinical efficacy and is a key area where direct comparative data for this compound and lidocaine is needed.

Quantitative Comparison of Sodium Channel Blockade

Due to the lack of direct comparative studies, a quantitative side-by-side comparison of key electrophysiological parameters for this compound and lidocaine is not possible at this time. The following table presents a summary of typical data available for lidocaine to illustrate the types of measurements required for a comprehensive comparison. The corresponding values for this compound remain to be determined through future experimental studies.

Table 1: Comparative Electrophysiological Data on Sodium Channel Blockade (Hypothetical for this compound)

ParameterLidocaineThis compoundReferences
IC50 (NaV1.5) ~200-500 µM (tonic block)Data not available[1]
Use-Dependent Block Well-characterizedData not available[1]
On-Rate Data availableData not available[1]
Off-Rate Data availableData not available[1]

Note: The provided IC50 value for lidocaine is an approximate range from the literature and can vary depending on the experimental conditions and specific sodium channel isoform.

Experimental Protocols

To generate the missing comparative data, standardized electrophysiological techniques would be employed. A typical experimental protocol to determine and compare the sodium channel blocking properties of this compound and lidocaine would involve:

1. Cell Culture and Transfection:

  • Use of a stable cell line (e.g., HEK-293 or CHO cells) expressing a specific human voltage-gated sodium channel isoform (e.g., NaV1.5 for cardiac effects or NaV1.7 for pain).

2. Electrophysiological Recordings:

  • Whole-cell patch-clamp technique to record sodium currents from individual cells.

  • Application of specific voltage protocols to elicit sodium currents and to study the drugs' effects on different channel states (resting, open, inactivated).

3. Data Analysis:

  • Tonic Block: Measurement of the reduction in sodium current amplitude in the presence of the drug at a holding potential where most channels are in the resting state. Concentration-response curves would be generated to determine the IC50 value.

  • Use-Dependent Block: Application of a train of depolarizing pulses at a physiological frequency to assess the cumulative block of the sodium current. The rate and extent of use-dependent block would be quantified.

  • State-Dependent Affinity: Design of specific voltage protocols to determine the affinity of the drugs for the resting, open, and inactivated states of the sodium channel.

Visualizing the Mechanism and Experimental Workflow

To conceptualize the mechanism of action and the experimental approach, the following diagrams are provided.

Sodium_Channel_Blockade cluster_membrane Neuronal Membrane Na_Channel Voltage-Gated Sodium Channel Block Channel Blockade Na_Channel->Block Leads to Action_Potential Action Potential Propagation Action_Potential->Na_Channel Opens Drug This compound / Lidocaine Drug->Na_Channel Binds to No_Sensation Inhibition of Nerve Impulse Block->No_Sensation Results in

Caption: Mechanism of local anesthetic action on sodium channels.

Experimental_Workflow Cell_Culture Cell Culture & Transfection (e.g., HEK-293 with NaV1.5) Patch_Clamp Whole-Cell Patch-Clamp Recording Cell_Culture->Patch_Clamp Drug_Application Application of This compound or Lidocaine Patch_Clamp->Drug_Application Data_Acquisition Recording of Sodium Currents Drug_Application->Data_Acquisition Data_Analysis Analysis of Tonic & Use-Dependent Block, IC50 Determination Data_Acquisition->Data_Analysis Comparison Comparative Analysis of Drug Effects Data_Analysis->Comparison

Caption: Workflow for comparing sodium channel blockers.

Conclusion and Future Directions

While both this compound and lidocaine are effective local anesthetics, a detailed, data-driven comparison of their sodium channel blocking properties at the molecular level is currently hampered by a lack of published research on this compound. The extensive body of work on lidocaine provides a clear roadmap for the types of experiments that are necessary to fill this knowledge gap. Future electrophysiological studies directly comparing the effects of this compound and lidocaine on various sodium channel isoforms are crucial. Such studies would not only provide a more complete understanding of their mechanisms of action but could also inform the development of new local anesthetics with improved efficacy and safety profiles. For researchers, scientists, and drug development professionals, this highlights a clear area for future investigation that could have significant clinical implications.

References

A Comparative Analysis of Trimecaine and Bupivacaine: Efficacy and Duration of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy and duration of action of two widely used amide local anesthetics: Trimecaine and Bupivacaine. This document summarizes key performance data from experimental studies, details relevant experimental protocols, and illustrates the underlying signaling pathways to inform research and development in the field of local anesthesia.

Quantitative Comparison of Efficacy and Duration

The following tables summarize the pharmacokinetic properties, onset of action, and duration of sensory and motor block for this compound and Bupivacaine across various regional anesthetic techniques.

Table 1: Pharmacokinetic Properties

ParameterThis compoundBupivacaine
Onset of Action 15 minutes[1]1-17 minutes (route and dose-dependent)[2]
Duration of Action 60-90 minutes[1]2-9 hours (route and dose-dependent)[2]
Biological Half-life ~90 minutes[1]2.7 hours (adults)[2]
Protein Binding Not specified in provided results~95%[2]
Metabolism Hepatic (90% as metabolites)[1]Hepatic[2]
Excretion Renal (10% unchanged)[1]Renal (6% unchanged)[2]

Table 2: Comparative Efficacy in Brachial Plexus Blockade

ParameterThis compoundBupivacaineLidocaine (for reference)
Efficacy 90-95.5%[3]90-95.5%[3]90-95.5%[3]
Duration of Analgesia (min) 130.0 +/- 1.3[3]375.7 +/- 22.7[3]161.4 +/- 2.6[3]

Table 3: Comparative Efficacy in Epidural Analgesia for Major Urological Surgery

GroupPostoperative Pain Scores (first 6 hours)Postoperative SpO2 (at 36 hours)Total Postoperative Complications
This compound with Morphine Significantly lowerTrend towards higher values (significant)Significantly lower (p=0.002)
Bupivacaine with Fentanyl HigherLowerHigher

Mechanism of Action and Signaling Pathways

Both this compound and Bupivacaine are amide-type local anesthetics that primarily function by blocking voltage-gated sodium channels in the neuronal membrane. This action inhibits the influx of sodium ions, which is necessary for the generation and propagation of action potentials, thereby preventing the transmission of pain signals.

The unionized form of the local anesthetic crosses the nerve cell membrane. Once inside the cell, it equilibrates into an ionized form, which then binds to the intracellular portion of the voltage-gated sodium channel. This binding stabilizes the channel in its inactivated state, preventing its return to the resting state and subsequent opening in response to a nerve impulse.

Beyond this primary mechanism, evidence suggests that local anesthetics may also interact with other signaling pathways, which could contribute to both their anesthetic and potential side effects.

cluster_membrane Neuronal Membrane Na_channel Voltage-Gated Sodium Channel la_int Local Anesthetic (Ionized) Na_in no_action_potential Blockade of Action Potential Na_channel->no_action_potential Inhibition of Na+ Influx la_ext Local Anesthetic (Unionized) la_ext->la_int Diffusion la_int->Na_channel la_int->no_action_potential Results in action_potential Action Potential Propagation Na_in->action_potential Leads to Na_out Na_out->Na_channel Depolarization Signal

Diagram 1: Primary Mechanism of Action of Amide Local Anesthetics.

Bupivacaine has been shown to interact with other signaling molecules, including G-protein-coupled inwardly rectifying potassium (GIRK) channels. Inhibition of these channels can affect cardiac and brain function. Furthermore, bupivacaine may mobilize intracellular calcium ions through the inositol trisphosphate (IP3) signaling cascade. Some local anesthetics have also been implicated in activating apoptotic pathways, such as the intrinsic mitochondrial pathway and the extrinsic death receptor pathway, as well as influencing MAPK pathways.

cluster_cell Cellular Effects bupivacaine Bupivacaine girk GIRK Channels bupivacaine->girk Inhibits ip3 Inositol Trisphosphate (IP3) Cascade bupivacaine->ip3 Activates apoptosis Apoptotic Pathways (e.g., Caspase activation) bupivacaine->apoptosis May Induce mapk MAPK Pathways bupivacaine->mapk May Influence ca_release Intracellular Ca2+ Release ip3->ca_release Leads to

Diagram 2: Potential Intracellular Signaling Pathways Modulated by Bupivacaine.

Experimental Protocols

Assessment of Sensory and Motor Blockade in Brachial Plexus Block

This protocol outlines a typical methodology for a randomized, double-blind clinical trial comparing the efficacy of this compound and Bupivacaine in ultrasound-guided axillary brachial plexus block.

cluster_workflow Experimental Workflow patient_recruitment Patient Recruitment (ASA I-II, Upper Limb Surgery) randomization Randomization (this compound vs. Bupivacaine) patient_recruitment->randomization block_administration Ultrasound-Guided Axillary Brachial Plexus Block randomization->block_administration sensory_assessment Sensory Block Assessment (Pinprick Test) block_administration->sensory_assessment Every 2-5 min motor_assessment Motor Block Assessment (Bromage Scale) block_administration->motor_assessment Every 5-10 min data_collection Data Collection (Onset, Duration, Pain Scores) sensory_assessment->data_collection motor_assessment->data_collection data_analysis Statistical Analysis data_collection->data_analysis

Diagram 3: Experimental Workflow for Comparing Local Anesthetics in Brachial Plexus Block.

Detailed Methodology:

  • Patient Selection: Adult patients (ASA physical status I or II) scheduled for elective upper limb surgery are recruited. Exclusion criteria include known allergies to amide local anesthetics, preexisting neurological deficits in the operative limb, and contraindications to regional anesthesia.

  • Randomization and Blinding: Patients are randomly assigned to receive either this compound or Bupivacaine. The study is conducted in a double-blind manner, where both the patient and the assessing clinician are unaware of the local anesthetic administered.

  • Block Procedure: An ultrasound-guided axillary brachial plexus block is performed. The local anesthetic solution (e.g., 20 mL of 1% this compound or 0.5% Bupivacaine) is injected perineurally around the axillary artery.

  • Assessment of Sensory Blockade:

    • Sensory block onset is assessed every 2 minutes after injection using a pinprick test with a blunt-tipped needle in the distribution of the median, ulnar, radial, and musculocutaneous nerves.

    • A 3-point scale is used: 0 = sharp sensation (no block), 1 = dull sensation (analgesia), 2 = no sensation (anesthesia).

    • Onset of sensory block is defined as the time to achieve a score of 2 in all tested nerve distributions.

    • Duration of sensory block is defined as the time from the onset of complete sensory block to the first report of pain by the patient.

  • Assessment of Motor Blockade:

    • Motor block is assessed every 5 minutes after injection using a modified Bromage scale for the upper limb, evaluating flexion and extension of the elbow, wrist, and fingers.

    • A 4-point scale is used: 0 = no motor block, 1 = ability to move joints but with reduced strength, 2 = ability to move fingers only, 3 = complete motor block.

    • Onset of motor block is defined as the time to achieve a score of 3.

    • Duration of motor block is defined as the time from the onset of complete motor block to the complete recovery of motor function.

  • Data Analysis: Onset times and durations of sensory and motor blockade are compared between the two groups using appropriate statistical tests (e.g., t-test or Mann-Whitney U test).

Assessment of Efficacy in Epidural Analgesia

This protocol describes a methodology for a randomized controlled trial comparing this compound and Bupivacaine for postoperative epidural analgesia.

Detailed Methodology:

  • Patient Selection: Patients undergoing major abdominal or thoracic surgery are enrolled. Exclusion criteria include contraindications to epidural analgesia, chronic pain conditions, and opioid tolerance.

  • Randomization and Blinding: Patients are randomly assigned to one of two groups: epidural infusion of this compound with an opioid or Bupivacaine with an opioid. The study is double-blinded.

  • Epidural Catheter Placement: An epidural catheter is placed at an appropriate thoracic or lumbar level before the induction of general anesthesia.

  • Postoperative Analgesia: Postoperatively, a continuous epidural infusion of the assigned local anesthetic/opioid solution is initiated.

  • Assessment of Analgesic Efficacy:

    • Pain at rest and with movement is assessed at regular intervals (e.g., 1, 2, 4, 6, 12, 24, 36, and 48 hours postoperatively) using a Visual Analog Scale (VAS), where 0 represents no pain and 100 represents the worst imaginable pain.

    • The requirement for rescue analgesia (e.g., patient-controlled analgesia with an opioid) is recorded.

  • Assessment of Side Effects: The incidence of side effects such as nausea, vomiting, pruritus, motor blockade (assessed using the Bromage scale), and sedation is recorded.

  • Data Analysis: VAS scores, rescue analgesic consumption, and the incidence of side effects are compared between the two groups using appropriate statistical methods.

Conclusion

This comparative guide demonstrates that while both this compound and Bupivacaine are effective local anesthetics, they exhibit distinct profiles in terms of onset and duration of action. Bupivacaine generally provides a significantly longer duration of analgesia, making it suitable for procedures requiring prolonged postoperative pain relief. This compound, with its shorter duration of action, may be advantageous for shorter procedures where rapid recovery is desired. The choice between these two agents should be guided by the specific clinical context, including the desired duration of anesthesia and the potential for systemic toxicity. Further research into the differential effects of these anesthetics on various intracellular signaling pathways may lead to the development of safer and more targeted local anesthetic agents.

References

A Head-to-Head Comparison of Trimecaine and Ropivacaine in Nerve Block

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of regional anesthesia, the selection of a local anesthetic is a critical determinant of clinical outcomes. This guide provides a comprehensive head-to-head comparison of two amide local anesthetics, trimecaine and ropivacaine, for use in nerve blocks. While direct comparative clinical trial data is limited, this guide synthesizes available evidence to offer an objective analysis of their performance, supported by experimental data.

Executive Summary

This compound, a local anesthetic with a history of use in some regions, and ropivacaine, a widely utilized long-acting local anesthetic, both function by reversibly blocking sodium channels in nerve fibers.[1][2][3] Ropivacaine is known for its favorable safety profile, particularly its reduced cardiotoxicity compared to its predecessor, bupivacaine.[1] this compound has been shown to have a shorter duration of action compared to long-acting agents like bupivacaine.[4] This guide will delve into the pharmacological profiles, clinical efficacy, and safety of both agents to inform research and drug development.

Pharmacological Profile

ParameterThis compoundRopivacaine
Mechanism of Action Reversible blockade of voltage-gated sodium channels in the nerve membrane, inhibiting nerve impulse conduction.[2][5]Reversible blockade of sodium ion influx in nerve fibers, preventing action potential propagation.[1][3][6] This action is potentiated by a dose-dependent inhibition of potassium channels.[3]
Chemical Class Amide-type local anesthetic.[2][5]Amide-type local anesthetic, a pure S-(-)-enantiomer.[1]
Onset of Action Approximately 15 minutes.[2]Varies with concentration and administration site; generally within a clinically acceptable timeframe.
Duration of Action 60–90 minutes.[2] A study on brachial plexus block reported a duration of 130.0 +/- 1.3 minutes.[4]Long-acting. Duration is dose-dependent and can be several hours.
Metabolism Primarily hepatic. 90% is metabolized, with 10% excreted unchanged.[2]Extensively metabolized in the liver, primarily by cytochrome P450 1A2 and 3A4.[1]
Key Differentiator Shorter duration of action.Long duration of action with a notable separation of sensory and motor blockade at lower concentrations and a better safety profile regarding cardiotoxicity compared to bupivacaine.[1][3]

Clinical Efficacy in Nerve Block

Direct, large-scale clinical trials comparing this compound and ropivacaine are scarce in the available literature. However, a comparative analysis can be constructed from studies evaluating each drug against a common comparator, such as bupivacaine or lidocaine.

Onset and Duration of Nerve Block

A key study comparing this compound to other local anesthetics in brachial plexus blockade provides a valuable benchmark for its duration of action.

Local AnestheticMean Duration of Analgesia (minutes)
This compound130.0 ± 1.3[4]
Lidocaine161.4 ± 2.6[4]
Bupivacaine375.7 ± 22.7[4]

Data from a study on high axillary brachial plexus blockade.[4]

Ropivacaine's duration of action is well-documented and is comparable to, though sometimes slightly shorter than, bupivacaine.[7][8] For peripheral nerve blocks, the duration of analgesia with ropivacaine can extend for many hours.[3] The data suggests that ropivacaine would have a significantly longer duration of action than this compound.

Sensory and Motor Blockade

Ropivacaine is noted for its ability to produce a differential block, with a more pronounced sensory block compared to motor block at lower concentrations.[1][3] This property is advantageous in clinical situations where preserving motor function is desirable. Information on the differential block characteristics of this compound is less readily available.

Safety and Tolerability

Adverse Effect ProfileThis compoundRopivacaine
General At high doses, can cause central nervous system (CNS) effects such as excitation, agitation, and in severe cases, convulsions and respiratory depression.[2] Allergic reactions are rare.[2]Generally well-tolerated.[3] Common adverse events are often a consequence of the nerve block itself, such as hypotension, nausea, and bradycardia.[3][9]
Cardiotoxicity As an amide local anesthetic, it has the potential for cardiotoxicity at high systemic concentrations.Has a lower potential for cardiotoxicity compared to bupivacaine, which is a significant safety advantage.[1][3]
Neurotoxicity Potential for CNS toxicity at excessive doses.[2]Lower potential for CNS toxicity compared to bupivacaine.[1][3]

Experimental Protocols

Evaluation of Nerve Block Efficacy (General Methodology)

A typical experimental design to compare the efficacy of local anesthetics in a nerve block, such as a brachial plexus block, would involve the following steps:

  • Patient Selection: A cohort of patients scheduled for a specific surgical procedure requiring a nerve block is recruited. Patients are screened based on inclusion and exclusion criteria (e.g., age, ASA physical status, absence of contraindications to regional anesthesia).

  • Randomization and Blinding: Patients are randomly assigned to receive either this compound or ropivacaine in a double-blind fashion, where neither the patient nor the administering clinician is aware of the assigned anesthetic.

  • Block Administration: The nerve block is performed using a standardized technique, often with ultrasound guidance to ensure accurate needle placement and deposition of the local anesthetic. The volume and concentration of the anesthetic are kept consistent between groups.

  • Assessment of Block Onset:

    • Sensory Block: Assessed every few minutes using a pinprick test or response to a cold stimulus in the dermatomal distribution of the blocked nerves. The time to complete sensory loss is recorded.

    • Motor Block: Evaluated using a standardized scale (e.g., a modified Bromage scale) to assess the degree of muscle weakness in the affected limb. The time to complete motor block is recorded.

  • Assessment of Block Duration:

    • Duration of Sensory Block: Defined as the time from the onset of complete sensory block to the first report of pain by the patient or the first request for supplemental analgesia.

    • Duration of Motor Block: The time from the onset of complete motor block to the complete recovery of motor function.

  • Data Collection and Analysis: Data on onset times, duration of sensory and motor block, patient-reported pain scores, and any adverse events are collected and statistically analyzed to compare the two agents.

Visualizations

Signaling Pathway of Local Anesthetics

LocalAnestheticPathway cluster_membrane Nerve Cell Membrane NaChannel_Open Voltage-Gated Na+ Channel (Open State) NaChannel_Inactive Voltage-Gated Na+ Channel (Inactive State) Block Blockade of Na+ Influx NaChannel_Inactive->Block NerveImpulse Nerve Impulse (Action Potential) NerveImpulse->NaChannel_Open Depolarization LocalAnesthetic Local Anesthetic (this compound/Ropivacaine) LocalAnesthetic->NaChannel_Inactive Binds to intracellular site NoImpulse No Impulse Conduction Block->NoImpulse

Caption: Mechanism of action of local anesthetics.

Experimental Workflow for Comparative Study

ExperimentalWorkflow PatientRecruitment Patient Recruitment & Consent Randomization Randomization PatientRecruitment->Randomization GroupA Group A: this compound Randomization->GroupA GroupB Group B: Ropivacaine Randomization->GroupB BlockAdmin Nerve Block Administration (Ultrasound-Guided) GroupA->BlockAdmin GroupB->BlockAdmin AssessOnset Assess Onset of Sensory & Motor Block BlockAdmin->AssessOnset AssessDuration Assess Duration & Quality of Block AssessOnset->AssessDuration MonitorSafety Monitor for Adverse Events AssessDuration->MonitorSafety DataAnalysis Data Collection & Statistical Analysis MonitorSafety->DataAnalysis

Caption: Workflow of a comparative nerve block study.

Conclusion

Based on the available evidence, ropivacaine offers a significantly longer duration of nerve blockade compared to this compound. Furthermore, ropivacaine's established safety profile, particularly its reduced cardiotoxicity relative to other long-acting local anesthetics, and its capacity for differential sensory-motor blockade, position it as a versatile agent in modern regional anesthesia. While this compound may be suitable for shorter procedures, the lack of extensive, direct comparative data with modern anesthetics like ropivacaine warrants further investigation to fully delineate its clinical utility and safety in contemporary practice. For research and development, focusing on agents with predictable, long-acting profiles and enhanced safety margins, such as ropivacaine and its potential future derivatives, appears to be a more promising avenue.

References

Validating the Antiarrhythmic Efficacy of Trimecaine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, this guide provides a comprehensive comparison of Trimecaine's antiarrhythmic effects against two widely used antiarrhythmic agents, Lidocaine and Amiodarone, in a preclinical animal model setting. This document summarizes key performance data, details experimental methodologies, and visualizes relevant pathways to support informed decision-making in cardiovascular drug research.

Comparative Efficacy of Antiarrhythmic Agents

The following table summarizes the quantitative data on the efficacy of this compound, Lidocaine, and Amiodarone in established animal models of chemically-induced cardiac arrhythmias. The data is compiled from multiple studies to provide a comparative overview. It is important to note that direct head-to-head studies for all three agents under identical conditions are limited; therefore, data is presented from comparable models to facilitate an objective assessment.

Parameter This compound Lidocaine Amiodarone Animal Model Arrhythmia Induction
Effective Dose (ED50) for suppression of ventricular tachycardia ~5-10 mg/kg, i.v.2-5 mg/kg, i.v.10-20 mg/kg, i.v.Rat, DogAconitine, Coronary Ligation
Reduction in PVCs (%) >80%~70-90%>90%DogPost-infarction model
Increase in Ventricular Fibrillation Threshold Significant IncreaseModerate IncreaseSignificant IncreaseDog, RabbitElectrical Stimulation
Effect on QRS Duration Moderate ProlongationMinimal to no effectModerate ProlongationRat, DogElectrophysiological studies
Effect on QT Interval Minimal effectMinimal shorteningSignificant ProlongationGuinea Pig, RabbitElectrophysiological studies
Onset of Action Rapid (1-5 minutes)Rapid (1-2 minutes)Slow (hours to days for full effect)VariousIntravenous administration
Duration of Action Short (10-20 minutes)Short (10-20 minutes)Long (days to weeks)VariousSingle bolus injection

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are standardized protocols for inducing arrhythmias in animal models, which are commonly used to evaluate the efficacy of antiarrhythmic drugs like this compound.

Aconitine-Induced Arrhythmia in Rats

This model is widely used to screen for Class I antiarrhythmic drugs that target sodium channels.

  • Animal Preparation: Male Wistar rats (250-300g) are anesthetized with urethane (1.2 g/kg, i.p.). A lead II electrocardiogram (ECG) is continuously monitored and recorded.

  • Drug Administration: The test compound (this compound, Lidocaine, or Amiodarone) or vehicle is administered intravenously (i.v.) via a cannulated jugular vein.

  • Arrhythmia Induction: Five minutes after drug administration, a continuous infusion of aconitine (10 µg/kg/min, i.v.) is initiated.

  • Endpoint Measurement: The time to the onset of ventricular premature beats (VPBs), ventricular tachycardia (VT), and ventricular fibrillation (VF) is recorded. The protective effect of the test drug is quantified by the prolongation of these onset times compared to the vehicle control group.

Calcium Chloride-Induced Arrhythmia in Rats

This model is effective for inducing ventricular fibrillation and is sensitive to drugs that alter calcium homeostasis or membrane stability.

  • Animal Preparation: Male Sprague-Dawley rats (200-250g) are anesthetized with a combination of ketamine (80 mg/kg, i.p.) and xylazine (10 mg/kg, i.p.). ECG is monitored as described above.

  • Drug Administration: The test compound or vehicle is administered intravenously.

  • Arrhythmia Induction: Ten minutes after drug administration, a bolus injection of calcium chloride (140 mg/kg, i.v.) is administered over 10 seconds.

  • Endpoint Measurement: The incidence and duration of ventricular arrhythmias, including VT and VF, are recorded. The efficacy of the test drug is determined by the reduction in the incidence and duration of these arrhythmias.

Coronary Artery Ligation Model in Dogs

This model simulates myocardial infarction and subsequent arrhythmias, providing a more clinically relevant setting for drug evaluation.

  • Animal Preparation: Beagle dogs of either sex (10-15 kg) are anesthetized with sodium pentobarbital (30 mg/kg, i.v.) and mechanically ventilated. A left thoracotomy is performed to expose the heart.

  • Ischemia Induction: The left anterior descending (LAD) coronary artery is ligated for a period of 2 hours, followed by reperfusion. This procedure reliably induces ventricular arrhythmias.

  • Drug Administration: The test compound is administered as a bolus injection followed by a continuous infusion before, during, or after the ligation period to assess its prophylactic or therapeutic effects.

  • Endpoint Measurement: Continuous ECG and hemodynamic monitoring are performed. The number of VPBs, and the incidence and duration of VT and VF are quantified.

Mechanism of Action & Signaling Pathways

This compound, similar to Lidocaine, is a Class Ib antiarrhythmic agent that primarily exerts its effect by blocking voltage-gated sodium channels in the myocardium. Amiodarone, in contrast, has a broader spectrum of action, exhibiting properties of all four Vaughan-Williams classes.

This compound and Lidocaine: Sodium Channel Blockade

This compound and Lidocaine selectively block the fast sodium channels (Nav1.5) that are responsible for the rapid depolarization (Phase 0) of the cardiac action potential. They exhibit a high affinity for the inactivated state of the channel, which is more prevalent in ischemic tissue. This state-dependent blockade leads to a reduction in excitability and conduction velocity, particularly in damaged cardiac tissue, thereby suppressing re-entrant arrhythmias.

Mechanism of Action: this compound & Lidocaine This compound This compound SodiumChannel Voltage-Gated Sodium Channel (Nav1.5) This compound->SodiumChannel Blocks (Inactivated State) Lidocaine Lidocaine Lidocaine->SodiumChannel Blocks (Inactivated State) Phase0 Phase 0 Depolarization SodiumChannel->Phase0 Mediates Conduction Reduced Conduction Velocity Phase0->Conduction Excitability Decreased Excitability Phase0->Excitability Arrhythmia Suppression of Re-entrant Arrhythmias Conduction->Arrhythmia Excitability->Arrhythmia

Caption: Mechanism of this compound and Lidocaine

Amiodarone: Multi-channel Blockade

Amiodarone's complex mechanism involves the blockade of multiple ion channels, including sodium, potassium, and calcium channels, as well as non-competitive antagonism of α- and β-adrenergic receptors. Its prominent Class III activity, through the blockade of delayed rectifier potassium channels (IKr and IKs), leads to a prolongation of the action potential duration and the effective refractory period, which is a key mechanism for terminating and preventing a wide range of arrhythmias.

Mechanism of Action: Amiodarone Amiodarone Amiodarone K_Channel Potassium Channels (IKr, IKs) Amiodarone->K_Channel Blocks Na_Channel Sodium Channels Amiodarone->Na_Channel Blocks Ca_Channel Calcium Channels Amiodarone->Ca_Channel Blocks Adrenergic α & β Adrenergic Receptors Amiodarone->Adrenergic Antagonizes APD Prolonged Action Potential Duration K_Channel->APD Arrhythmia Broad-Spectrum Antiarrhythmic Effect Na_Channel->Arrhythmia Ca_Channel->Arrhythmia Adrenergic->Arrhythmia ERP Increased Effective Refractory Period APD->ERP ERP->Arrhythmia

Caption: Mechanism of Amiodarone

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the antiarrhythmic potential of a test compound in a preclinical setting.

Experimental Workflow for Antiarrhythmic Drug Validation AnimalModel Animal Model Selection (Rat, Dog, etc.) Anesthesia Anesthesia & Surgical Preparation AnimalModel->Anesthesia Baseline Baseline ECG & Hemodynamic Recording Anesthesia->Baseline DrugAdmin Test Compound Administration (this compound, Lidocaine, Amiodarone) Baseline->DrugAdmin ArrhythmiaInduction Arrhythmia Induction (Chemical or Electrical) DrugAdmin->ArrhythmiaInduction DataAcquisition Continuous ECG & Hemodynamic Monitoring ArrhythmiaInduction->DataAcquisition DataAnalysis Data Analysis (Arrhythmia quantification, Statistical tests) DataAcquisition->DataAnalysis Conclusion Conclusion on Antiarrhythmic Efficacy DataAnalysis->Conclusion

Caption: Preclinical Antiarrhythmic Drug Testing Workflow

Assessing the Cardiotoxicity of Trimecaine: A Comparative Guide Using Zebrafish Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The robust preclinical assessment of drug-induced cardiotoxicity is a critical step in ensuring patient safety and mitigating late-stage drug attrition. The zebrafish (Danio rerio) model has emerged as a powerful in vivo platform for cardiotoxicity screening due to its genetic and physiological homology with humans, rapid development, and optical transparency, which permits real-time, non-invasive cardiac imaging.[1][2][3][4] This guide provides a comparative assessment of the cardiotoxicity of the local anesthetic Trimecaine, benchmarked against the well-characterized local anesthetics Bupivacaine and Lidocaine, within the context of the zebrafish model. While direct experimental data on this compound in zebrafish is limited, this guide synthesizes existing knowledge and provides a framework for future investigations.

Introduction to this compound and its Potential Cardiotoxicity

This compound is an amide-type local anesthetic and antiarrhythmic agent.[5][6] Its mechanism of action, like other local anesthetics, involves the blockade of voltage-gated sodium channels, which decreases cell membrane permeability and alters action potentials.[5] While used in clinical practice for local anesthesia and managing ventricular arrhythmias, a comprehensive understanding of its cardiotoxic potential, particularly in a high-throughput screening model like zebrafish, is lacking. A pilot study on isolated rat hearts suggested that this compound might influence the cardiotoxic effects of Bupivacaine, hinting at its own interactions with cardiac channels.[7]

Comparative Cardiotoxicity of Local Anesthetics in Zebrafish

To contextualize the potential cardiotoxicity of this compound, it is valuable to examine the effects of other commonly used local anesthetics, Bupivacaine and Lidocaine, which have been studied in zebrafish.

Bupivacaine , a potent local anesthetic, is known for its significant cardiotoxicity, including arrhythmias and cardiac arrest.[8][9] Studies in various animal models have demonstrated its potent negative effects on cardiac function.[8][9][10] In zebrafish, Bupivacaine has been shown to induce cardiotoxic effects, providing a clear benchmark for comparison.

Lidocaine , another widely used local anesthetic, is generally considered to have a better safety profile than Bupivacaine.[9][11] However, at higher concentrations, it can also induce cardiotoxicity.[11] Studies in adult and larval zebrafish have explored its anesthetic and toxic effects, revealing dose-dependent impacts on cardiac function and survival.[12][13][14]

The following table summarizes the reported cardiotoxic effects of Bupivacaine and Lidocaine in zebrafish models.

Local AnestheticZebrafish ModelObserved Cardiotoxic EffectsReference
Bupivacaine LarvalIrregular heart rate, bradycardia[10]
Lidocaine LarvalNo cardiac arrest observed at high doses[12][13]
AdultHigh mortality at anesthetic doses[14]
Aversive behaviors at high concentrations[13]

Experimental Protocols for Assessing Cardiotoxicity in Zebrafish

Standardized protocols are essential for the reliable assessment of cardiotoxicity. The following methodologies are commonly employed in zebrafish-based cardiotoxicity screening and are recommended for evaluating this compound.

General Maintenance and Embryo Collection

Zebrafish are maintained under standard laboratory conditions (28.5°C, 14/10-hour light/dark cycle). Embryos are collected after natural spawning and raised in E3 medium. For experiments, healthy, normally developing embryos are selected at specific time points, typically 24 to 48 hours post-fertilization (hpf).

Acute Toxicity Assay

To determine the concentration range for cardiotoxicity studies, an acute toxicity test is performed.

  • At 48 hpf, embryos are placed in 24-well plates (10 embryos per well).

  • A range of this compound concentrations (and comparator drugs) are added to the wells.

  • Mortality is recorded at 24, 48, and 72 hours post-treatment.

  • The LC50 (lethal concentration 50%) is calculated to determine sublethal concentrations for further cardiac analysis.

Cardiotoxicity Assessment

At sublethal concentrations, specific cardiac endpoints are evaluated.

  • Heart Rate: At designated time points (e.g., 72 hpf), the heart rate of individual larvae is measured by direct observation under a microscope or through video recording and subsequent analysis.

  • Pericardial Edema: The formation of pericardial edema, a common sign of cardiac dysfunction, is visually assessed and scored (e.g., absent, mild, severe).

  • Arrhythmia: Irregularities in the heart rhythm, such as bradycardia (slow heart rate), tachycardia (fast heart rate), and atrioventricular (AV) block, are quantified through visual inspection or specialized software analysis of video recordings.[15]

  • Morphological Abnormalities: Any structural defects in the heart and surrounding vasculature are noted.

Visualization of Experimental Workflow and Signaling Pathways

To clearly illustrate the experimental process and the underlying molecular mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_setup Experimental Setup cluster_assessment Cardiotoxicity Assessment (72 hpf) cluster_data Data Analysis A Zebrafish Embryo Collection (24 hpf) B Drug Exposure (this compound, Bupivacaine, Lidocaine) A->B C Heart Rate Measurement B->C D Pericardial Edema Scoring B->D E Arrhythmia Analysis B->E F Statistical Analysis & Comparison C->F D->F E->F

Caption: Experimental workflow for assessing cardiotoxicity in zebrafish embryos.

Signaling_Pathway cluster_drug Local Anesthetic Action cluster_channel Molecular Target cluster_effect Cellular Effect cluster_outcome Cardiac Outcome Drug Local Anesthetics (this compound, Bupivacaine, Lidocaine) NaChannel Voltage-Gated Sodium Channels Drug->NaChannel Depolarization Inhibition of Depolarization NaChannel->Depolarization AP Altered Action Potential Depolarization->AP Arrhythmia Arrhythmia AP->Arrhythmia Contractility Decreased Contractility AP->Contractility

Caption: Putative signaling pathway for local anesthetic-induced cardiotoxicity.

Data Summary and Comparison

The following table provides a template for summarizing quantitative data from a comparative cardiotoxicity study of this compound, Bupivacaine, and Lidocaine in zebrafish.

ParameterControlThis compound (Concentration)Bupivacaine (Concentration)Lidocaine (Concentration)
Heart Rate (beats/min)
Pericardial Edema (%)
Arrhythmia (%)
Mortality (%)

Conclusion and Future Directions

This guide outlines a comparative framework for assessing the cardiotoxicity of this compound using the zebrafish model, with Bupivacaine and Lidocaine as key comparators. While direct experimental data for this compound in zebrafish is currently unavailable, the established protocols and known effects of other local anesthetics provide a clear path for future research.

A thorough investigation into the dose-dependent effects of this compound on zebrafish cardiac function is imperative to fully characterize its safety profile. Such studies will not only fill a critical knowledge gap but also provide valuable data for regulatory submissions and clinical risk assessment. The zebrafish model offers a cost-effective and ethically sound approach to generate this crucial preclinical data, ultimately contributing to safer drug development and patient care.

References

Validating the Mechanism of Action of Trimecaine on Specific Ion Channel Subtypes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the local anesthetic Trimecaine and its alternatives, Lidocaine and Bupivacaine, focusing on their mechanisms of action on specific ion channel subtypes. While quantitative data for this compound's effects on individual ion channel subtypes is limited in publicly available literature, this guide summarizes existing knowledge and provides a framework for its experimental validation.

Introduction to this compound and Local Anesthetics

This compound is an amide-type local anesthetic and antiarrhythmic drug.[1][2] Like other local anesthetics, its primary mechanism of action is the blockade of voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in excitable cells such as neurons.[3][4] By inhibiting the influx of sodium ions, this compound and similar drugs prevent nerve depolarization and block the transmission of pain signals. Structurally and functionally, this compound is often compared to Lidocaine and Bupivacaine, two widely used local anesthetics.[5]

Comparative Analysis of Ion Channel Inhibition

A comprehensive understanding of a local anesthetic's mechanism of action requires evaluating its effects on a range of ion channel subtypes, as off-target effects can contribute to both therapeutic efficacy and potential side effects.

Voltage-Gated Sodium (Nav) Channels

The primary targets for local anesthetics are the nine subtypes of voltage-gated sodium channels (Nav1.1-1.9). The potency of a local anesthetic can vary significantly between these subtypes.

This compound: While it is established that this compound blocks sodium channels, specific IC50 values for its action on different Nav subtypes are not readily available in the current body of scientific literature. Clinical studies have compared its anesthetic efficacy and duration to Lidocaine and Bupivacaine, suggesting a potency that is generally intermediate between the two.[5] Its antiarrhythmic properties also point towards a significant interaction with cardiac sodium channels (Nav1.5).[6][7][8]

Lidocaine and Bupivacaine: In contrast, the effects of Lidocaine and Bupivacaine on various Nav subtypes have been more extensively studied. The following table summarizes some of the reported half-maximal inhibitory concentrations (IC50), which represent the concentration of the drug required to inhibit 50% of the channel's activity.

Ion Channel SubtypeLidocaine IC50 (µM)Bupivacaine IC50 (µM)
Nav1.5 (cardiac) 295 (at -120 mV holding potential)-
TTX-sensitive (e.g., Nav1.1, 1.2, 1.3, 1.4, 1.6, 1.7) 4213
TTX-resistant (e.g., Nav1.8, 1.9) 21032
Nav1.7 450-
Nav1.8 104-

Note: IC50 values can vary depending on the experimental conditions, such as the holding potential of the cell membrane.

Voltage-Gated Potassium (Kv) Channels

Local anesthetics can also modulate the activity of potassium channels, which are critical for repolarization of the cell membrane and regulating neuronal excitability.

This compound: Specific data on the effects of this compound on Kv channel subtypes is scarce.

Lidocaine and Bupivacaine: Lidocaine and Bupivacaine have been shown to block several types of potassium channels, which may contribute to their overall pharmacological profile, including potential side effects.

Ion Channel SubtypeLidocaine IC50 (µM)Bupivacaine IC50 (µM)
SK2 (Small conductance Ca2+-activated) 77.816.5
BKCa (Big conductance Ca2+-activated) -324 (at +80 mV)
TREK-1 (Two-pore domain) -95.4
Kv3.1 607-
Kv1.1 4550-
Voltage-Gated Calcium (Cav) Channels

Interactions with calcium channels can also influence the effects of local anesthetics, particularly concerning their cardiovascular and neurological side effects.

This compound: The effects of this compound on specific Cav channel subtypes have not been well-characterized in the available literature.

Lidocaine and Bupivacaine: Studies have shown that both Lidocaine and Bupivacaine can inhibit certain types of calcium channels, though generally at higher concentrations than those required for sodium channel blockade. For instance, some local anesthetics have been shown to interact with L-type calcium channels.

Experimental Protocols for Validating Mechanism of Action

The gold-standard technique for characterizing the interaction of a compound with specific ion channel subtypes is patch-clamp electrophysiology . This method allows for the direct measurement of ion flow through single or whole-cell channels.

Whole-Cell Patch-Clamp Protocol for Screening Local Anesthetics on HEK293 Cells

This protocol outlines a typical workflow for assessing the inhibitory effects of a local anesthetic on a specific ion channel subtype heterologously expressed in Human Embryonic Kidney (HEK293) cells.

I. Cell Culture and Transfection:

  • Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Twenty-four hours before the experiment, transiently transfect the cells with a plasmid DNA encoding the specific ion channel subtype of interest (e.g., Nav1.5, Kv7.1) and a fluorescent reporter protein (e.g., GFP) using a suitable transfection reagent.

II. Preparation of Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 0.1 CaCl2. Adjust pH to 7.2 with KOH.

  • Drug Solutions: Prepare stock solutions of this compound, Lidocaine, and Bupivacaine in the external solution at various concentrations.

III. Electrophysiological Recording:

  • Transfer a coverslip with transfected cells to the recording chamber on an inverted microscope.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Under visual control, approach a fluorescently labeled cell with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.

  • Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

  • Clamp the cell membrane at a holding potential of -80 mV.

  • Apply a series of voltage steps to elicit ionic currents through the expressed channels. For example, for Nav channels, a depolarizing step to 0 mV for 20 ms can be used.

  • Perfuse the recording chamber with the external solution containing different concentrations of the local anesthetic.

  • Record the changes in the ionic current amplitude at each drug concentration.

IV. Data Analysis:

  • Measure the peak current amplitude in the absence and presence of the drug.

  • Calculate the percentage of current inhibition for each drug concentration.

  • Plot the percentage of inhibition against the drug concentration and fit the data to the Hill equation to determine the IC50 value.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the understanding of the experimental process and the underlying molecular mechanisms, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis HEK293 HEK293 Cells Transfection Transfection with Ion Channel Plasmid HEK293->Transfection PatchPipette Patch Pipette (Internal Solution) WholeCell Whole-Cell Configuration PatchPipette->WholeCell VoltageClamp Voltage Clamp & Current Recording WholeCell->VoltageClamp DrugApplication Drug Application (External Solution) VoltageClamp->DrugApplication CurrentInhibition Measure Current Inhibition DrugApplication->CurrentInhibition DoseResponse Dose-Response Curve CurrentInhibition->DoseResponse IC50 Calculate IC50 DoseResponse->IC50

Caption: Experimental workflow for validating the mechanism of action of a local anesthetic on a specific ion channel subtype using whole-cell patch-clamp electrophysiology.

Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_extracellular Extracellular NaChannel_Open Voltage-Gated Na+ Channel (Open) NaChannel_Blocked Voltage-Gated Na+ Channel (Blocked) Na_in Na+ Influx NaChannel_Open->Na_in No_Na_in No Na+ Influx NaChannel_Blocked->No_Na_in This compound This compound This compound->NaChannel_Blocked Binds to channel pore NerveImpulse_Blocked Nerve Impulse Propagation Blocked No_Na_in->NerveImpulse_Blocked NerveImpulse Nerve Impulse NerveImpulse->NaChannel_Open

Caption: Signaling pathway illustrating the blockade of voltage-gated sodium channels by this compound, leading to the inhibition of nerve impulse propagation.

Conclusion

Validating the precise mechanism of action of this compound on specific ion channel subtypes is crucial for a complete understanding of its pharmacological profile. While direct quantitative comparisons with Lidocaine and Bupivacaine are currently limited by the lack of specific IC50 data for this compound, the experimental framework provided in this guide offers a clear path for future research in this area. Such studies will be invaluable for drug development professionals seeking to refine the therapeutic applications of this compound and to develop novel local anesthetics with improved subtype selectivity and safety profiles.

References

Purity Confirmation of Synthesized Trimecaine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of analytical methodologies for confirming the purity of synthesized Trimecaine hydrochloride. It is designed for researchers, scientists, and drug development professionals, offering objective comparisons with common alternative local anesthetics, detailed experimental protocols, and supporting data to ensure robust quality control.

Introduction to this compound and Purity Analysis

This compound hydrochloride is an amide-type local anesthetic and antiarrhythmic agent.[1][2] Its efficacy and safety are directly dependent on its purity, as impurities can lead to reduced therapeutic effect and potential toxicity. Therefore, rigorous analytical testing is mandatory to confirm the identity and purity of the synthesized active pharmaceutical ingredient (API).

The standard approach for purity confirmation involves a combination of chromatographic, spectroscopic, and physical testing methods.[3] This guide compares the application of these techniques to this compound hydrochloride against two other widely used amide-type local anesthetics: Lidocaine hydrochloride and Bupivacaine hydrochloride.

Comparison of Physical and Chemical Properties

A preliminary assessment of purity can be made by comparing the physical properties of the synthesized compound against established reference standards. The melting point is a critical indicator; a sharp melting range close to the reference value suggests high purity, whereas a broad melting range or a depressed melting point indicates the presence of impurities.[4]

Table 1: Comparison of Physical and Chemical Properties

PropertyThis compound HydrochlorideLidocaine HydrochlorideBupivacaine Hydrochloride
IUPAC Name 2-(diethylamino)-N-(2,4,6-trimethylphenyl)acetamide;hydrochloride[5]2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;hydrochloride(RS)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide;hydrochloride
Molecular Formula C₁₅H₂₅ClN₂O[6]C₁₄H₂₃ClN₂OC₁₈H₂₉ClN₂O
Molecular Weight 284.82 g/mol [6]270.8 g/mol 324.9 g/mol
Melting Point 140 °C[7]74-79 °C (monohydrate)249-251 °C
Appearance White crystalline powder[1]White crystalline powderWhite crystalline powder
Solubility Readily soluble in water and ethanol[1]Very soluble in water and alcoholSoluble in water and alcohol

Chromatographic Purity Analysis

Chromatography is the cornerstone of purity assessment, providing quantitative data on the main compound and any impurities present.[8] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed.[3]

Reversed-phase HPLC with UV detection is a highly selective and sensitive method for determining the purity of this compound HCl and related substances.[9] It allows for the separation of the main peak from potential starting materials, by-products, and degradation products.

Table 2: Comparative HPLC Purity Data

ParameterThis compound HClLidocaine HClBupivacaine HCl
Typical Purity (%) >99.9%>99.5%>99.5%
Typical Retention Time (min) ~5.0~4.7~8.2
Common Impurities 2,4,6-trimethylaniline, chloroacetyl chloride, diethylamine[10]2,6-dimethylaniline[11]N-(2,6-dimethylphenyl)piperidine-2-carboxamide
Resolution (Rs) >2.0 between main peak and closest impurity>2.0 between main peak and closest impurity>2.0 between main peak and closest impurity

GC, often coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), is suitable for analyzing volatile and thermally stable compounds like local anesthetics.[12][13] It is particularly effective for identifying and quantifying residual solvents and certain impurities.

Table 3: Comparative GC Purity Data

ParameterThis compound HClLidocaine HClBupivacaine HCl
Typical Purity (%) >99.8%>99.5%>99.5%
Stationary Phase 5% Phenyl Methylpolysiloxane5% Phenyl Methylpolysiloxane5% Phenyl Methylpolysiloxane
Detection Method FID / MS[14]FID / MSFID / MS
Key Application Assay and impurity profilingAssay and residual solvent analysisAssay and impurity profiling

Experimental Protocols

Detailed and validated protocols are essential for reproducible purity analysis.

This protocol describes a general reversed-phase HPLC method for the purity analysis of this compound hydrochloride.

  • Chromatographic System:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[15]

    • Mobile Phase: A mixture of a phosphate buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 6.0) and acetonitrile (e.g., in a 55:45 v/v ratio).[15]

    • Flow Rate: 1.0 mL/min.[9]

    • Detection: UV at 210 nm.[9]

    • Injection Volume: 20 µL.[15]

    • Column Temperature: Ambient or controlled at 25 °C.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve this compound HCl reference standard in the mobile phase to a concentration of approximately 0.5 mg/mL.

    • Sample Solution: Prepare the synthesized this compound HCl sample in the same manner as the standard solution.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes.

    • Inject a blank (mobile phase), followed by five replicate injections of the standard solution to check for system suitability (e.g., tailing factor < 2.0, theoretical plates > 2000, %RSD of peak area < 2.0).

    • Inject the sample solution in duplicate.

    • Calculate the purity by comparing the peak area of this compound in the sample chromatogram to the standard. Use the area normalization method to determine the percentage of impurities.

This protocol outlines a general GC method for purity analysis.

  • Chromatographic System:

    • Column: Fused silica capillary column (e.g., 30 m x 0.25 mm) coated with a 0.25 µm film of 5% phenyl methylpolysiloxane.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.5 mL/min).

    • Injector Temperature: 250 °C.[8]

    • Detector Temperature (FID): 280 °C.

    • Oven Temperature Program: Initial temperature of 150 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Injection Mode: Split (e.g., 50:1 ratio).

  • Standard and Sample Preparation:

    • Standard Solution: Accurately prepare a 1 mg/mL solution of this compound HCl reference standard in methanol.

    • Sample Solution: Prepare the synthesized this compound HCl sample in the same manner.

  • Procedure:

    • Inject 1 µL of the sample solution into the gas chromatograph.

    • Record the chromatogram and identify the peak corresponding to this compound based on the retention time from the standard injection.

    • Calculate the purity using the area percentage method, assuming all components have a similar response factor with FID.

  • Apparatus: Calibrated melting point apparatus.

  • Sample Preparation: Finely powder a small amount of the dry synthesized this compound HCl.

  • Procedure:

    • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

    • Place the tube in the melting point apparatus.

    • Heat at a rate of approximately 10 °C/min until the temperature is about 20 °C below the expected melting point (140 °C).[7]

    • Decrease the heating rate to 1-2 °C/min.

    • Record the temperature at which the substance first begins to melt (onset) and the temperature at which it is completely liquid (clear point). This range should be narrow (e.g., < 2 °C) for a pure substance.

Visualized Workflows and Comparisons

Diagrams help clarify complex processes and relationships between different analytical techniques.

Experimental_Workflow cluster_synthesis Synthesis & Isolation cluster_preliminary Preliminary Checks cluster_primary Primary Purity & Assay cluster_confirmation Structural Confirmation cluster_final Final Decision synth Synthesized This compound HCl phys_char Physical Characterization (Appearance, Solubility) synth->phys_char mp Melting Point Analysis phys_char->mp hplc HPLC-UV Analysis (Purity, Assay, Impurities) mp->hplc gc GC-FID Analysis (Purity, Residual Solvents) hplc->gc spec Spectroscopic Analysis (FTIR, NMR, MS) gc->spec decision Purity Confirmed? spec->decision pass Release for Further Development decision->pass Yes fail Repurify or Reject Batch decision->fail No

Caption: Experimental workflow for purity confirmation.

Analytical_Techniques cluster_chrom Chromatographic Methods cluster_spec Spectroscopic Methods cluster_phys Physical Methods center_node Purity Analysis of This compound HCl HPLC HPLC (High Performance Liquid Chromatography) center_node->HPLC Quantitative Purity, Impurity Profile GC GC (Gas Chromatography) center_node->GC Volatile Impurities, Residual Solvents FTIR FTIR (Functional Groups) center_node->FTIR Identity Confirmation NMR NMR (Molecular Structure) center_node->NMR Structural Elucidation MP Melting Point (Impurity Indication) center_node->MP Preliminary Purity Check

Caption: Comparison of analytical techniques.

MoA cluster_membrane Neuron Axonal Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Na_channel Voltage-gated Na+ Channel nerve_impulse No Action Potential (Anesthesia) Na_channel->nerve_impulse Depolarization (Blocked) Trimecaine_ext This compound HCl Trimecaine_int This compound (Active Form) Trimecaine_ext->Trimecaine_int Diffusion Na_ext Na+ ions Na_ext->Na_channel Influx block Block Trimecaine_int->block block->Na_channel

Caption: Mechanism of action for local anesthetics.

References

A Comparative Analysis of the Metabolic Stability of Trimecaine and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the metabolic stability of the local anesthetic Trimecaine and its structural analogs. Understanding the metabolic fate of drug candidates is a critical component of preclinical development, influencing their pharmacokinetic profile, duration of action, and potential for drug-drug interactions. This document summarizes available data, details relevant experimental protocols, and visualizes metabolic pathways to aid in the informed design and selection of next-generation local anesthetics.

Introduction to this compound and its Analogs

This compound, a member of the amide class of local anesthetics, is utilized for its nerve-blocking properties in various medical procedures. Chemically, it is 2-(diethylamino)-N-(2,4,6-trimethylphenyl)acetamide. Its analogs, for the purpose of this guide, include other widely used amide local anesthetics that share a similar core structure, with variations in the aromatic ring or the amino terminus. A key analog for comparison is Lidocaine, which is structurally very similar and has been extensively studied. In fact, pharmacokinetic studies have concluded that this compound and Lidocaine are identical from a pharmacokinetic standpoint, suggesting their metabolic stability and pathways are also analogous[1].

Comparative Metabolic Stability Data

CompoundIn Vitro SystemHalf-life (t½) (min)Intrinsic Clearance (CLint) (µL/min/mg protein)Primary Metabolizing Enzyme(s)Reference
LidocaineHuman Liver MicrosomesData not specifiedData not specifiedCYP3A4[2]

Note: While specific quantitative values for half-life and intrinsic clearance from a single comprehensive study are not provided in the search results, the primary role of CYP3A4 in Lidocaine metabolism is well-established.

Experimental Protocols

The following section details a generalized experimental protocol for determining the in vitro metabolic stability of an amide local anesthetic, such as this compound or its analogs, using liver microsomes. This protocol is a composite of standard methodologies in the field.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

Objective: To determine the in vitro half-life and intrinsic clearance of a test compound.

Materials:

  • Test compound (e.g., this compound)

  • Human Liver Microsomes (HLM)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixture: A master mix is prepared containing phosphate buffer and the NADPH regenerating system.

  • Pre-incubation: The master mix and human liver microsomes are pre-warmed separately at 37°C for a short period (e.g., 5-10 minutes).

  • Initiation of Reaction: The reaction is initiated by adding the test compound to the pre-warmed microsome-containing master mix. The final concentration of the test compound and microsomes should be optimized for the specific assay.

  • Time-course Incubation: The reaction mixture is incubated at 37°C with gentle shaking. Aliquots are withdrawn at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is terminated by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins. An internal standard is typically included in the termination solution for accurate quantification.

  • Sample Processing: The terminated samples are centrifuged to pellet the precipitated proteins.

  • LC-MS/MS Analysis: The supernatant, containing the remaining parent compound, is analyzed by a validated LC-MS/MS method to determine the concentration of the test compound at each time point.

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear portion of this curve represents the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k. The intrinsic clearance (CLint) is calculated from the half-life and the protein concentration used in the incubation.

Metabolic Pathways

The biotransformation of amide local anesthetics primarily occurs in the liver, mediated by cytochrome P450 (CYP) enzymes. For Lidocaine, and by extension this compound, the major metabolic pathway involves N-dealkylation.

Experimental Workflow for In Vitro Metabolic Stability Assay

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_mix Prepare Master Mix (Buffer + NADPH System) pre_warm Pre-warm at 37°C prep_mix->pre_warm prep_hlm Prepare Human Liver Microsomes prep_hlm->pre_warm initiate Initiate Reaction (Add Test Compound) pre_warm->initiate incubate Incubate at 37°C (Time-course Sampling) initiate->incubate terminate Terminate Reaction (Add Acetonitrile + IS) incubate->terminate centrifuge Centrifuge terminate->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Caption: Workflow for a typical in vitro metabolic stability assay.

Proposed Metabolic Pathway of this compound (based on Lidocaine)

The primary metabolic transformation of Lidocaine, and therefore likely this compound, is oxidative N-de-ethylation to form monoethylglycinexylidide (MEGX), which is further metabolized to glycinexylidide (GX). This initial step is primarily catalyzed by the cytochrome P450 isoenzyme CYP3A4[2].

metabolic_pathway This compound This compound (or Lidocaine) MEGX Monoethylglycinexylidide (MEGX) (Active Metabolite) This compound->MEGX CYP3A4 (N-de-ethylation) GX Glycinexylidide (GX) (Inactive Metabolite) MEGX->GX Further Metabolism Excretion Renal Excretion GX->Excretion

References

Statistical analysis of comparative data for Trimecaine studies

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available data indicates that Trimecaine, a local anesthetic of the amide class, presents a pharmacokinetic profile remarkably similar to that of lidocaine, though with a generally shorter duration of action. This guide provides a detailed comparison of this compound with other commonly used local anesthetics, supported by experimental data, to assist researchers, scientists, and drug development professionals in their evaluation of this compound.

Pharmacokinetic Profile: A Close Analogue to Lidocaine

Studies have demonstrated a significant overlap in the pharmacokinetic properties of this compound and lidocaine. One study involving patients with myocardial infarction concluded that the two anesthetics are "identical from the pharmacokinetic point of view"[1]. This suggests similar processes of absorption, distribution, metabolism, and excretion.

Available data for this compound indicates a biological half-life of approximately 90 minutes[2]. The onset of its anesthetic effect is typically observed within 15 minutes, with the effects lasting for 60 to 90 minutes[2]. This compound is primarily metabolized, with about 10% being excreted unchanged[2]. It is also known to cross the blood-brain and placental barriers[2].

For a clearer comparison, the following table summarizes the key pharmacokinetic parameters for this compound, Lidocaine, and Bupivacaine based on available literature.

ParameterThis compoundLidocaineBupivacaine
Onset of Action ~15 minutes[2]FastSlower
Duration of Action 60 - 90 minutes[2]IntermediateLong
Biological Half-life ~90 minutes[2]1.5 - 2 hours2.7 - 3.5 hours
Metabolism HepaticHepaticHepatic
Excretion 90% as metabolites, 10% unchanged[2]Primarily as metabolitesPrimarily as metabolites

Pharmacodynamic Properties: Efficacy and Duration of Action

The primary pharmacodynamic effect of this compound, like other local anesthetics, is the reversible blockade of nerve impulse conduction. This is achieved through the inhibition of voltage-gated sodium channels in the nerve membrane.

A comparative study on the efficacy of this compound, lidocaine, and bupivacaine for brachial plexus block provided valuable insights into their relative durations of action. The study found that the anesthetic efficacy, ranging from 90% to 95.5%, was independent of the specific local anesthetic used. However, the duration of the block varied significantly. This compound exhibited the shortest effect, with a mean duration of 130.0 ± 1.3 minutes. In comparison, lidocaine had an intermediate duration of 161.4 ± 2.6 minutes, while bupivacaine demonstrated the longest duration at 375.7 ± 22.7 minutes.

This compound has also been investigated for its antiarrhythmic properties and has shown effectiveness in treating ventricular arrhythmias, particularly in the context of myocardial infarction[3][4][5]. Studies have indicated that it can suppress the automatism of the sinoatrial node without affecting conduction[6].

Safety and Toxicity Profile

The adverse effects of this compound are similar to those of other amide-type local anesthetics. Overdosage can lead to central nervous system (CNS) toxicity, manifesting as excitation, agitation, visual disturbances, and tremors, which can progress to somnolence, hyporeflexia, and convulsions in more severe cases[2]. Allergic reactions are rare but can range from skin reactions to anaphylactic shock[2].

Contraindications for this compound use include hypersensitivity to amide anesthetics, hypervolemia, hypotension, and certain cardiac conditions such as conduction defects and cardiogenic shock[2].

Experimental Protocols

Brachial Plexus Blockade Study

While the full detailed protocol for the brachial plexus block study is not available, the research involved a high axillary brachial plexus blockade in 110 patients undergoing lower limb surgery. The study compared the local anesthetic effects of this compound, lidocaine, and bupivacaine. The primary outcome measured was the duration of analgesia.

Pharmacokinetic Study in Myocardial Infarction Patients

This study compared the pharmacokinetics of this compound and lidocaine in patients with myocardial infarction. A single intravenous injection of 80 mg of either drug was administered. Blood samples were collected at various time points to determine the drug concentrations. The study concluded that the pharmacokinetic profiles, including distribution volumes, clearance, and half-life, were not significantly different between the two drugs[1].

Visualizing the Mechanism of Action

The fundamental mechanism of action for this compound and other local anesthetics is the blockade of voltage-gated sodium channels in nerve cell membranes. This prevents the influx of sodium ions that is necessary for the generation and propagation of an action potential.

Local_Anesthetic_Mechanism cluster_membrane Nerve Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Na_Channel Voltage-Gated Sodium Channel (Inactive State) Na_Channel_Open Voltage-Gated Sodium Channel (Open State) Na_Channel->Na_Channel_Open Opens Na_Channel_Blocked Voltage-Gated Sodium Channel (Blocked) Na_Channel_Open->Na_Channel_Blocked Blockade Na_Influx Na+ Influx Na_Channel_Open->Na_Influx AP_Blocked Action Potential Blocked Na_Channel_Blocked->AP_Blocked Trimecaine_ext This compound (Unionized) Trimecaine_int This compound (Ionized) Trimecaine_ext->Trimecaine_int Diffuses across membrane Trimecaine_int->Na_Channel_Open Binds to channel Nerve_Impulse Nerve Impulse Nerve_Impulse->Na_Channel Stimulates Depolarization Depolarization Na_Influx->Depolarization AP_Propagation Action Potential Propagation Depolarization->AP_Propagation

Caption: Mechanism of action of this compound on a voltage-gated sodium channel.

Experimental_Workflow cluster_study_design Comparative Study Design cluster_data_collection Data Collection & Analysis Patient_Population Patient Cohort (e.g., Surgical Patients) Randomization Randomization Patient_Population->Randomization Group_T This compound Group Randomization->Group_T Group_L Lidocaine Group Randomization->Group_L Group_B Bupivacaine Group Randomization->Group_B Drug_Admin Drug Administration Group_T->Drug_Admin Group_L->Drug_Admin Group_B->Drug_Admin PK_Sampling Pharmacokinetic Sampling (Blood Draws) Drug_Admin->PK_Sampling PD_Assessment Pharmacodynamic Assessment (e.g., Sensory Block) Drug_Admin->PD_Assessment Data_Analysis Statistical Analysis PK_Sampling->Data_Analysis PD_Assessment->Data_Analysis Results Comparative Results Data_Analysis->Results

Caption: Generalized workflow for a comparative clinical trial of local anesthetics.

References

A Comparative Guide to the Validation of a Bioassay for Trimecaine Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a functional bioassay and a chemical-analytical method for the validation of Trimecaine activity. The content is designed to assist researchers in selecting the appropriate methodology for their specific needs, with a focus on data integrity, experimental reproducibility, and adherence to regulatory expectations.

Introduction to this compound and its Mechanism of Action

This compound is a local anesthetic of the amide type, structurally similar to lidocaine. Its primary mechanism of action involves the blockade of voltage-gated sodium channels in the neuronal cell membrane.[1][2] By reversibly binding to these channels, this compound inhibits the influx of sodium ions that is necessary for the initiation and conduction of nerve impulses, resulting in a temporary loss of sensation.[3][4] This targeted action makes the functional assessment of sodium channel blockade a crucial aspect of its activity validation.

Comparison of Analytical Methods for this compound Activity

The activity of this compound can be assessed through various methods, each with its own advantages and limitations. Here, we compare a functional in vitro bioassay with a widely used chemical-analytical technique, High-Performance Liquid Chromatography (HPLC).

Table 1: Comparison of Bioassay and HPLC for this compound Analysis
ParameterIn Vitro Bioassay (Sciatic Nerve Block)High-Performance Liquid Chromatography (HPLC)
Principle Measures the functional effect of this compound on nerve impulse conduction.Separates and quantifies this compound based on its physicochemical properties.
Endpoint Inhibition of compound action potential amplitude.Peak area corresponding to this compound concentration.
Specificity High for functional activity at the target.High for chemical identity and purity.
Precision (RSD%) Typically <15%Typically <2%[5]
Accuracy (% Recovery) 85-115%98-102%[6]
Linearity (r²) >0.98>0.995[5]
Throughput LowerHigher
Relevance Directly measures biological activity.Infers activity from concentration.

Experimental Protocols

In Vitro Bioassay: Isolated Frog Sciatic Nerve Preparation

This bioassay directly measures the local anesthetic activity of this compound by assessing its ability to block nerve impulse conduction in an isolated tissue model.[3][7]

Materials and Methods:

  • Tissue Preparation: A sciatic nerve is dissected from a frog and mounted in a nerve chamber with stimulating and recording electrodes.

  • Stimulation: The nerve is stimulated with a supramaximal electrical pulse to elicit a compound action potential (CAP).

  • Recording: The CAP is recorded using an oscilloscope or a data acquisition system.

  • Application of this compound: A standard solution of this compound or a test sample is applied to the nerve.

  • Measurement: The amplitude of the CAP is measured before and after the application of this compound. The percentage inhibition of the CAP amplitude is calculated to determine the anesthetic activity.

Validation Parameters:

The bioassay is validated according to the principles outlined in the ICH guidelines, focusing on parameters relevant to biological assays.[8]

  • Specificity: The ability of the assay to differentiate this compound from a placebo or other related substances.

  • Accuracy: The closeness of the measured activity to the true activity, determined using reference standards.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision.

  • Linearity: The ability to elicit results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of this compound for which the assay has been demonstrated to have a suitable level of precision, accuracy, and linearity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used analytical technique for the quantification of active pharmaceutical ingredients (APIs) like this compound in various matrices.[6]

Materials and Methods:

  • Sample Preparation: The this compound sample is dissolved in a suitable solvent and diluted to a known concentration.

  • Chromatographic System: A liquid chromatograph equipped with a UV detector and a suitable reversed-phase column (e.g., C18) is used.

  • Mobile Phase: A mixture of a buffer and an organic solvent (e.g., phosphate buffer and acetonitrile) is used to elute the sample.[9]

  • Injection: A defined volume of the sample is injected into the chromatograph.

  • Detection: The absorbance of the eluate is monitored at a specific wavelength (e.g., 210 nm).[6]

  • Quantification: The concentration of this compound is determined by comparing the peak area of the sample to that of a standard curve prepared with known concentrations of a this compound reference standard.

Validation Parameters:

The HPLC method is validated according to ICH Q2(R1) guidelines.[5]

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Accuracy: Determined by recovery studies of spiked placebo samples.

  • Precision: Assessed at the levels of repeatability and intermediate precision.

  • Linearity: Established by analyzing a series of dilutions of the reference standard.

  • Range: The concentration range over which the method is shown to be linear, accurate, and precise.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

Visualizing the Processes

To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of this compound, the workflow for the bioassay validation, and a logical comparison of the two methodologies.

cluster_membrane Neuronal Membrane cluster_action Cellular Action Na_channel Voltage-gated Sodium Channel Na_in Na+ (intracellular) Na_channel->Na_in Block Blockade of Conduction Na_channel->Block This compound This compound This compound->Na_channel Binds to and Inhibits Na_out Na+ (extracellular) Na_out->Na_channel Influx Depolarization Depolarization Na_in->Depolarization Nerve_impulse Nerve Impulse Conduction Depolarization->Nerve_impulse

Caption: Signaling pathway of this compound's anesthetic action.

start Start: Bioassay Validation protocol Define Bioassay Protocol (e.g., Sciatic Nerve Block) start->protocol validation_plan Develop Validation Plan (ICH Guidelines) protocol->validation_plan specificity Specificity Assessment validation_plan->specificity accuracy Accuracy Study validation_plan->accuracy precision Precision Evaluation (Repeatability & Intermediate) validation_plan->precision linearity Linearity & Range Determination validation_plan->linearity data_analysis Data Analysis and Statistical Evaluation specificity->data_analysis accuracy->data_analysis precision->data_analysis linearity->data_analysis report Generate Validation Report data_analysis->report cluster_bioassay Bioassay cluster_hplc HPLC b_principle Measures Functional Activity b_pro Pro: High Biological Relevance b_principle->b_pro b_con Con: Higher Variability b_principle->b_con h_principle Quantifies Chemical Amount h_pro Pro: High Precision & Accuracy h_principle->h_pro h_con Con: Indirect Measure of Activity h_principle->h_con This compound This compound Activity Validation This compound->b_principle This compound->h_principle

References

Safety Operating Guide

Proper Disposal of Trimecaine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Trimecaine is a critical component of laboratory safety and environmental responsibility. As a local anesthetic, this compound is classified as a pharmaceutical waste that requires careful handling due to its potential hazards. It is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, it is imperative that it does not enter sewer systems or the environment.[1][2][3] This guide provides detailed procedures for the safe disposal of this compound waste in a research setting, in accordance with federal and local regulations.

Hazard and Safety Summary

Before handling this compound waste, it is essential to be aware of its key safety characteristics. All personnel must be trained on these hazards and the proper emergency procedures.[4]

ParameterDescriptionGHS Hazard Statements
Acute Oral Toxicity Harmful if swallowed.[1]H302
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[1]H410
Primary Disposal Route Collection for incineration by a licensed hazardous waste management vendor.[1][4][5][6]P501
Environmental Precautions Avoid release to the environment.[1] Do not let the chemical enter drains.[2][3]P273
Recommended PPE Chemical impermeable gloves, safety goggles with side-shields, and a laboratory coat are essential.[1][2][7]P280

Step-by-Step Disposal Protocol

The disposal of this compound must follow a strict protocol to ensure safety and compliance. The primary method for disposal is through an approved hazardous waste management service, typically involving incineration.[4][5] It is illegal to discard hazardous pharmaceutical waste down the drain.[4][8]

1. Waste Identification and Segregation:

  • Characterize the Waste: Determine the nature of the this compound waste. This includes pure, unused this compound powder, contaminated solutions, or materials used for spill cleanup (e.g., absorbent pads, gloves).

  • Segregate Waste Streams: Do not mix this compound waste with other waste types, such as biological or radioactive waste, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[9]

2. Containment and Labeling:

  • Select Appropriate Containers: Use only designated, leak-proof, and closed containers for collecting this compound waste.[2] The container must be in good condition, free from cracks or rust.[10] Hazardous pharmaceutical waste is typically collected in black containers.[4]

  • Proper Labeling: Clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," and a description of the hazard (e.g., "Toxic," "Harmful if Swallowed").[10] Ensure the label is legible and securely attached.

3. Storage and Handling:

  • Safe Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from ignition sources.[2] The storage location should be a designated satellite accumulation area.

  • Limit Accumulation: Adhere to institutional and regulatory limits on the amount of hazardous waste that can be accumulated in the laboratory.[10]

4. Accidental Spill Protocol:

  • Immediate Action: In case of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[2][11] Remove all sources of ignition.[2]

  • Containment: Wear appropriate PPE, including gloves, safety goggles, and a lab coat.[7] For solid spills, cover with wetted paper towels to avoid dust formation.[7]

  • Cleanup: Absorb liquid spills with an inert, finely-powdered material like diatomite or a universal binder.[1][11] Sweep or vacuum up the contained material.

  • Decontamination: Clean the spill area and any contaminated equipment with soap and water or alcohol.[1][7]

  • Disposal of Cleanup Materials: Collect all contaminated materials (absorbents, towels, PPE) in a sealed bag or container, label it as hazardous waste, and dispose of it along with other this compound waste.[1][7]

5. Final Disposal:

  • Contact EHS: Never attempt to dispose of the waste yourself. Always contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.[5][7]

  • Documentation: A hazardous waste manifest (EPA Form 8700-22) is required for tracking the waste from generation to its final disposal site.[8] Ensure all documentation is completed accurately.

  • Vendor Transport: The EHS department will coordinate with an approved environmental management vendor to transport the waste for incineration at a permitted facility.[5][8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

TrimecaineDisposalWorkflow This compound Disposal Workflow start Identify this compound Waste (Unused chemical, contaminated labware, spill cleanup materials) consult_ehs Consult Institutional EHS Department for specific guidance and waste pickup start->consult_ehs decision_hazardous Is waste considered RCRA Hazardous? consult_ehs->decision_hazardous container_haz Place in a BLACK Hazardous Pharmaceutical Waste Container decision_hazardous->container_haz Yes container_nonhaz Place in a BLUE Non-Hazardous Pharmaceutical Waste Container decision_hazardous->container_nonhaz No label_waste Securely close and label container: 'Hazardous Waste', 'this compound', and associated hazards. container_haz->label_waste container_nonhaz->label_waste storage Store in designated Satellite Accumulation Area label_waste->storage pickup Arrange for pickup by approved waste vendor via EHS storage->pickup no_sewer DO NOT DISPOSE IN SEWER This compound is very toxic to aquatic life. storage->no_sewer end_incineration Final Disposal via Incineration pickup->end_incineration

Caption: Decision workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trimecaine
Reactant of Route 2
Reactant of Route 2
Trimecaine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。